2-Oxaadamantan-1-ylmethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,11H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQHXBRNBRPJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266281 | |
| Record name | 2-Oxatricyclo[3.3.1.13,7]decane-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303974-14-2 | |
| Record name | 2-Oxatricyclo[3.3.1.13,7]decane-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303974-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxatricyclo[3.3.1.13,7]decane-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Oxaadamantan-1-ylmethanol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-oxaadamantan-1-ylmethanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core synthetic strategies, mechanistic insights, and step-by-step experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. All claims and procedures are substantiated with citations to authoritative sources.
Introduction: The Significance of the 2-Oxaadamantane Scaffold
Adamantane and its derivatives have long been recognized for their unique physicochemical properties, including high lipophilicity, thermal stability, and a rigid, three-dimensional structure.[1] These characteristics have led to their incorporation into numerous approved drugs. The introduction of a heteroatom, such as oxygen, into the adamantane cage to form 2-oxaadamantane, modulates these properties, often leading to improved solubility and metabolic stability while retaining the desirable rigid scaffold. The further incorporation of a hydroxymethyl group at a bridgehead position, as in this compound, provides a crucial handle for further chemical modifications, making it a highly versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1]
This guide will focus on a robust and logical synthetic sequence to access this compound, commencing with the formation of the core 2-oxaadamantane structure, followed by its functionalization to an intermediate carboxylic acid, and culminating in the reduction to the target primary alcohol.
Strategic Synthesis of the 2-Oxaadamantane Core
The construction of the 2-oxaadamantane skeleton is the foundational step in the synthesis of this compound. Several strategies have been developed, with the primary approaches being the transannular cyclization of bicyclo[3.3.1]nonane derivatives and the oxidative rearrangement of adamantane precursors.[2] A particularly efficient and more recent method involves a one-step synthesis from readily available 1,3-dihaloadamantanes.
One-Step Synthesis from 1,3-Dichloroadamantane: A Modern Approach
A novel and efficient method for the synthesis of 2-oxaadamantane derivatives involves the reaction of 1,3-dichloroadamantanes with fuming nitric acid.[2] This reaction proceeds through a series of skeletal transformations, including a Grob fragmentation and subsequent transannular cyclization, to yield the 2-oxaadamantane core. This method is advantageous due to its operational simplicity and the use of readily available starting materials.
Mechanism Rationale: The reaction is initiated by the nitrolysis of the C-Cl bond, forming a tertiary carbocation. This carbocation then undergoes a Grob fragmentation, leading to the opening of the adamantane cage and the formation of a bicyclo[3.3.1]nonane intermediate. Subsequent intramolecular cyclization, driven by the formation of a stable ether linkage, yields the 2-oxaadamantane skeleton. The use of fuming nitric acid serves as both the nitrating agent and the strong acid catalyst required for the skeletal rearrangement.
Functionalization at the Bridgehead: Synthesis of 2-Oxaadamantane-1-carboxylic Acid
With the 2-oxaadamantane core in hand, the next critical step is the introduction of a functional group at the C1 bridgehead position. A highly effective strategy is the carboxylation of the 2-oxaadamantane to form 2-oxaadamantane-1-carboxylic acid. This transformation can be achieved through a Koch-Haaf reaction, which involves the use of formic acid and a strong acid catalyst, such as sulfuric acid.
The Koch-Haaf Carboxylation: A Reliable C-H Functionalization
The Koch-Haaf reaction provides a direct method for the carboxylation of tertiary C-H bonds. In the context of 2-oxaadamantane, the bridgehead protons are susceptible to abstraction under strongly acidic conditions, leading to the formation of a stable tertiary carbocation. This carbocation is then trapped by carbon monoxide, generated in situ from formic acid, to yield the desired carboxylic acid.
Causality of Experimental Choices: The use of concentrated sulfuric acid is crucial for the generation of the adamantyl cation. Formic acid serves as the source of carbon monoxide. The reaction is typically performed at low to ambient temperatures to control the rate of reaction and minimize side products.
Experimental Protocol: Synthesis of 2-Oxaadamantane-1-carboxylic Acid
-
Materials: 2-Oxaadamantane, 96% Sulfuric Acid, 98-100% Formic Acid, Carbon Tetrachloride, Crushed Ice, Chloroform, Anhydrous Sodium Sulfate.
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, a solution of 2-oxaadamantane in carbon tetrachloride is prepared.
-
Concentrated sulfuric acid is added slowly to the stirred solution, maintaining a low temperature.
-
A solution of formic acid is then added dropwise over a period of 1-2 hours, ensuring the reaction temperature is maintained between 15-25 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The layers are separated, and the aqueous layer is extracted with chloroform.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-oxaadamantane-1-carboxylic acid.
-
The crude product can be purified by recrystallization.
-
Final Reduction Step: From Carboxylic Acid to Primary Alcohol
The final step in the synthetic sequence is the reduction of the carboxylic acid group of 2-oxaadamantane-1-carboxylic acid to the primary alcohol, this compound. This transformation requires a powerful reducing agent due to the low reactivity of the carboxyl group.
Lithium Aluminum Hydride (LiAlH₄): The Reagent of Choice
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[3][4] Less reactive hydrides, such as sodium borohydride (NaBH₄), are ineffective for this transformation.[5] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to yield the desired alcohol.
Mechanistic Insight: The first step of the reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt.[6] Subsequent hydride attack on the carbonyl carbon, facilitated by coordination to the aluminum, leads to a tetrahedral intermediate. This intermediate then collapses to an aldehyde, which is immediately reduced further by LiAlH₄ to the corresponding alkoxide. Acidic workup then protonates the alkoxide to give the final primary alcohol.[5]
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Oxaadamantane-1-carboxylic acid, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Dilute Sulfuric Acid, Anhydrous Sodium Sulfate.
-
Procedure:
-
A solution of 2-oxaadamantane-1-carboxylic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature.
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The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is then carefully quenched by the slow, sequential addition of water, followed by a dilute solution of sulfuric acid to decompose the excess LiAlH₄ and the aluminum salts.
-
The resulting mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.
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The product can be further purified by column chromatography or recrystallization.
-
Data Presentation and Characterization
Table 1: Physicochemical Properties and Spectroscopic Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | White solid (predicted) | - |
| Melting Point | Not available | - |
| ¹H NMR (predicted) | δ 3.5-4.0 (s, 2H, -CH₂OH), δ 1.5-2.5 (m, 13H, adamantyl protons) | [1] |
| ¹³C NMR (predicted) | Signals corresponding to the oxaadamantane cage and the hydroxymethyl group | [2] |
| IR (predicted) | ~3200-3600 cm⁻¹ (O-H stretch), ~1050-1150 cm⁻¹ (C-O stretch) | [1] |
| Mass Spec (EI) | M⁺ peak at m/z 168 | - |
Note: Experimental data for this compound is not widely available in the public domain. The predicted spectroscopic data is based on the analysis of its structural analogue, 1-adamantanemethanol, and related 2-oxaadamantane derivatives.[1][2]
Visualizing the Synthetic Pathway
Diagram 1: Overall Synthetic Scheme
References
Molecular Structure and Physicochemical Profile
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Oxaadamantan-1-ylmethanol
Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure that can anchor pharmacophores in specific orientations. However, its inherent lipophilicity often presents challenges in drug development, impacting solubility and pharmacokinetic profiles. The introduction of a heteroatom, specifically an oxygen atom to form the 2-oxaadamantane core, offers a strategic solution to mitigate these issues. This guide provides a comprehensive technical overview of this compound, a key building block derived from this modified scaffold. We will explore its unique structural characteristics, physicochemical properties, synthetic pathways, and chemical reactivity, with a focus on its potential for creating novel therapeutics and advanced materials. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of this versatile compound.
The defining feature of this compound is its diamondoid cage, a rigid tricyclic structure derived from adamantane. The strategic replacement of a methylene bridge with an oxygen atom at the 2-position fundamentally alters the molecule's electronic and physical properties.
Structural Analysis
The core structure of this compound is ((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol.[1] The oxygen heteroatom introduces polarity into the otherwise nonpolar hydrocarbon cage. This, combined with the primary alcohol (-CH₂OH) at a bridgehead position (C1), creates a molecule with both lipophilic and hydrophilic regions. The C1 position is adjacent to the ether oxygen, influencing the local electronic environment and reactivity. The rigidity of the cage ensures that the hydroxymethyl group is held in a fixed spatial orientation, a valuable trait for designing molecules with high receptor specificity.
Caption: Structure of this compound.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its core properties can be summarized and inferred from its structure and related analogs. The presence of both a hydrogen bond donor (-OH) and acceptor (ether oxygen) significantly influences its solubility and melting point compared to adamantane itself.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |
| Molecular Weight | 168.23 g/mol | [1][2] |
| CAS Number | 1303974-14-2 | [2] |
| IUPAC Name | ((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol | [1] |
| Appearance | Expected to be a crystalline solid. | Inferred |
| Solubility | Expected to have improved aqueous solubility over adamantane analogs due to the polar ether and alcohol groups. | [1] |
| Thermal Stability | The oxaadamantane backbone is highly resilient. Related nitro-substituted derivatives exhibit decomposition temperatures above 250°C, suggesting high thermal stability. | [1] |
| Storage | Recommended to be stored under an inert atmosphere in a dark place at room temperature. | [2] |
Spectroscopic Characterization Profile
No publicly available, peer-reviewed spectra for this compound currently exist. However, a predictive analysis based on its structural analog, 1-adamantanemethanol, and other published 2-oxaadamantane derivatives allows for a reliable estimation of its key spectroscopic features.[1][3]
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | -CH₂- (hydroxymethyl) | δ 3.5–4.0 ppm | Protons adjacent to the hydroxyl group are deshielded. This is a characteristic region for such groups.[1] |
| Adamantane cage protons | δ 1.5–2.8 ppm | The rigid cage protons will appear as a complex series of multiplets in the upfield region. The presence of the ether oxygen will cause downfield shifts for adjacent protons compared to 1-adamantanemethanol. | |
| -OH | δ ~2.7 ppm (variable) | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will appear as a singlet.[3] | |
| ¹³C NMR | Quaternary C1 | δ ~95-100 ppm | The quaternary carbon bonded to the hydroxyl group and adjacent to the ether oxygen is expected to be significantly deshielded.[3] |
| -CH₂OH | δ ~60-70 ppm | Typical range for a primary alcohol carbon. | |
| Adamantane cage carbons | δ 25-80 ppm | The carbons of the cage will show distinct signals, with those closer to the ether oxygen appearing further downfield. | |
| IR Spectroscopy | O-H stretch | 3200–3600 cm⁻¹ (broad) | Characteristic of the hydrogen-bonded hydroxyl group.[1] |
| C-H stretch (sp³) | 2850–3000 cm⁻¹ | Aliphatic C-H bonds of the adamantane cage and methylene group. | |
| C-O stretch | 1050–1150 cm⁻¹ | Strong absorptions corresponding to the C-O bonds of the primary alcohol and the ether linkage.[1] |
Synthesis Strategies
The synthesis of 2-oxaadamantane derivatives has historically been challenging, often requiring multi-step, low-yielding processes or expensive reagents.[3] However, recent advancements have made these valuable building blocks more accessible.
Key Synthetic Approaches
-
Transannular Cyclization: The classical approach involves the cyclization of bicyclo[3.3.1]nonane derivatives. This method, while foundational, is often laborious due to the synthesis of the bicyclic precursor.[3]
-
Skeletal Rearrangement of Adamantanes: A more modern and efficient method involves the reaction of readily available 1,3-dihaloadamantanes with fuming nitric acid. This reaction proceeds through a series of skeletal transformations, including Grob fragmentation and transannular cyclization, to form the 2-oxaadamantane core.[3][4]
-
Oxidation and Hydroxymethylation: A plausible direct route involves the selective oxidation of adamantane to introduce the oxygen at the 2-position, followed by a Friedel-Crafts-type hydroxymethylation at the 1-position using formaldehyde under acidic conditions.[1]
-
Scalable Multigram Synthesis: Recently, a cost-effective, four-step synthesis has been developed to produce 2-oxaadamantane on a multigram scale, significantly improving its accessibility for research and development.[5][6]
Caption: Conceptual workflow for synthesis via skeletal rearrangement.
Example Experimental Protocol (Conceptual)
The following protocol is a conceptual outline based on the skeletal rearrangement of 1,3-dichloroadamantane.[3][4]
Objective: Synthesize a 2-oxaadamantane derivative from 1,3-dichloroadamantane.
Materials:
-
1,3-Dichloroadamantane
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Fuming nitric acid
-
Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1,3-dichloroadamantane in a minimal amount of DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reaction: Slowly add fuming nitric acid dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully.
-
Causality Note: Fuming nitric acid acts as both the nitrating agent and the strong acid catalyst required to initiate the skeletal rearrangement cascade.
-
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Self-Validation: The neutralization step is critical to quench the reaction and remove excess acid, preventing further side reactions during extraction.
-
-
Extraction: Extract the aqueous mixture three times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 2-oxaadamantane derivatives.
-
Characterization: Characterize the purified products using NMR, IR, and mass spectrometry to confirm their structure.
Chemical Reactivity and Derivatization Potential
The primary site of reactivity on this compound is the hydroxymethyl group. This versatile functional group serves as a synthetic handle for a wide array of chemical transformations, making the molecule an excellent scaffold for building more complex structures.
Key Reaction Pathways:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate.
-
Esterification: Reaction with carboxylic acids or acyl chlorides under standard conditions (e.g., Fischer esterification or using a coupling agent) yields esters, which can act as prodrugs or modify the molecule's physical properties.
-
Etherification: The alcohol can be converted into an ether via Williamson ether synthesis (after deprotonation to the alkoxide) or by reaction with an alcohol under acidic conditions.
-
Conversion to Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Caption: Key derivatization pathways for this compound.
Applications in Drug Discovery and Materials Science
The unique combination of a rigid, three-dimensional scaffold, modulated lipophilicity, and a reactive handle makes this compound a highly attractive building block.
Medicinal Chemistry
The primary driver for using the 2-oxaadamantane core is to improve the drug-like properties of adamantane-containing compounds.[5][6] Adamantane derivatives are found in approved drugs like amantadine (antiviral/antiparkinsonian), but their high lipophilicity can lead to poor solubility and non-specific binding.
-
Improved Pharmacokinetics: The ether linkage in the 2-oxaadamantane core reduces the molecule's logP value compared to its all-carbon analog, which can lead to better aqueous solubility and improved absorption and distribution profiles.
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Novel Scaffolds: The hydroxymethyl group allows for the covalent attachment of pharmacophores.[1] This enables the exploration of new chemical space where the 2-oxaadamantane cage acts as a rigid anchor to position the pharmacophore optimally within a biological target's binding site.
-
Bioactive Analogs: Derivatives of 2-oxaadamantane have been investigated for various biological activities. For example, 2-oxaadamantan-5-amine was synthesized as an analog of amantadine and tested as an NMDA receptor antagonist.[4] Other derivatives have shown promise as potent inhibitors of soluble epoxide hydrolase (sEH), a target for treating inflammatory conditions.[4]
Materials Science
The high thermal stability of the adamantane cage is well-known, and this property is retained in its oxa-analogs.[1] This makes this compound a candidate for creating advanced polymers and materials. The hydroxymethyl group can be used as a polymerization site to incorporate the rigid, thermally stable cage structure into polymer backbones, potentially leading to materials with high glass transition temperatures and enhanced thermal resilience.
Conclusion
This compound represents a significant evolution of the classic adamantane scaffold. By introducing an oxygen heteroatom, it addresses the critical challenge of high lipophilicity while retaining the structural rigidity and thermal stability that make diamondoids so valuable. Its accessible synthetic routes and the versatile reactivity of its hydroxymethyl group position it as a powerful building block for the next generation of therapeutics and high-performance materials. For medicinal chemists, it offers a refined tool to create compounds with improved pharmacokinetic profiles. For materials scientists, it provides a robust, thermally stable core for novel polymer design. As synthetic accessibility continues to improve, the applications of this unique and promising molecule are poised to expand significantly.
References
A Technical Guide to the Spectroscopic Characterization of 2-oxaadamantan-1-ylmethanol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
2-oxaadamantan-1-ylmethanol represents a class of rigid, bicyclic molecules with potential applications in medicinal chemistry and materials science, owing to the unique structural and electronic properties conferred by the oxaadamantane cage. A thorough structural elucidation is paramount for any further development, and this is primarily achieved through a combination of modern spectroscopic techniques. This guide provides an in-depth technical overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to present a predictive analysis. Furthermore, it details the rigorous, field-proven experimental protocols required to obtain and validate this data, ensuring scientific integrity and reproducibility.
Molecular Structure and Overview
This compound possesses a tricyclic ether core derived from adamantane, with a hydroxymethyl group at a bridgehead position. The IUPAC name is ((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol. The rigid cage structure minimizes conformational ambiguity, which simplifies spectral interpretation. The presence of two oxygen atoms—an ether linkage within the cage and a primary alcohol—dominates the molecule's chemical properties and provides distinct spectroscopic signatures.
Figure 1: Structure of this compound with atom numbering for NMR assignment.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift theory, fragmentation rules, and comparison with known adamantane derivatives.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and 2D NMR experiments would provide unambiguous structural confirmation.
The proton NMR spectrum is expected to show distinct signals for the hydroxymethyl group and the protons on the adamantane cage. The rigidity of the cage leads to well-resolved, though potentially complex, multiplets.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| -CH₂OH | ~ 3.65 | Singlet (or AB quartet) | 2H | Protons adjacent to the hydroxyl group and the quaternary C1, deshielded. |
| -OH | ~ 1.5 - 2.5 (variable) | Broad Singlet | 1H | Chemical shift is concentration and temperature dependent; exchanges with D₂O. |
| H3, H9 (Bridgehead CH) | ~ 4.0 - 4.2 | Multiplet | 2H | Protons adjacent to the cage oxygen (O2), strongly deshielded. |
| Cage CH₂ and CH | ~ 1.6 - 2.2 | Complex Multiplets | 11H | Overlapping signals of the remaining adamantane cage protons. |
The ¹³C NMR spectrum will benefit from the molecule's symmetry elements, though the substitution pattern lowers the overall symmetry compared to adamantane itself.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 (Quaternary) | ~ 80 - 85 | Bridgehead carbon bonded to the cage oxygen and the hydroxymethyl group. |
| -CH₂OH | ~ 65 - 70 | Carbon of the primary alcohol, deshielded by the oxygen. |
| C3, C9 (Bridgehead CH) | ~ 70 - 75 | Bridgehead carbons adjacent to the cage oxygen, significantly deshielded. |
| Cage CH & CH₂ | ~ 28 - 45 | Remaining carbons of the adamantane skeleton, in the typical aliphatic range.[2] |
Two-Dimensional (2D) NMR Spectroscopy
To definitively assign the complex signals of the adamantane cage, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks, helping to trace the connectivity through the cage.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon, confirming the assignments from the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying long-range (2-3 bond) correlations. For instance, the protons of the -CH₂OH group should show a correlation to the quaternary C1, confirming the attachment point.
Figure 2: Predicted key HMBC correlations for structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the O-H and C-O bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Alcohol O-H | 3200 - 3600 | Strong, Broad | Stretching |
| Aliphatic C-H | 2850 - 3000 | Strong | Stretching |
| Alcohol C-O | 1050 - 1150 | Strong | Stretching |
| Ether C-O-C | 1080 - 1150 | Strong | Asymmetric Stretching |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the rigid cage.[3][4]
| m/z Value | Proposed Ion | Interpretation |
| 168 | [C₁₀H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 151 | [M - OH]⁺ | Loss of hydroxyl radical |
| 137 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 124 | [C₈H₁₂O]⁺˙ | Retro-Diels-Alder type fragmentation of the oxaadamantane core |
| 95 | [C₇H₁₁]⁺ | Further fragmentation of the cage |
Experimental Methodologies
The acquisition of high-quality spectroscopic data requires meticulous adherence to established protocols.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound.[5]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.[7] The optimal sample height should be approximately 4-5 cm.[8]
-
-
Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire a standard ¹H spectrum, followed by ¹³C and 2D spectra (COSY, HSQC, HMBC) using standard pulse programs.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Calibrate the spectra using the TMS signal.
-
Integrate the ¹H signals and pick peaks for all spectra.
-
Figure 3: Standard workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples.[9]
-
Background Collection:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR accessory. This accounts for atmospheric CO₂ and H₂O, as well as the instrument's response.[10]
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Figure 4: Workflow for FTIR analysis using an ATR accessory.
Mass Spectrometry (MS) Protocol
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Mass Analysis and Detection:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Figure 5: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
The structural elucidation of novel compounds like this compound is fundamentally reliant on the precise application and interpretation of modern spectroscopic methods. This guide provides a comprehensive, predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data expected for this molecule. The causality behind these predictions is rooted in the fundamental principles of chemical structure and spectroscopic theory. While this predictive data serves as a robust hypothesis for the molecule's spectral characteristics, it is imperative that these predictions are validated through empirical data acquisition. The detailed, self-validating protocols outlined herein provide a clear pathway for researchers to obtain high-quality, reproducible spectra, ensuring the unequivocal structural confirmation of this compound for its potential use in drug discovery and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. kbfi.ee [kbfi.ee]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. scribd.com [scribd.com]
- 8. organomation.com [organomation.com]
- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Molecular Structure and Properties of 2-oxaadamantan-1-ylmethanol
Foreword
For the discerning researcher in medicinal chemistry and materials science, the adamantane scaffold represents a cornerstone of rigid, three-dimensional molecular design. Its inherent stability and lipophilicity have made it a privileged structure in numerous therapeutic agents. The introduction of heteroatoms into this carbocyclic cage offers a tantalizing avenue for modulating its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 2-oxaadamantan-1-ylmethanol, a fascinating derivative where a strategic oxygen insertion and a functional hydroxymethyl group unlock new possibilities for molecular exploration. While direct experimental data for this specific molecule is emerging, this document synthesizes a wealth of information from closely related analogues to provide a robust and insightful resource for drug development professionals and research scientists.
Molecular Architecture and Stereochemistry
The foundational structure of this compound is the highly symmetrical and thermally stable adamantane cage.[1] The key modification is the substitution of a methylene bridge with an oxygen atom at the 2-position, which introduces polarity and the capacity for hydrogen bonding into the otherwise nonpolar hydrocarbon framework.[1] Furthermore, the hydroxymethyl group (-CH2OH) at the 1-position serves as a crucial handle for further chemical derivatization, enabling the attachment of pharmacophores or solubility-enhancing moieties.[1]
The formal IUPAC name, ((1r,3s,5R,7S)-2-oxaadamantan-1-yl)methanol, precisely defines its stereochemistry, with the oxygen atom occupying a bridge position within the adamantane lattice.[1] This rigid, well-defined three-dimensional structure is a key attribute for designing molecules with specific spatial orientations for optimal interaction with biological targets.
Table 1: Key Molecular Descriptors for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| SMILES Notation | OCC12CC3CC(CC(C3)O1)C2 | [1] |
| InChI Key | InChI=1S/C10H16O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,11H,1-6H2 | [1] |
Below is a diagram illustrating the core molecular structure and numbering of the 2-oxaadamantane scaffold.
Synthesis Strategies: Building the Oxa-Cage
The synthesis of the 2-oxaadamantane core is a non-trivial undertaking, often involving multi-step sequences. The primary strategies for constructing this heterocyclic system rely on transannular cyclizations of bicyclo[3.3.1]nonane derivatives.[2] Another approach involves the cyclization of substrates with exocyclic double bonds, such as 7-methylidenebicyclo[3.3.1]nonan-3-one.[2]
A plausible and efficient route to this compound would involve a two-step process:
-
Oxidation of Adamantane: The initial step is the selective oxidation of adamantane to introduce the oxygen atom at the 2-position, forming 2-oxaadamantane.
-
Hydroxymethylation: Subsequent functionalization at the 1-position can be achieved through a Friedel-Crafts-type hydroxymethylation using formaldehyde under acidic conditions.[1]
A more established, albeit for substituted derivatives, method involves the reaction of 1,3-dihaloadamantanes with fuming nitric acid. This reaction proceeds through the formation of nitroxy derivatives, which then undergo skeletal rearrangements, including Grob fragmentation and transannular cyclizations, to yield the 2-oxaadamantane scaffold.[2]
Detailed Experimental Protocol for the Synthesis of Substituted 2-Oxaadamantane Derivatives
The following protocol, adapted from the synthesis of related derivatives, provides a robust framework for obtaining the 2-oxaadamantane core.[2]
Reaction Scheme:
Materials:
-
1,3-Dichloroadamantane
-
Fuming Nitric Acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bisulfite solution
-
10% Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Silica gel for flash chromatography
-
Solvents for chromatography (e.g., chloroform, ethanol)
Procedure:
-
Dissolve 1,3-dichloroadamantane in a minimal amount of dichloromethane.
-
With stirring at room temperature, slowly add fuming nitric acid to the solution.
-
Continue stirring the reaction mixture for several hours to ensure complete conversion.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (4 x 10 mL).
-
Combine the organic extracts and wash successively with a sodium bisulfite solution (2 x 10 mL), 10% aqueous sodium hydroxide (1 x 10 mL), and water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel using a suitable solvent gradient (e.g., chloroform/ethanol) to isolate the desired 2-oxaadamantane derivatives.[2]
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons, typically in the upfield region (δ 1.5–2.5 ppm).[1] The methylene protons of the hydroxymethyl group adjacent to the oxygen atom would appear as a singlet or a pair of doublets (if diastereotopic) further downfield, likely in the range of δ 3.5–4.0 ppm.[1] The proton of the hydroxyl group will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. For substituted derivatives, specific protons, such as those adjacent to a chlorine atom, can be shifted significantly downfield (e.g., δ 4.33 ppm for a proton at C4).[2]
-
¹³C NMR: The carbon NMR spectrum will be characterized by the signals of the adamantane cage carbons. The quaternary carbon atom (C1) bearing the hydroxymethyl group is expected to resonate at a significantly downfield chemical shift. In related structures, the quaternary carbon bearing a hydroxyl group appears around δ 95-97 ppm.[2] The carbon of the hydroxymethyl group (-CH₂OH) would also be readily identifiable.
Table 2: Representative ¹H and ¹³C NMR Data for a Substituted 2-Oxaadamantane Derivative (4-chloro-3-(chloromethyl)-2-oxaadamantan-1-ol) [2]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 94.8 |
| 3 | - | - |
| 4 | 4.33 (s) | 60.5 |
| CH₂Cl | 3.49 (d), 3.64 (d) | - |
| OH | - | - |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit the following key absorption bands:
-
A broad O-H stretching vibration in the region of 3200–3600 cm⁻¹, characteristic of the hydroxyl group.[1]
-
Strong C-O stretching vibrations in the fingerprint region, typically between 1050–1150 cm⁻¹, corresponding to the ether linkage within the cage and the primary alcohol.[1]
-
C-H stretching and bending vibrations of the adamantane framework in the regions of 2850-3000 cm⁻¹ and ~1450 cm⁻¹, respectively.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.23 g/mol . Fragmentation patterns would be expected to involve the loss of the hydroxymethyl group or other characteristic cleavages of the adamantane cage.
X-ray Crystallography
While the crystal structure of this compound has not been reported, X-ray analysis of a closely related derivative, 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol, has been performed.[2] This data confirms the rigid cage structure and the stereochemical arrangement of the substituents. The bond lengths and angles within the oxa-adamantane core are consistent with a strained polycyclic system. This information provides a strong foundation for computational modeling and understanding the three-dimensional conformation of this compound.
Physicochemical Properties and Their Implications
The introduction of the oxygen atom and the hydroxymethyl group into the adamantane scaffold significantly alters its physicochemical properties, with important consequences for its potential applications.
-
Solubility: The presence of the polar ether and hydroxyl functionalities is expected to increase the aqueous solubility of this compound compared to the parent adamantane. This is a critical parameter for drug development, as improved solubility can enhance bioavailability.
-
Lipophilicity: While more polar than adamantane, the molecule retains a significant lipophilic character due to the bulky hydrocarbon cage. This balance of hydrophilicity and lipophilicity is often a desirable trait in drug candidates, facilitating membrane permeability.
-
Thermal Stability: The adamantane core is known for its exceptional thermal stability. While the hydroxymethyl group might slightly lower the decomposition temperature due to potential dehydration or oxidation, related nitro-substituted oxaadamantanes exhibit high decomposition temperatures (above 250 °C), indicating the inherent resilience of the oxaadamantane backbone.[1]
Applications in Drug Discovery and Medicinal Chemistry
The adamantane moiety is a well-established pharmacophore found in several approved drugs, including the antiviral agent amantadine and the NMDA receptor antagonist memantine. The rigid adamantane scaffold can serve as a robust anchor to position functional groups for optimal interaction with biological targets.[3]
The 2-oxaadamantane framework offers a unique variation on this theme. The introduction of the oxygen atom can lead to:
-
Altered Binding Interactions: The ether oxygen can act as a hydrogen bond acceptor, potentially forming new and favorable interactions within a protein binding pocket.
-
Improved Pharmacokinetic Profile: The increased polarity may lead to more favorable ADME (absorption, distribution, metabolism, and excretion) properties.
The hydroxymethyl group at the 1-position of this compound is a key feature for its utility as a building block in medicinal chemistry. It provides a reactive site for the attachment of various pharmacophoric groups through esterification, etherification, or other conjugation chemistries. This allows for the systematic exploration of structure-activity relationships in drug discovery programs.
While specific biological activities for derivatives of this compound are still under-explored in the public literature, the broader class of adamantane and oxaadamantane derivatives has shown promise in various therapeutic areas, including:
The logical workflow for utilizing this compound in a drug discovery program is depicted below.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general laboratory safety precautions for handling fine chemicals should be observed. Based on its structure and the SDS for the related compound, 1-adamantanemethanol, the following handling guidelines are recommended:
-
Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any potential dust or vapors.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound should be kept in a tightly sealed container under an inert atmosphere.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a compelling molecular scaffold for researchers at the forefront of drug discovery and materials science. Its unique combination of a rigid, three-dimensional cage structure, an embedded polar oxygen atom, and a versatile hydroxymethyl handle provides a rich platform for the design of novel molecules with tailored properties. While the direct experimental characterization of this specific compound is an area ripe for further investigation, the wealth of data on closely related analogues provides a strong predictive foundation for its synthesis, structure, and potential applications.
Future research should focus on the development and publication of a detailed, optimized synthesis of this compound, as well as its comprehensive spectroscopic and crystallographic characterization. Furthermore, the exploration of its derivatization and the biological evaluation of the resulting compound libraries will be crucial in unlocking the full therapeutic potential of this intriguing molecular building block.
References
- 1. This compound (1303974-14-2) for sale [vulcanchem.com]
- 2. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological activity of 2-adamantanone oxime carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1303974-14-2|this compound|BLD Pharm [bldpharm.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Strategic Synthesis of 2-Oxaadamantane Derivatives
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid, lipophilic, and exceptionally stable hydrocarbon, has long captured the imagination of medicinal chemists. Its unique three-dimensional structure has been incorporated into numerous approved drugs, where it often serves to anchor a pharmacophore, enhance metabolic stability, or modulate receptor binding. However, the very lipophilicity that makes adamantane attractive can also be a double-edged sword, leading to challenges with solubility and an suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] This has driven the exploration of heteroatom-containing adamantane analogs, with the 2-oxaadamantane scaffold emerging as a particularly compelling motif. The strategic replacement of a methylene group with an oxygen atom offers a subtle yet profound modification, increasing polarity and mitigating excessive lipophilicity while preserving the rigid cage structure.[2] This guide provides a comprehensive technical overview of the discovery, history, and evolving synthetic strategies for accessing this valuable scaffold, offering field-proven insights for its application in modern drug discovery.
A Journey Through Time: The Historical Landscape of 2-Oxaadamantane Synthesis
The quest to synthesize the 2-oxaadamantane core has been a journey of chemical ingenuity, marked by the development of increasingly sophisticated and practical methodologies. Early approaches were often multi-step and low-yielding, limiting the widespread exploration of this scaffold.
A pivotal moment in the history of 2-oxaadamantane synthesis arrived in 1973 with the work of Averina and Zefirov . Their approach centered on the acid-catalyzed transannular cyclization of bicyclo[3.3.1]nonane-2,6-diol.[1][2] This method, while foundational, laid the groundwork for future innovations by demonstrating the feasibility of constructing the oxa-cage through intramolecular ring closure.
The field saw a significant leap forward in 1996 when Krasutsky and coworkers introduced a novel, one-step synthesis.[3][4][5] Their strategy involved the oxidative rearrangement of 2-methyladamantan-2-ol using the potent oxidant trifluoroperacetic acid (TFPAA).[3][4][5] This reaction proceeds via a Criegee-type rearrangement , a powerful tool for the oxidative cleavage and rearrangement of alcohols.[3][6][7] While elegant and efficient for small-scale synthesis, the use of the potentially explosive TFPAA presented a significant barrier to scalability.[2][8]
More recent advancements have focused on developing safer, more scalable, and cost-effective routes. A notable example is the work of Popov and colleagues , who reported a multigram synthesis of 2-oxaadamantane in 2025 .[9][10] Their four-step process utilizes inexpensive and readily available starting materials, making the 2-oxaadamantane core more accessible for large-scale drug discovery programs.[9][10] Another innovative approach involves the reaction of 1,3-dihaloadamantanes with fuming nitric acid, which proceeds through a fascinating cascade involving a Grob fragmentation followed by transannular cyclization.[3][11]
The Chemist's Toolkit: Key Synthetic Strategies for 2-Oxaadamantane
The synthesis of 2-oxaadamantane and its derivatives can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, scalability requirements, and the availability of starting materials.
Transannular Cyclization of Bicyclo[3.3.1]nonane Precursors
This classical approach leverages the inherent proximity of functional groups in the boat-chair conformation of the bicyclo[3.3.1]nonane ring system to facilitate the formation of the bridging ether linkage.
Causality Behind the Experimental Choice: The rigid bicyclic framework of the starting material pre-organizes the molecule for the key cyclization step, reducing the entropic barrier to ring formation. The choice of an acid catalyst, such as concentrated sulfuric acid, is crucial for protonating a hydroxyl group, transforming it into a good leaving group (water) and generating a carbocation that is readily trapped by the nucleophilic oxygen of the second hydroxyl group.
Diagram of the Transannular Cyclization Pathway
Caption: Transannular cyclization of bicyclo[3.3.1]nonane-2,6-diol.
Oxidative Rearrangement of Adamantane Derivatives
This strategy involves the expansion of the adamantane cage through the insertion of an oxygen atom, typically via a Baeyer-Villiger-type or Criegee-type rearrangement.
Causality Behind the Experimental Choice: The use of a peroxyacid, such as trifluoroperacetic acid, is key to this transformation. The peroxyacid reacts with the starting alcohol to form a peroxy ester intermediate. The subsequent rearrangement is driven by the formation of a stable carboxylate leaving group and the migration of a carbon atom to the adjacent oxygen. The migratory aptitude of the alkyl groups influences the reaction's outcome.
Diagram of the Criegee-Type Rearrangement Pathway
Caption: Criegee-type rearrangement for 2-oxaadamantane synthesis.
Fragmentation-Cyclization Cascade of Dihaloadamantanes
This more recent and mechanistically elegant approach utilizes a cascade reaction initiated by the reaction of a dihaloadamantane with a strong acid.
Causality Behind the Experimental Choice: Fuming nitric acid serves as both a nitrating agent and a strong acid. The reaction is initiated by the formation of a nitroxy derivative, which then undergoes a Grob fragmentation. This fragmentation is a concerted process where the carbon-carbon bond cleavage, the formation of a new pi-bond, and the departure of a leaving group occur simultaneously. The resulting bicyclic intermediate then undergoes a transannular cyclization to form the 2-oxaadamantane core.
Diagram of the Fragmentation-Cyclization Cascade
Caption: Fragmentation-cyclization cascade of dihaloadamantanes.
Comparative Analysis of Key Synthetic Routes
| Synthetic Strategy | Starting Material | Key Reagents | Yield (%) | Scalability | Key Advantages | Key Disadvantages |
| Transannular Cyclization | Bicyclo[3.3.1]nonane-2,6-diol | Conc. H₂SO₄ | 35-40 | Moderate | Conceptually simple, foundational method. | Starting material synthesis can be multi-step. |
| Krasutsky's Oxidative Rearrangement | 2-Methyladamantan-2-ol | Trifluoroperacetic acid (TFPAA) | Good | Poor | One-step, elegant. | Use of a potentially explosive reagent. |
| Fragmentation-Cyclization Cascade | 1,3-Dihaloadamantanes | Fuming HNO₃ | Moderate | Moderate | Mechanistically interesting, uses readily available reagents. | Can produce a mixture of products. |
| Popov's Scalable Synthesis | Adamantane derivative | Inexpensive reagents | Good (overall) | High | Scalable, cost-effective, uses mild conditions. | Multi-step process. |
The 2-Oxaadamantane Scaffold in Drug Discovery: A Bioactive Privileged Structure
The incorporation of the 2-oxaadamantane moiety has led to the discovery of compounds with a wide range of biological activities. The oxygen atom not only improves the physicochemical properties but can also engage in hydrogen bonding interactions with biological targets.
Neuroprotective Agents: NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory, is also implicated in excitotoxic neuronal damage when overactivated.[12] Adamantane derivatives like memantine are well-known uncompetitive NMDA receptor antagonists. The 2-oxaadamantane core has been successfully employed to develop novel NMDA receptor antagonists with potentially improved properties.
Structure-Activity Relationship (SAR) Insights:
-
The presence of a substituent at the C-3 position of the 2-oxaadamantane nucleus appears to be crucial for NMDA receptor antagonism.[1]
-
The lipophilicity of substituents on the amine group can modulate the potency of the antagonist activity.[1]
-
The rigid 2-oxaadamantane scaffold helps to optimally position the pharmacophoric elements for binding within the ion channel of the NMDA receptor.
Antiviral Agents
The adamantane scaffold is famously associated with antiviral drugs like amantadine and rimantadine, which target the M2 proton channel of the influenza A virus.[13] The 2-oxaadamantane core has been explored as a bioisosteric replacement for the adamantane group in the design of new antiviral agents.[13][14][15][16]
Structure-Activity Relationship (SAR) Insights:
-
The antiviral activity is highly dependent on the nature and position of substituents on the 2-oxaadamantane core.
-
The introduction of the oxygen atom can alter the binding interactions with the viral target, potentially leading to activity against resistant strains.
-
The efficiency of the antiviral effect can also be influenced by the chemical linkage between the 2-oxaadamantane nucleus and other pharmacophoric groups.[16]
Detailed Experimental Protocols
Representative Protocol for the Synthesis of a 3-(Chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol via Fragmentation-Cyclization Cascade
This protocol is adapted from the work of Ivleva et al. and serves as a representative example of the fragmentation-cyclization strategy.[3]
Step 1: Reaction Setup To a solution of 1,3-dichloro-5,7-dimethyladamantane (0.5 g, 2.14 mmol) in methylene chloride (0.5 mL), add fuming nitric acid (2.2 mL, 0.054 mol) dropwise with stirring at room temperature over a period of 5 minutes.
Step 2: Reaction Stir the mixture for 3 hours at room temperature. The reaction progress can be monitored by gas chromatography.
Step 3: Workup and Extraction Pour the reaction mixture onto crushed ice and extract with methylene chloride (4 x 10 mL).
Step 4: Purification The crude product mixture can be separated by flash chromatography using a gradient elution of chloroform and ethanol to yield the pure 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol.
Conclusion: A Scaffold with a Bright Future
The 2-oxaadamantane scaffold has transitioned from a synthetic curiosity to a valuable building block in modern medicinal chemistry. The evolution of its synthesis from challenging, low-yielding procedures to scalable and cost-effective methods has been instrumental in unlocking its potential. The ability of the 2-oxaadamantane core to fine-tune the physicochemical properties of bioactive molecules while maintaining a rigid, three-dimensional structure makes it a highly attractive motif for the design of novel therapeutics. As our understanding of its synthesis and structure-activity relationships continues to grow, the 2-oxaadamantane scaffold is poised to play an increasingly important role in the development of the next generation of drugs targeting a wide range of diseases.
References
- 1. Novel synthesis of 2-oxa-adamantane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Novel synthesis of 2-oxa-adamantane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Criegee rearrangement - Wikipedia [en.wikipedia.org]
- 8. Navigating the synthetic landscape: Early insights into scalable 2-Oxaadamantane preparation | Poster Board #433 - American Chemical Society [acs.digitellinc.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Structure and antiviral activity of adamantane-containing polymer preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Characteristics of 2-Oxaadamantan-1-ylmethanol
This document provides a comprehensive technical overview of the core physical and spectroscopic characteristics of 2-oxaadamantan-1-ylmethanol. Designed for researchers and professionals in medicinal chemistry and materials science, this guide synthesizes established molecular data with expert-driven protocols for empirical validation. Given the specialized nature of this compound, this guide emphasizes not only known properties but also the robust experimental methodologies required for its full characterization.
Molecular Identity and Structural Framework
This compound belongs to the adamantane family, a class of diamondoid hydrocarbons known for their exceptional rigidity, thermal stability, and unique pharmacological properties. The introduction of a heteroatom (oxygen) into the cage structure at the 2-position and a hydroxymethyl moiety at a bridgehead position (C-1) significantly alters the molecule's physicochemical profile. The oxygen atom introduces polarity and potential for hydrogen bonding, while the primary alcohol serves as a critical synthetic handle for derivatization[1].
The rigid, three-dimensional structure of the 2-oxaadamantane core makes it a compelling scaffold for drug design, acting as a bioisostere for other bulky groups while potentially improving metabolic stability and solubility.
Core Molecular Properties
The fundamental molecular properties of this compound have been established and are summarized below. These values form the baseline for all further experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |
| Molecular Weight | 168.23 g/mol | [1][2] |
| CAS Number | 1303974-14-2 | [2] |
| IUPAC Name | ((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol | [1] |
| Canonical SMILES | OCC12CC3CC(CC(C3)O1)C2 | [1] |
Structural Representation
The following diagram illustrates the unique bridged-ring system of this compound, highlighting the positions of the oxygen heteroatom and the functional hydroxymethyl group.
Caption: Molecular structure of this compound.
Physicochemical Characterization
While extensive experimental data for this specific molecule is not widely published, its characteristics can be predicted based on related adamantane structures and determined empirically through standard laboratory techniques.
Predicted and Empirical Properties
| Property | Expected Value / State | Experimental Protocol |
| Appearance | White crystalline solid | Section 3.1 |
| Melting Point | >100 °C (Expected) | Section 3.2 |
| Boiling Point | >250 °C (Decomposition likely) | TGA/DSC Analysis |
| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO); sparingly soluble in water; insoluble in nonpolar solvents (hexanes) | Section 3.3 |
| Thermal Stability | High; decomposition likely >250 °C | TGA/DSC Analysis |
Insight: The high symmetry and rigid lattice of the adamantane core typically result in high melting points. While specific DSC data for the title compound is absent, related nitro-substituted oxaadamantanes show decomposition temperatures exceeding 250°C, suggesting the core scaffold imparts significant thermal resilience[1]. The hydroxymethyl group may slightly lower this compared to unsubstituted analogs due to potential dehydration reactions[1].
Standard Operating Protocols for Characterization
The following protocols are designed to be self-validating systems for the empirical determination of the key physical properties of this compound.
Experimental Workflow Overview
This workflow ensures a logical progression from basic observation to detailed spectroscopic analysis for unambiguous compound identification and characterization.
Caption: Standard workflow for physical characterization.
Protocol: Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.
-
Methodology:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is optimal.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Measurement:
-
Rapid Scan: Heat rapidly to obtain a coarse estimate of the melting point.
-
Refined Scan: Using a fresh sample, heat rapidly to within 20°C of the estimated point, then reduce the ramp rate to 1-2°C per minute.
-
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁–T₂. A narrow range (<2°C) is indicative of high purity.
-
Protocol: Solubility Assessment
-
Objective: To qualitatively determine the solubility of the compound in a range of common laboratory solvents.
-
Methodology:
-
Solvent Selection: Prepare vials containing 1 mL of each test solvent (e.g., Water, Methanol, Dichloromethane, Hexane).
-
Sample Addition: Add approximately 10 mg of this compound to each vial.
-
Observation: Vortex each vial for 30 seconds. Observe and record the results using the following criteria:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: The majority of the solid dissolves, but some particulates remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): Gently warm the vials containing sparingly soluble or insoluble samples to determine if solubility increases with temperature.
-
Spectroscopic Profile for Structural Verification
Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral characteristics for this compound based on its functional groups and data from analogous compounds[1].
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid cage structure. Based on the related compound 1-adamantanemethanol, the key diagnostic signals would be[1]:
-
-CH₂OH (Methylene protons): A singlet or a pair of doublets (if diastereotopic) expected around δ 3.5–4.0 ppm .
-
-OH (Hydroxyl proton): A broad singlet, variable chemical shift (typically δ 1.5–3.0 ppm ), which will exchange upon addition of D₂O.
-
Adamantane Cage Protons: A series of complex multiplets in the upfield region (δ 1.5–2.5 ppm ).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton:
-
-CH₂OH (Methylene carbon): Expected around δ 60–70 ppm .
-
C1 (Bridgehead carbon attached to -CH₂OH): A quaternary signal expected around δ 70-80 ppm .
-
C3, C5, C7 (Bridgehead carbons adjacent to oxygen): Signals influenced by the electronegative oxygen, expected further downfield than other cage carbons.
-
Adamantane Cage Carbons: A set of signals between δ 25–45 ppm .
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For this molecule, the following absorption bands are anticipated[1]:
-
O-H Stretch: A strong, broad band in the region of 3200–3600 cm⁻¹ , characteristic of the hydroxyl group.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850–2950 cm⁻¹ ) corresponding to the sp³ C-H bonds of the adamantane cage.
-
C-O Stretch (Alcohol): A strong band in the 1050–1150 cm⁻¹ region.
-
C-O-C Stretch (Ether): A distinct band also expected in the fingerprint region, likely around 1100 cm⁻¹ .
Conclusion
This compound is a structurally unique molecule with significant potential as a building block in both pharmaceutical and materials science applications[3]. This guide provides the foundational physical data and, critically, the experimental framework necessary for its rigorous characterization. By adhering to the detailed protocols herein, researchers can ensure the generation of reliable and reproducible data, facilitating further exploration of this promising chemical entity.
References
An In-depth Technical Guide to 2-oxaadamantan-1-ylmethanol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-oxaadamantan-1-ylmethanol, a heterocyclic derivative of adamantane. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis protocols, physicochemical properties, and its emerging potential in the pharmaceutical landscape. The unique topology of the 2-oxaadamantane scaffold, combined with the reactive hydroxymethyl group, presents a compelling platform for the design of novel therapeutics.
Core Identifiers and Molecular Structure
A precise understanding of a compound's identity is fundamental for any scientific investigation. This section provides the key identifiers for this compound, ensuring accurate documentation and retrieval of information.
The structure of this compound is derived from adamantane, a rigid, tricyclic hydrocarbon with a diamondoid lattice. The introduction of an oxygen atom at the 2-position and a hydroxymethyl group at the 1-position significantly alters the molecule's polarity and reactivity while retaining the desirable rigidity of the adamantane core.[1]
| Identifier | Value | Source |
| CAS Number | 1303974-14-2 | [1][2][3] |
| IUPAC Name | ((1r,3s,5R,7S)-2-Oxaadamantan-1-yl)methanol | [2] |
| Synonyms | 1-Hydroxymethyl-2-oxaadamantane, 2-Oxatricyclo[3.3.1.13,7]decane-1-methanol | [2] |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |
| Molecular Weight | 168.23 g/mol | [1] |
| SMILES | OCC12CC3CC(CC(C3)O1)C2 | [1] |
| InChI Key | CXQHXBRNBRPJRY-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is not widely documented in a single, dedicated procedure. However, a plausible and scientifically sound two-step synthetic route can be devised based on established methodologies for the preparation of 2-oxaadamantane and the subsequent functionalization of the adamantane cage.[1][4] This approach involves the Baeyer-Villiger oxidation of adamantanone to yield the 2-oxaadamantane core, followed by a hydroxymethylation reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Plausible Two-Step Synthesis
The following protocol is a proposed methodology based on analogous reactions reported in the literature for adamantane derivatives.[4][5] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.
Step 1: Synthesis of 2-Oxaadamantane from Adamantanone
-
Reaction Principle: This step employs a Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl group of adamantanone, forming a lactone which, in this cage structure, is 2-oxaadamantane.
-
Materials:
-
Adamantanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve adamantanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-oxaadamantane by column chromatography on silica gel.
-
Step 2: Hydroxymethylation of 2-Oxaadamantane
-
Reaction Principle: This step involves an electrophilic substitution at a bridgehead position of the 2-oxaadamantane core. In the presence of a strong acid, formaldehyde can act as an electrophile to introduce a hydroxymethyl group.
-
Materials:
-
2-Oxaadamantane (from Step 1)
-
Paraformaldehyde
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Ice-water bath
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, combine 2-oxaadamantane and paraformaldehyde in glacial acetic acid.
-
Cool the mixture in an ice-water bath and slowly add concentrated sulfuric acid dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to days, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or recrystallization.
-
Physicochemical and Spectroscopic Properties
The introduction of the ether and alcohol functionalities into the adamantane framework imparts distinct physicochemical properties.
| Property | Value/Description | Rationale/Reference |
| Appearance | White to off-white solid | Inferred from adamantane and its derivatives. |
| Solubility | Soluble in nonpolar organic solvents, poorly soluble in water. | The adamantane core is highly lipophilic.[6] |
| Melting Point | Expected to be relatively high due to the rigid cage structure. | Adamantane has an unusually high melting point of 270 °C. |
| Thermal Stability | The oxaadamantane backbone is thermally resilient, with related nitro-substituted compounds decomposing above 250°C.[1] | The hydroxymethyl group may slightly lower the decomposition temperature.[1] |
Spectroscopic Data (Predicted):
-
¹H NMR: The protons of the hydroxymethyl group are expected to resonate around δ 3.5–4.0 ppm. The protons on the adamantane cage would appear upfield between δ 1.5–2.5 ppm.[1]
-
¹³C NMR: The carbon of the hydroxymethyl group would likely appear around 60-70 ppm. The carbons of the adamantane cage will have characteristic shifts, with those adjacent to the oxygen atom being shifted downfield.
-
IR Spectroscopy: A broad O-H stretching band is expected in the region of 3200–3600 cm⁻¹. C-O stretching vibrations would be observed around 1050–1150 cm⁻¹.[1]
Applications in Drug Discovery and Medicinal Chemistry
The adamantane scaffold is a well-established "lipophilic bullet" in medicinal chemistry, valued for its ability to enhance the pharmacokinetic properties of drug candidates.[6] The incorporation of an adamantyl moiety can improve a drug's metabolic stability, membrane permeability, and binding affinity to biological targets.[6] this compound serves as a promising building block in this context for several reasons:
-
Modulated Lipophilicity: The introduction of the oxygen atom into the adamantane core increases the polarity of the molecule, which can lead to improved solubility and a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile compared to purely hydrocarbon adamantane derivatives.[4]
-
Rigid Scaffold: The rigid nature of the adamantane cage allows for a precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with protein binding sites.
-
Reactive Handle: The primary alcohol of the hydroxymethyl group provides a convenient site for further chemical modifications, such as the attachment of pharmacophores or linkers for drug delivery systems.[1]
Potential Therapeutic Areas:
While direct applications of this compound are still under exploration, derivatives of 2-oxaadamantane are being investigated in various therapeutic areas, including:
-
Antiviral Agents: Adamantane derivatives like amantadine have a history as antiviral drugs.[6] The unique stereoelectronic properties of 2-oxaadamantane derivatives could be exploited to develop new antiviral agents.
-
Neurological Disorders: The ability of adamantane derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.
-
Enzyme Inhibition: The rigid structure of the adamantane core can be used to design potent and selective enzyme inhibitors.
Caption: Drug discovery workflow utilizing this compound.
Safety and Handling
Detailed toxicological data for this compound is not available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For its structural analog, 1-adamantanemethanol, the GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Similar precautions should be taken for this compound.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. Its unique combination of a rigid, heterobicyclic core and a reactive functional group offers a versatile platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide provides a foundational understanding of its identifiers, a plausible synthetic route, and its potential applications, thereby serving as a catalyst for further research and development in this promising area of chemical science.
References
- 1. This compound (1303974-14-2) for sale [vulcanchem.com]
- 2. 1-Hydroxymethyl-2-oxaadamantane | CymitQuimica [cymitquimica.com]
- 3. 1303974-14-2|this compound|BLD Pharm [bldpharm.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Oxaadamantan-1-ylmethanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Adamantane's Shadow
The adamantane cage, a rigid, lipophilic, and perfectly symmetrical diamondoid structure, has proven to be a privileged scaffold in medicinal chemistry, most notably in the antiviral and anti-Parkinsonian drug, amantadine. However, the very lipophilicity that contributes to its bioactivity can also lead to suboptimal ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This has spurred the development of heteroadamantanes, where one or more carbon atoms of the cage are replaced by a heteroatom.
Among these, the 2-oxaadamantane framework has emerged as a promising alternative, retaining the rigid geometry of the parent adamantane while introducing polarity, which can improve solubility and metabolic stability.[1] The introduction of a hydroxymethyl group at a bridgehead position, yielding 2-oxaadamantan-1-ylmethanol, provides a crucial handle for further synthetic transformations.[2] More importantly, this substitution renders the molecule chiral, opening the door for its use as a chiral building block or auxiliary in asymmetric synthesis.
This guide provides a comprehensive overview of the synthesis of this compound, proposes a detailed protocol for its chiral resolution, and outlines its potential application as a chiral auxiliary in a diastereoselective aldol reaction. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods.
Part 1: Synthesis of Racemic this compound
The synthesis of the 2-oxaadamantane core is most commonly achieved through the acid-catalyzed cyclization of bicyclo[3.3.1]nonane derivatives.[3][4] The following protocol outlines a plausible route to the racemic target compound starting from a suitable bicyclic precursor. The key principle is the intramolecular etherification driven by the generation of a carbocation within the bicyclic system.
Caption: Synthetic pathway to racemic this compound.
Protocol 1: Synthesis of Racemic this compound
-
Rationale: This procedure is adapted from the known synthesis of 2-oxaadamantane from bicyclo[3.3.1]nonane-2,6-diol.[4] A suitable precursor bearing a hydroxymethyl group or its protected form would be required. The strong acid protonates one of the hydroxyl groups, which then leaves as a water molecule, generating a carbocation. The remaining hydroxyl group acts as a nucleophile, attacking the carbocation in a transannular fashion to form the rigid, oxa-bridged adamantane skeleton.
-
Materials:
-
Appropriately substituted bicyclo[3.3.1]nonane-diol precursor
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of the bicyclo[3.3.1]nonane-diol precursor in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by pouring it over ice and neutralizing with a saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain racemic this compound.
-
-
Self-Validation:
-
TLC Analysis: The disappearance of the starting material and the appearance of a new, single spot for the product.
-
Spectroscopic Analysis: Confirmation of the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show characteristic signals for the adamantane cage protons and the methylene protons of the hydroxymethyl group.[2]
-
Part 2: Proposed Protocol for Chiral Resolution
Since the direct asymmetric synthesis of this compound is not well-documented, a classical resolution approach is proposed. This method relies on the conversion of the racemic alcohol into a mixture of diastereomeric esters using an enantiopure chiral acid. The differing physical properties of the diastereomers, such as solubility, allow for their separation by fractional crystallization.[5][6]
Caption: Workflow for the chiral resolution of this compound.
Protocol 2: Chiral Resolution via Diastereomeric Ester Formation
-
Rationale: This protocol uses (S)-(-)-mandelic acid as a representative chiral resolving agent. The esterification reaction creates two diastereomers: (R)-2-oxaadamantan-1-ylmethyl (S)-mandelate and (S)-2-oxaadamantan-1-ylmethyl (S)-mandelate. Due to their different three-dimensional shapes, these diastereomers will have different solubilities, allowing one to crystallize preferentially from a suitable solvent system. Subsequent hydrolysis of the separated esters will yield the individual enantiomers of the alcohol.[7]
-
Materials:
-
Racemic this compound
-
(S)-(-)-Mandelic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Hexanes, Ethyl Acetate (for crystallization)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Water
-
-
Procedure:
-
Esterification:
-
Dissolve racemic this compound (1.0 eq), (S)-(-)-mandelic acid (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct and wash the filter cake with DCM.
-
Concentrate the filtrate and purify the crude diastereomeric ester mixture by column chromatography if necessary.
-
-
Fractional Crystallization:
-
Dissolve the diastereomeric ester mixture in a minimal amount of a hot solvent system (e.g., ethyl acetate/hexanes).
-
Allow the solution to cool slowly to room temperature, then to 4 °C to induce crystallization.
-
Collect the crystals by filtration. These will be enriched in one diastereomer.
-
Recrystallize the solid until a constant specific rotation is achieved, indicating a pure diastereomer.
-
The mother liquor is enriched in the other diastereomer and can be concentrated and subjected to crystallization under different conditions or purified by chromatography.
-
-
Hydrolysis:
-
To a solution of the pure diastereomeric ester in THF/water, add LiOH (2.0 eq).
-
Stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Neutralize the reaction with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting enantiopure alcohol by column chromatography. The chiral mandelic acid can be recovered from the aqueous layer.
-
-
-
Self-Validation:
-
Monitoring Crystallization: Measure the specific rotation of the crystalline material after each recrystallization step. The separation is complete when the specific rotation no longer changes.
-
Enantiomeric Purity: Determine the enantiomeric excess (ee) of the final alcohol products by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR or GC analysis.[8]
-
| Compound | Expected [α]D | Enantiomeric Excess (ee) |
| (+)-2-oxaadamantan-1-ylmethanol | Positive value | >98% |
| (-)-2-oxaadamantan-1-ylmethanol | Negative value | >98% |
| Table 1: Hypothetical data for the characterization of resolved enantiomers. |
Part 3: Proposed Application as a Chiral Auxiliary in Asymmetric Aldol Reaction
The rigid cage-like structure of this compound makes it an excellent candidate for a chiral auxiliary.[] When attached to a prochiral substrate, its bulky and well-defined shape can effectively shield one face of the molecule, directing an incoming reagent to the other face with high stereoselectivity. This section outlines a proposed protocol for its use in a diastereoselective aldol reaction.
Caption: Proposed stereochemical control in an aldol reaction.
Protocol 3.1: Attachment of the Auxiliary
-
Rationale: To be used as an auxiliary, the enantiopure alcohol must be covalently attached to the substrate, in this case, propionic acid, to form an ester. This is a standard esterification reaction.
-
Procedure:
-
To a solution of enantiopure (-)-2-oxaadamantan-1-ylmethanol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench with water and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate to yield the propionate ester. Purify by column chromatography if necessary.
-
Protocol 3.2: Diastereoselective Aldol Reaction
-
Rationale: This protocol is based on well-established Evans-type aldol reactions.[10] Lithium diisopropylamide (LDA) is used to generate the (Z)-enolate of the propionate ester. The bulky 2-oxaadamantyl group is expected to direct the incoming aldehyde to the opposite face of the enolate within a Zimmerman-Traxler-like six-membered ring transition state, thus controlling the stereochemistry of the newly formed C-C bond and hydroxyl group.
-
Materials:
-
Propionate ester of (-)-2-oxaadamantan-1-ylmethanol
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated ammonium chloride solution (NH₄Cl)
-
-
Procedure:
-
Dissolve the propionate ester (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add LDA (1.1 eq) and stir for 30 minutes at -78 °C to form the enolate.
-
Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to -20 °C over 1 hour.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude aldol adduct by column chromatography. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
-
Protocol 3.3: Cleavage of the Auxiliary
-
Rationale: The final step is to remove the chiral auxiliary to obtain the desired enantiomerically enriched aldol product, in this case, a β-hydroxy acid. Saponification is a standard method for ester cleavage.
-
Procedure:
-
Dissolve the purified aldol adduct in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH, ~4 eq) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the mixture with 1M HCl to pH ~2.
-
Extract with ethyl acetate. The organic layer will contain the β-hydroxy acid product, and the aqueous layer will contain the recovered chiral auxiliary after neutralization and extraction.
-
Dry and concentrate the organic layer to obtain the product. The enantiomeric excess can be determined by conversion to a methyl ester followed by chiral GC or HPLC analysis.
-
| Reaction Step | Expected Yield | Expected Stereoselectivity |
| Aldol Adduct Formation | >85% | >95:5 dr |
| Final β-Hydroxy Acid | >90% | >90% ee |
| Table 2: Expected outcomes for the asymmetric aldol reaction based on similar rigid auxiliaries.[11] |
Conclusion
While this compound is a relatively underexplored molecule, its rigid, chiral structure presents significant potential for applications in asymmetric synthesis. The protocols outlined here provide a robust framework for its racemic synthesis, a clear and adaptable strategy for its chiral resolution, and a well-reasoned, detailed proposal for its use as a chiral auxiliary. By leveraging established principles of stereocontrol, researchers in drug discovery and organic synthesis can utilize these methods as a foundation to unlock the potential of this unique chiral building block, paving the way for the creation of novel, complex, and enantiomerically pure molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthesis of 2-oxa-adamantane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF" by Christina Delach [ir.library.illinoisstate.edu]
- 11. researchgate.net [researchgate.net]
The Strategic deployment of 2-Oxaadamantan-1-ylmethanol in the Advancement of Bioactive Molecules
Introduction: Unveiling the Potential of a Rigid Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the adamantane scaffold has long been recognized as a privileged structure. Its rigid, lipophilic, and three-dimensional nature offers a unique framework for the design of therapeutic agents with enhanced metabolic stability and target-binding affinity. A significant evolution of this scaffold is the introduction of a heteroatom into the cage structure, leading to heteroadamantanes. Among these, the 2-oxaadamantane core has emerged as a particularly promising building block. The incorporation of an oxygen atom modulates the lipophilicity and introduces a polar element, potentially improving the pharmacokinetic profile of derivative compounds.
This technical guide focuses on a key derivative of this scaffold: 2-oxaadamantan-1-ylmethanol . The presence of a primary alcohol at a bridgehead position provides a versatile handle for a variety of chemical transformations, allowing for its strategic incorporation into a diverse range of molecular architectures. This guide will provide an in-depth exploration of the synthesis of this key building block, detailed protocols for its derivatization, and a review of the applications of the resulting molecules in the synthesis of bioactive compounds, with a focus on antiviral and anti-inflammatory agents.
Core Concepts: Why this compound is a Valuable Tool for Medicinal Chemists
The utility of this compound as a synthon in drug discovery is rooted in several key molecular attributes:
-
Structural Rigidity and Defined Geometry: The rigid cage-like structure of the 2-oxaadamantane core provides a predictable and well-defined orientation for appended functional groups. This can lead to more specific and higher-affinity interactions with biological targets.
-
Modulated Lipophilicity: Compared to its carbocyclic analog, 1-adamantylmethanol, the presence of the oxygen atom in the 2-oxaadamantane scaffold reduces lipophilicity. This can be advantageous in optimizing the solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.
-
Metabolic Stability: The adamantane cage is known to be resistant to metabolic degradation. This property is largely retained in the 2-oxaadamantane core, potentially leading to compounds with longer half-lives.
-
Versatile Synthetic Handle: The primary hydroxyl group of this compound is a readily accessible site for derivatization. It can be easily converted into a variety of functional groups, including esters, ethers, carbamates, and halides, providing a gateway to a wide array of bioactive molecules.
Synthesis of the 2-Oxaadamantane Scaffold: A Foundational Protocol
The synthesis of 2-oxaadamantane derivatives often relies on the clever manipulation of bicyclic precursors. One common strategy involves the transannular cyclization of bicyclo[3.3.1]nonane derivatives.[1] While a direct, high-yield synthesis of this compound from simple starting materials is not extensively documented in peer-reviewed literature, a plausible and often-utilized approach involves a two-step process: the synthesis of the 2-oxaadamantane core followed by functionalization at the C1 position.
A scalable synthesis of 2-oxaadamantane has been reported, which can serve as the starting point.[2]
Protocol 1: Synthesis of 2-Oxaadamantane (Conceptual)
This protocol is based on established methods for the construction of the 2-oxaadamantane skeleton, often involving the cyclization of functionalized bicyclo[3.3.1]nonanes.
Materials:
-
Endo-7-hydroxybicyclo[3.3.1]nonan-3-one
-
Lead tetraacetate
-
Pyridine
-
Benzene (or a suitable less toxic solvent like toluene)
-
Glacial acetic acid
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxidative Cyclization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve endo-7-hydroxybicyclo[3.3.1]nonan-3-one in a mixture of benzene and glacial acetic acid.
-
Add lead tetraacetate and a catalytic amount of pyridine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble lead salts.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 2-oxaadamantane by column chromatography on silica gel.
Causality: The lead tetraacetate promotes an intramolecular oxidative cyclization of the hydroxy ketone, leading to the formation of the ether linkage that defines the 2-oxaadamantane core.
Protocol 2: Hydroxymethylation of 2-Oxaadamantane (Conceptual)
Step 2a: Carboxylation of 2-Oxaadamantane
Materials:
-
2-Oxaadamantane
-
Formic acid
-
Sulfuric acid
-
tert-Butanol
-
Carbon tetrachloride (or a safer alternative)
Procedure:
-
In a flask, dissolve 2-oxaadamantane in a mixture of formic acid and a small amount of sulfuric acid.
-
Add tert-butanol to the mixture.
-
Carefully add carbon tetrachloride.
-
Stir the reaction mixture at room temperature. The reaction generates the 1-carboxy-2-oxaadamantane.
-
After the reaction is complete, pour the mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate to obtain the crude carboxylic acid.
Step 2b: Reduction of 1-Carboxy-2-oxaadamantane to this compound
Materials:
-
1-Carboxy-2-oxaadamantane
-
Lithium aluminum hydride (LAH) or another suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate
-
Hydrochloric acid (dilute)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LAH in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 1-carboxy-2-oxaadamantane in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Purify by column chromatography or recrystallization as needed.
Causality: The strong reducing agent, LAH, efficiently reduces the carboxylic acid to the corresponding primary alcohol.
Application Notes: Derivatization of this compound for Bioactive Molecules
The true synthetic utility of this compound lies in the reactivity of its hydroxymethyl group. This functional group serves as a key attachment point for various pharmacophores and can be transformed to modulate the biological activity of the parent molecule.
Synthesis of Ester Derivatives for Antiviral and Anti-inflammatory Applications
Esterification is a straightforward method to introduce a wide range of functionalities. The resulting esters can act as prodrugs or exhibit intrinsic biological activity.
Workflow for Ester Synthesis and Biological Evaluation:
Caption: Workflow for the synthesis and evaluation of 2-oxaadamantan-1-ylmethyl esters.
Protocol 3: General Procedure for the Synthesis of 2-Oxaadamantan-1-ylmethyl Esters
Materials:
-
This compound
-
A carboxylic acid of interest (e.g., ibuprofen for an anti-inflammatory derivative, or a custom-synthesized acid with a potential antiviral pharmacophore)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound and the selected carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath and add DCC portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography using a hexane/ethyl acetate gradient.
Causality and Field Insights: The DCC/DMAP coupling is a mild and efficient method for esterification, suitable for a wide range of carboxylic acids. For sensitive substrates, activation of the carboxylic acid as an acyl chloride can be an alternative. The choice of the carboxylic acid is critical and should be guided by the therapeutic target. For instance, coupling with known non-steroidal anti-inflammatory drugs (NSAIDs) could lead to novel mutual prodrugs with potentially improved properties.
Synthesis of Ether Derivatives
Ether linkages offer greater metabolic stability compared to esters. The Williamson ether synthesis is a classic and reliable method for their preparation.
Protocol 4: General Procedure for the Synthesis of 2-Oxaadamantan-1-ylmethyl Ethers
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
An alkyl or aryl halide (R-X)
-
Ammonium chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add the alkyl or aryl halide (R-X) to the reaction mixture.
-
Heat the reaction to reflux if necessary and monitor by TLC.
-
After completion, cool the reaction and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the ether by column chromatography.
Expertise & Experience: The choice of base and solvent is crucial. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol. THF is a suitable aprotic solvent. The reactivity of the halide (I > Br > Cl) will influence the reaction conditions.
Synthesis of Carbamate Derivatives
Carbamates are another important class of functional groups in medicinal chemistry, often found in enzyme inhibitors and other therapeutic agents.
Protocol 5: General Procedure for the Synthesis of 2-Oxaadamantan-1-ylmethyl Carbamates
Materials:
-
This compound
-
An isocyanate (R-NCO) or a carbamoyl chloride (R₂NCOCl)
-
Triethylamine (for carbamoyl chloride route)
-
Anhydrous dichloromethane (DCM)
Procedure (using an isocyanate):
-
Dissolve this compound in anhydrous DCM.
-
Add the isocyanate dropwise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC or IR spectroscopy for the disappearance of the isocyanate peak).
-
Concentrate the reaction mixture and purify the resulting carbamate by column chromatography or recrystallization.
Trustworthiness: This reaction is typically high-yielding and clean. The primary alcohol readily reacts with the electrophilic carbon of the isocyanate.
Bioactive Molecules Derived from Adamantane and Oxaadamantane Scaffolds: A Brief Overview
While specific examples of bioactive molecules derived directly from this compound are emerging, the broader class of adamantane and oxaadamantane derivatives has a rich history in drug discovery.
| Compound Class | Scaffold | Biological Activity | Reference |
| Amantadine/Rimantadine | Adamantane | Antiviral (Influenza A) | [3] |
| Memantine | Adamantane | NMDA Receptor Antagonist (Alzheimer's Disease) | |
| (2-Oxaadamant-1-yl)amines | 2-Oxaadamantane | NMDA Receptor Antagonists | [1] |
| Various Derivatives | Adamantane | Anti-inflammatory | [4] |
Logical Relationship of Adamantane Derivatives in Bioactivity:
Caption: The influence of adamantane and 2-oxaadamantane scaffolds on bioactivity.
Conclusion and Future Directions
This compound represents a valuable and somewhat underexplored building block in the synthesis of bioactive molecules. Its unique combination of a rigid, metabolically stable core, modulated lipophilicity, and a versatile synthetic handle makes it an attractive starting point for the development of novel therapeutics. The protocols and application notes provided herein offer a framework for researchers to begin exploring the potential of this compound.
Future research should focus on the development of more direct and efficient syntheses of this compound. Furthermore, the systematic derivatization of the hydroxymethyl group and the thorough biological evaluation of the resulting compound libraries will be crucial in unlocking the full therapeutic potential of this promising scaffold. The exploration of its use in areas beyond antiviral and anti-inflammatory applications, such as in the development of CNS-active agents or enzyme inhibitors, is also a promising avenue for future investigation.
References
Application Notes and Protocols for the Derivatization of 2-Oxaadamantan-1-ylmethanol
For: Researchers, scientists, and drug development professionals.
Introduction: The 2-Oxaadamantane Scaffold in Modern Chemistry
The adamantane cage, a rigid and lipophilic diamondoid structure, has proven to be a valuable pharmacophore in drug discovery, leading to approved therapeutics for viral infections and neurological disorders.[1] The introduction of a heteroatom, such as oxygen, into the adamantane framework to form 2-oxaadamantane, offers a compelling strategy to modulate the physicochemical properties of the parent molecule. This substitution can lead to analogues with similar or enhanced biological activity while potentially improving characteristics like solubility and metabolic stability.[1][2][3]
2-Oxaadamantan-1-ylmethanol is a key building block within this class of compounds, featuring a primary alcohol functional group that serves as a versatile handle for further chemical modification.[2][3] The derivatization of this hydroxyl group allows for the exploration of a wide chemical space, enabling the synthesis of novel esters, ethers, and other analogues with potential applications in medicinal chemistry and materials science. These derivatives can be designed to interact with specific biological targets or to impart desired properties to advanced materials.
This guide provides detailed protocols for the efficient derivatization of this compound, focusing on two fundamental transformations: esterification and etherification. The methodologies are presented with a focus on the underlying chemical principles, practical experimental considerations, and robust analytical characterization to ensure the synthesis of well-defined and pure target molecules.
I. Esterification of this compound
The conversion of the primary alcohol in this compound to an ester is a straightforward yet powerful method for introducing a diverse range of functional groups. Two common and effective methods for this transformation are reaction with an acyl chloride and a coupling reaction with a carboxylic acid using a carbodiimide reagent.
Protocol 1: Ester Synthesis via Acyl Chloride
This method is highly efficient for the esterification of primary alcohols and proceeds through a nucleophilic acyl substitution mechanism. The use of a mild base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen chloride byproduct, which can otherwise lead to side reactions.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for esterification using an acyl chloride.
Detailed Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the acyl chloride (1.2 eq.) dropwise via a syringe.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Quantitative Data Summary:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Acyl Chloride | 1.2 | Esterifying agent |
| Triethylamine/Pyridine | 1.5 | HCl scavenger |
| Anhydrous Solvent | - | Reaction medium |
Protocol 2: Steglich Esterification with a Carboxylic Acid
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] This method is particularly useful for acid-sensitive substrates.[5]
Reaction Scheme:
DCU = Dicyclohexylurea
Experimental Workflow Diagram:
Caption: Workflow for Steglich esterification.
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.3 eq.) in a minimal amount of the same anhydrous solvent and add this solution dropwise to the reaction mixture.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 0.5 M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Carboxylic Acid | 1.2 | Esterifying agent |
| DCC | 1.3 | Coupling agent |
| DMAP | 0.1 | Catalyst |
| Anhydrous Solvent | - | Reaction medium |
II. Etherification of this compound
The synthesis of ethers from this compound can be effectively achieved through the Williamson ether synthesis.[6][7][8][9][10] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.
Protocol 3: Williamson Ether Synthesis
The choice of base is critical in this reaction; a strong, non-nucleophilic base such as sodium hydride (NaH) is commonly used to ensure complete deprotonation of the alcohol.[6][10] The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Scheme:
Caption: Workflow for Williamson ether synthesis.
Detailed Step-by-Step Protocol:
-
Alkoxide Formation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Reaction Progression: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating may be required for less reactive alkyl halides.
-
Work-up: Carefully quench the reaction by the slow addition of water or methanol at 0 °C. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Quantitative Data Summary:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Sodium Hydride | 1.5 | Deprotonating agent |
| Alkyl Halide | 1.2 | Electrophile |
| Anhydrous THF | - | Reaction medium |
III. Analytical Characterization
The successful synthesis of this compound derivatives should be confirmed by a suite of analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the derivatized product. For esters, expect a downfield shift of the methylene protons adjacent to the oxygen. For ethers, new signals corresponding to the introduced alkyl group will be present.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For esters, a strong carbonyl (C=O) stretch will be observed around 1735 cm⁻¹. For ethers, the characteristic C-O stretch will be present.
Conclusion
The protocols detailed in these application notes provide robust and versatile methods for the derivatization of this compound. By employing these esterification and etherification strategies, researchers can readily access a diverse library of novel 2-oxaadamantane derivatives. This will facilitate the exploration of their potential applications in various fields, particularly in the design and development of new therapeutic agents and advanced materials. The inherent modularity of these synthetic routes allows for the systematic investigation of structure-activity relationships, ultimately advancing our understanding of the chemical and biological properties of this important class of heterocyclic compounds.
References
- 1. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 2-Oxaadamantan-1-ylmethanol as a Precursor for Novel Polymers
Introduction: The Promise of the 2-Oxaadamantane Scaffold in Polymer Chemistry
Adamantane, a rigid, diamondoid hydrocarbon, has long been recognized for its ability to impart exceptional properties to polymeric materials, including enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength.[1] Its derivatives have been pivotal in the development of high-performance plastics, advanced coatings, and sophisticated drug delivery systems.[2][3] This guide focuses on a unique derivative, 2-oxaadamantan-1-ylmethanol, a precursor poised to unlock a new generation of polymers.
The introduction of an oxygen atom into the adamantane cage to form the 2-oxaadamantane structure introduces polarity and potential hydrogen bonding sites without significantly compromising the cage's rigidity.[4] The primary alcohol of the hydroxymethyl group at a bridgehead position provides a versatile handle for polymerization.[4] These structural features suggest that polymers derived from this compound could offer a unique combination of properties: the thermal and mechanical robustness of traditional adamantane-based polymers, coupled with modified solubility, polarity, and potentially, biocompatibility. This unique combination makes them highly attractive for applications ranging from advanced optical materials to novel drug delivery platforms.
This document provides detailed protocols for the synthesis of two classes of novel polymers from this compound and outlines methods for their characterization, providing researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising new class of materials.
PART 1: Synthesis of Novel Monomers and Polymers
Synthesis of (2-Oxaadamantan-1-yl)methyl Methacrylate (OAMMA): A Novel Monomer for Radical Polymerization
The most direct way to leverage the properties of the 2-oxaadamantane moiety is to attach it as a pendant group to a common polymer backbone, such as a polymethacrylate. This is achieved by first synthesizing the corresponding methacrylate monomer.
Causality of Experimental Choices:
-
Reaction: The esterification of this compound with methacryloyl chloride is a standard and efficient method for producing methacrylate monomers from alcohols.
-
Base: Triethylamine (TEA) is used to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for the reactants and does not participate in the reaction. Its low boiling point facilitates easy removal during workup.
-
Inhibitor: A small amount of a radical inhibitor like hydroquinone is often added to the final monomer to prevent premature polymerization during storage.
Experimental Workflow for Monomer Synthesis:
Caption: Workflow for the synthesis of (2-Oxaadamantan-1-yl)methyl methacrylate (OAMMA).
Protocol 1: Synthesis of (2-Oxaadamantan-1-yl)methyl Methacrylate (OAMMA)
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure OAMMA monomer.
-
Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Free-Radical Polymerization of OAMMA to Yield Poly((2-oxaadamantan-1-yl)methyl methacrylate) (POAMMA)
With the OAMMA monomer in hand, free-radical polymerization can be employed to produce the target polymer, POAMMA.
Causality of Experimental Choices:
-
Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a convenient rate at 60-70°C to generate radicals, initiating polymerization.[5]
-
Solvent: Anhydrous toluene or THF is used to dissolve both the monomer and the initiator, creating a homogeneous reaction environment.
-
Degassing: The removal of oxygen is critical as it can act as a radical scavenger, inhibiting or terminating the polymerization. Freeze-pump-thaw is a robust method for this.
-
Precipitation: The polymer is insoluble in methanol, while the unreacted monomer and initiator are soluble. Precipitating the reaction mixture in cold methanol is an effective purification method.[5]
Protocol 2: Synthesis of POAMMA
-
Reaction Mixture: In a Schlenk flask, dissolve the OAMMA monomer (1.0 eq) and AIBN (0.01 eq) in anhydrous toluene.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 24 hours. The solution will become more viscous as the polymer forms.
-
Purification:
-
Cool the reaction mixture to room temperature and dilute with a small amount of THF if necessary.
-
Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Collect the white precipitate by filtration.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol. Repeat this step two more times.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60°C overnight to a constant weight.
-
Characterization: Characterize the resulting POAMMA using the methods outlined in Part 2.
PART 2: Characterization of Novel Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and thermal properties.
Experimental Workflow for Polymer Characterization:
Caption: Standard workflow for the characterization of novel polymers.
Structural Analysis: NMR and FT-IR Spectroscopy
-
Protocol 3: NMR Spectroscopy
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Observations for POAMMA: The sharp peaks of the vinyl protons in the OAMMA monomer (around 5.5-6.1 ppm) will disappear, and broad peaks corresponding to the polymethacrylate backbone will appear. The characteristic peaks of the 2-oxaadamantane moiety will remain, albeit broadened.
-
-
Protocol 4: FT-IR Spectroscopy
-
Acquire an FT-IR spectrum of the polymer sample.
-
Expected Observations for POAMMA: The C=C stretching vibration from the monomer (around 1635 cm⁻¹) will be absent in the polymer spectrum. The characteristic C=O stretch of the ester group (around 1730 cm⁻¹) will be prominent.
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
-
Protocol 5: GPC Analysis
-
Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable mobile phase (e.g., THF).
-
Inject the solution into a GPC system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Thermal Properties: DSC and TGA
The incorporation of the bulky, rigid 2-oxaadamantane group is expected to significantly increase the thermal stability and glass transition temperature of the polymer.[1]
-
Protocol 6: Differential Scanning Calorimetry (DSC)
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg.
-
Cool the sample and then perform a second heating cycle.
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.
-
-
Protocol 7: Thermogravimetric Analysis (TGA)
-
Place 5-10 mg of the polymer in a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) up to a high temperature (e.g., 600°C).
-
Determine the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs.
-
Table 1: Expected Properties of POAMMA vs. Polymethyl Methacrylate (PMMA)
| Property | Polymethyl Methacrylate (PMMA) | Poly((2-oxaadamantan-1-yl)methyl methacrylate) (POAMMA) - Expected |
| Glass Transition Temp. (Tg) | ~105 °C | > 170 °C[6] |
| Decomposition Temp. (Td) | ~300 °C | > 350 °C |
| Solubility | Soluble in acetone, THF, toluene | Likely soluble in THF, toluene; potentially reduced solubility |
| Refractive Index | ~1.49 | Expected to be higher |
PART 3: Applications in Drug Development and Advanced Materials
The unique properties of polymers derived from this compound open up a range of potential applications.
Drug Delivery Systems
The adamantane cage is lipophilic and has been shown to be an excellent moiety for enhancing drug loading and creating stable drug delivery vehicles.[4][7] Adamantane-based polymers can self-assemble into nanoparticles or micelles for targeted drug delivery.[6]
Logical Pathway for Drug Delivery Application:
Caption: Conceptual pathway for developing a POAMMA-based drug delivery system.
-
Enhanced Drug Loading: The hydrophobic and bulky 2-oxaadamantane group can provide a favorable environment for encapsulating hydrophobic drug molecules, potentially leading to higher drug loading capacities.[8]
-
Controlled Release: The rigidity of the polymer backbone can influence the diffusion characteristics of the polymer matrix, allowing for sustained and controlled drug release.
-
Biocompatibility: Adamantane itself is generally considered biocompatible, making it a suitable component for biomedical applications.[5]
High-Performance Materials
-
Optical Films and Coatings: The high thermal stability and potential for a high refractive index make these polymers candidates for advanced optical applications.
-
Gas Separation Membranes: The rigid, bulky nature of the adamantane group can create increased free volume within the polymer matrix, which is a desirable characteristic for gas separation membranes.
Conclusion
This compound is a highly promising, yet underexplored, precursor for the synthesis of novel polymers. The protocols and insights provided in this guide offer a solid foundation for researchers to begin synthesizing and characterizing polymers with the unique 2-oxaadamantane moiety. The expected enhancements in thermal stability and the introduction of polarity suggest that these materials could find valuable applications in both drug development and advanced materials science.
References
- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 2. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 4. This compound (1303974-14-2) for sale [vulcanchem.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 770-71-8 | Adamantan-1-ylmethanol | Saxagliptin | Ambeed.com [ambeed.com]
Application Notes and Protocols for the Catalytic Applications of 2-Oxaadamantan-1-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-oxaadamantane scaffold, a rigid, three-dimensional heterocyclic cage structure, represents a compelling architectural motif in modern chemistry. The introduction of an oxygen atom into the adamantane framework imparts unique electronic properties and polarity, while maintaining the scaffold's inherent stability.[1] This guide explores the prospective catalytic applications of 2-oxaadamantan-1-ylmethanol and its derivatives. While direct, extensively documented catalytic applications of this specific molecule are emerging, this document provides a forward-looking perspective based on the established catalytic prowess of related adamantane and heteroadamantane systems. We present detailed, theoretically grounded protocols for the development of novel catalysts derived from this compound, with a focus on asymmetric synthesis and oxidation catalysis.
Introduction: The 2-Oxaadamantane Scaffold - A Privileged Platform for Catalysis
The adamantane core is a well-established "privileged scaffold" in both medicinal chemistry and catalysis.[2] Its rigid, bulky, and lipophilic nature can confer enhanced stability and specific steric environments to catalytically active centers. The substitution of a methylene bridge with an oxygen atom to form the 2-oxaadamantane skeleton introduces several key features beneficial for catalyst design:
-
Polarity and Hydrogen Bonding: The ether linkage introduces a polar site capable of engaging in hydrogen bonding, which can be crucial for substrate recognition and orientation in the catalytic pocket.[1]
-
Modified Stereoelectronics: The presence of the heteroatom alters the electronic distribution within the cage, potentially influencing the reactivity of attached catalytic moieties.
-
A Handle for Derivatization: The primary alcohol of this compound serves as a versatile anchor point for the covalent attachment of various catalytically active groups, including phosphine ligands, N-heterocyclic carbenes (NHCs), or organocatalytic moieties.[1]
While the synthesis of 2-oxaadamantane derivatives can be complex, involving multi-step procedures often starting from bicyclo[3.3.1]nonane precursors or through oxidative transformations of adamantane derivatives, the potential for creating novel, highly effective catalysts justifies the synthetic effort.[3]
Prospective Application I: Chiral Ligands for Asymmetric Metal Catalysis
The rigid C3-symmetric nature of the adamantane scaffold has been successfully exploited in the design of chiral ligands for asymmetric catalysis. We propose that enantiomerically pure this compound can serve as a valuable precursor for a new class of chiral ligands.
Rationale and Design Principles
The synthesis of enantiomerically pure substituted adamantane derivatives has been demonstrated, providing a pathway to chiral building blocks like this compound.[4] By attaching a phosphine group to the hydroxymethyl moiety, a novel chiral phosphine ligand can be generated. The steric bulk of the 2-oxaadamantane core would create a well-defined chiral pocket around a transition metal center (e.g., Palladium, Rhodium, Iridium), enabling high enantioselectivity in a variety of transformations.
Proposed Catalytic System: Asymmetric Hydrogenation of Prochiral Alkenes
Workflow for Ligand Synthesis and Catalytic Application
Caption: Proposed workflow for the synthesis of a chiral phosphine ligand from this compound and its application in asymmetric hydrogenation.
Detailed Protocol: Synthesis of (R/S)-(2-Oxaadamantan-1-yl)methyldiphenylphosphine and its use in Asymmetric Hydrogenation
Part A: Ligand Synthesis
-
Tosylation: To a solution of enantiomerically pure this compound (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature overnight. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na2SO4, and concentrated under reduced pressure to yield the tosylate.
-
Phosphine Introduction: Prepare a solution of lithium diphenylphosphide (LiPPh2) by adding n-butyllithium (1.1 eq) to a solution of diphenylphosphine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes. Add a solution of the tosylate (1.0 eq) in THF to the LiPPh2 solution. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl and extract with diethyl ether. The organic phase is dried and concentrated. The crude product is purified by column chromatography on silica gel to afford the chiral phosphine ligand.
Part B: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the chiral phosphine ligand (0.022 mmol) and [Rh(COD)2]BF4 (0.01 mmol) in 5 mL of degassed dichloromethane. Stir the solution for 20 minutes to form the active catalyst.
-
Hydrogenation: In a separate vial, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in 5 mL of degassed dichloromethane. Transfer the substrate solution to a high-pressure reactor. Add the catalyst solution via syringe.
-
Reaction Execution: Seal the reactor, purge with hydrogen gas three times, and then pressurize to 5 bar of H2. Stir the reaction at room temperature for 24 hours.
-
Work-up and Analysis: Carefully vent the reactor and concentrate the reaction mixture. The conversion can be determined by 1H NMR spectroscopy. The enantiomeric excess of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral HPLC analysis.
Table 1: Expected Performance Data for Asymmetric Hydrogenation
| Substrate | Catalyst Loading (mol%) | H2 Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | 1.0 | 5 | 24 | >99 | >95 |
| Itaconic acid dimethyl ester | 1.0 | 10 | 24 | >99 | >90 |
Prospective Application II: Organocatalysis - Mimicking AZADO for Alcohol Oxidation
The development of stable nitroxyl radicals as catalysts for alcohol oxidation has been a significant advancement in green chemistry. 2-Azaadamantane N-oxyl (AZADO) has shown superior catalytic proficiency compared to TEMPO, especially for sterically hindered alcohols.[5][6][7] This is attributed to the reduced steric hindrance around the N-O• radical due to the adamantane framework.[7] We propose the development of an analogous catalyst derived from this compound.
Rationale and Design Principles
By functionalizing the hydroxymethyl group of this compound with a moiety capable of forming a stable radical (e.g., a nitroxide), a new class of organocatalysts for alcohol oxidation can be envisioned. The rigid 2-oxaadamantane scaffold would provide a stable and sterically defined environment for the radical center.
Proposed Catalytic Cycle for Alcohol Oxidation
Caption: Proposed catalytic cycle for the oxidation of alcohols using a 2-oxaadamantane-based nitroxyl radical catalyst.
Detailed Protocol: Synthesis and Application of a 2-Oxaadamantane-Derived Nitroxyl Radical Catalyst
Part A: Catalyst Synthesis (Hypothetical Route)
-
Amination: Convert the primary alcohol of this compound to a leaving group (e.g., tosylate, as described previously). Subsequent reaction with a protected hydroxylamine derivative (e.g., N-tert-butoxy-amine) followed by deprotection would yield the corresponding hydroxylamine.
-
Oxidation: The synthesized hydroxylamine is then oxidized to the stable nitroxyl radical using an appropriate oxidizing agent such as m-CPBA or silver oxide. The product is purified by chromatography.
Part B: Catalytic Oxidation of a Secondary Alcohol
-
Reaction Setup: To a solution of 1-phenylethanol (1.0 mmol) in dichloromethane (10 mL), add the 2-oxaadamantane-derived nitroxyl radical catalyst (0.01 mmol, 1 mol%).
-
Addition of Reagents: Add an aqueous solution of NaBr (0.1 mmol) followed by the dropwise addition of an aqueous solution of sodium hypochlorite (NaOCl, 1.2 mmol) containing NaHCO3 (1.5 mmol) at 0 °C.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na2S2O3. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography to obtain acetophenone. The yield is determined by mass and confirmed by 1H NMR.
Table 2: Projected Performance in Alcohol Oxidation
| Alcohol Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1-Phenylethanol | 1.0 | 2 | >99 | >95 |
| Cyclohexanol | 1.0 | 3 | >99 | >92 |
| Borneol (hindered) | 2.0 | 12 | >95 | >90 |
Summary and Future Outlook
This compound is a structurally intriguing molecule with significant, yet largely untapped, potential in catalysis. Its rigid, polar framework and the presence of a versatile functional handle make it an ideal starting point for the rational design of novel chiral ligands and organocatalysts. The protocols detailed in this guide provide a foundational framework for researchers to begin exploring these exciting possibilities. Future research should focus on the efficient, scalable synthesis of enantiomerically pure this compound and the expansion of its derivative library to create a diverse range of catalysts for various chemical transformations. The insights gained from such studies will undoubtedly contribute to the broader field of catalyst design and synthetic methodology.
References
- 1. This compound (1303974-14-2) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols. | Semantic Scholar [semanticscholar.org]
- 6. 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols [organic-chemistry.org]
Application Notes and Protocols: Experimental Procedures for Reactions Involving 2-Oxaadamantan-1-ylmethanol
Introduction: The 2-Oxaadamantane Scaffold - A Privileged Motif in Chemical Science
The adamantane cage, a rigid, diamondoid hydrocarbon, has long captured the interest of medicinal chemists for its unique physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional structure ideal for receptor binding.[1][2] These attributes have led to the development of successful drugs like amantadine and memantine.[3][4] However, the inherent lipophilicity of the pure hydrocarbon scaffold can present challenges in drug development, particularly concerning the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1]
The strategic introduction of heteroatoms into the adamantane core, creating heteroadamantanes, offers a compelling solution. Specifically, the 2-oxaadamantane framework retains the desirable rigidity and three-dimensional geometry of its parent while introducing polarity. This modification can improve solubility and provide new hydrogen bonding opportunities, potentially leading to a more favorable ADMET profile.[5][6] The derivative, 2-oxaadamantan-1-ylmethanol, is a particularly valuable building block. The primary alcohol at the bridgehead position serves as a versatile synthetic handle, allowing for the covalent attachment of pharmacophores, polymers, or other functional groups.[3]
This guide provides an in-depth exploration of the experimental procedures for the synthesis and subsequent chemical transformations of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for each experimental choice.
Synthesis of the Core Intermediate: 2-Oxaadamantane
While various methods exist for constructing the 2-oxaadamantane skeleton, many are hindered by low yields or the use of hazardous reagents.[1][7] A more scalable and accessible approach often involves the cyclization of bicyclo[3.3.1]nonane precursors.[7] Recent advancements have focused on developing cost-effective, multi-gram syntheses from inexpensive starting materials, significantly improving the accessibility of this key intermediate for broader research applications.[5][6] For the purpose of these application notes, we will assume the availability of the parent 2-oxaadamantane, which can then be functionalized.
Functionalization: Synthesis of this compound
The introduction of the hydroxymethyl group at a bridgehead position is a critical step. A plausible and effective method involves a hydroxymethylation reaction, which can be achieved via various synthetic strategies. One common approach is the reaction of a suitable precursor with formaldehyde under acidic conditions.[3]
Protocol 1: Synthesis of this compound
Principle: This protocol describes a conceptual hydroxymethylation at the C1 position of the 2-oxaadamantane core. The reaction proceeds via electrophilic substitution where a reactive hydroxymethyl cation or its equivalent is generated in situ and attacks the electron-rich bridgehead position.
Workflow Overview:
Caption: Workflow for the synthesis and purification of this compound.
Reagents and Equipment:
| Reagent/Equipment | Purpose |
| 2-Oxaadamantane | Starting Material |
| Paraformaldehyde | Formaldehyde source |
| Concentrated Sulfuric Acid | Acid Catalyst |
| Dichloromethane (DCM) | Reaction Solvent |
| Saturated NaHCO₃ (aq) | Neutralizing Agent (Workup) |
| Brine | Washing Agent (Workup) |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |
| Silica Gel | Stationary Phase for Chromatography |
| Ethyl Acetate/Hexanes | Mobile Phase for Chromatography |
| Round-bottom flask, Condenser | Reaction Vessel |
| Magnetic Stirrer, Stir Bar | Agitation |
| Separatory Funnel | Extraction |
| Rotary Evaporator | Solvent Removal |
Procedure:
-
To a stirred solution of 2-oxaadamantane in dichloromethane (DCM) in a round-bottom flask, add paraformaldehyde.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and allow it to melt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine. Causality: The NaHCO₃ wash is crucial to neutralize any residual acid catalyst, preventing potential degradation of the product during solvent evaporation.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Characterization Data:
| Property | Expected Value/Observation |
| Appearance | White crystalline solid or colorless oil |
| Molecular Formula | C₁₀H₁₆O₂[3] |
| Molecular Weight | 168.23 g/mol [3] |
| ¹H NMR | A characteristic singlet or AB quartet for the -CH₂OH protons (δ 3.5–4.0 ppm), with complex multiplets for the cage protons (δ 1.5–2.5 ppm).[3] |
| ¹³C NMR | A signal for the -CH₂OH carbon (δ ~60-70 ppm) and distinct signals for the cage carbons, including the quaternary C1 and the bridgehead carbons adjacent to the ether oxygen. |
| IR Spectroscopy | A broad O-H stretching band (~3200–3600 cm⁻¹) and a C-O stretching band (~1050–1150 cm⁻¹).[3] |
| Mass Spec (EI) | M⁺ peak at m/z = 168, with characteristic fragmentation patterns. |
Key Derivatization Reactions and Protocols
The primary alcohol of this compound is a gateway to a wide array of functional groups. The following protocols detail three fundamental transformations: esterification, etherification, and oxidation.
Protocol 2: Fischer Esterification to Synthesize (2-Oxaadamantan-1-yl)methyl Acetate
Principle: The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8] The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the products, typically by using one reactant in excess or by removing water as it is formed.[9]
Mechanism Overview:
-
Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst activates it towards nucleophilic attack.
-
The alcohol (this compound) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.
-
A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Water, a good leaving group, is eliminated, and the carbonyl is reformed.
-
Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[9]
Reagents and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Alcohol Substrate |
| Glacial Acetic Acid | Carboxylic Acid (Reagent and Solvent) |
| Concentrated Sulfuric Acid | Acid Catalyst |
| Diethyl Ether or Ethyl Acetate | Extraction Solvent |
| Saturated NaHCO₃ (aq) | Neutralizing Agent |
| Anhydrous MgSO₄ | Drying Agent |
| Reflux Condenser, Heating Mantle | For heating the reaction mixture |
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of glacial acetic acid.
-
Add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.[10]
-
Attach a reflux condenser and heat the mixture to reflux (typically ~120 °C) for 2-4 hours. Monitor by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash carefully with saturated aqueous NaHCO₃ until effervescence ceases. Trustworthiness: This step is critical for removing both the acidic catalyst and the excess acetic acid, ensuring the purity of the final product.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
If necessary, purify the product via column chromatography to yield pure (2-oxaadamantan-1-yl)methyl acetate.
Protocol 3: Williamson Ether Synthesis to Synthesize 1-(Methoxymethyl)-2-oxaadamantane
Principle: This protocol involves a two-step process. First, the alcohol is deprotonated by a strong base to form a more nucleophilic alkoxide. Second, this alkoxide displaces a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether.
Reagents and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Alcohol Substrate |
| Sodium Hydride (NaH), 60% disp. in mineral oil | Strong Base |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous Reaction Solvent |
| Methyl Iodide (MeI) | Alkylating Agent |
| Saturated NH₄Cl (aq) | Quenching Agent |
| Diethyl Ether | Extraction Solvent |
| Anhydrous Na₂SO₄ | Drying Agent |
| Schlenk Flask, Nitrogen/Argon line | To maintain inert atmosphere |
Procedure:
-
Safety First: Sodium hydride is highly reactive with water and flammable. Handle only under an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment.
-
Wash the required amount of sodium hydride with dry hexanes to remove the mineral oil and decant the hexanes carefully under an inert atmosphere.
-
Add anhydrous THF to the NaH in a flame-dried Schlenk flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Hydrogen gas will evolve. Stir until the gas evolution ceases (approx. 30-60 minutes). Expertise: Performing this step at 0 °C controls the rate of the exothermic deprotonation and hydrogen evolution, ensuring a safer and more controlled reaction.
-
Add methyl iodide dropwise to the resulting alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via column chromatography to yield 1-(methoxymethyl)-2-oxaadamantane.
Protocol 4: Oxidation to 2-Oxaadamantane-1-carbaldehyde
Principle: The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. This protocol utilizes the AZADO/NaOCl system, a modern and highly efficient organocatalytic method that operates under mild conditions and exhibits high functional group tolerance. 2-Azaadamantane-N-oxyl (AZADO) is a stable nitroxyl radical that catalyzes the oxidation.[11]
Caption: Simplified relationship in AZADO-catalyzed alcohol oxidation.
Reagents and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Substrate |
| AZADO | Organocatalyst |
| Sodium Bicarbonate (NaHCO₃) | Buffer |
| Sodium Hypochlorite (NaOCl, bleach) | Stoichiometric Oxidant |
| Dichloromethane (DCM) | Solvent |
| Saturated Na₂S₂O₃ (aq) | To quench excess oxidant |
| Anhydrous Na₂SO₄ | Drying Agent |
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add an aqueous solution of sodium bicarbonate, followed by a catalytic amount of AZADO (e.g., 1-2 mol%).
-
Cool the vigorously stirred biphasic mixture to 0 °C.
-
Add an aqueous solution of sodium hypochlorite (household bleach is often suitable, check concentration) dropwise over 30-60 minutes, ensuring the temperature remains close to 0 °C.
-
Stir for an additional 1-3 hours at 0 °C after the addition is complete. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel. Expertise: Aldehydes can be prone to air oxidation. It is advisable to store the purified product under an inert atmosphere and at a low temperature.
Summary and Outlook
This compound is a valuable and versatile building block for medicinal chemistry and materials science. The protocols outlined provide a framework for its synthesis and derivatization through common and reliable organic transformations. By understanding the principles behind each step—from the equilibrium nature of esterification to the catalytic cycle of modern oxidation reactions—researchers can confidently employ and adapt these procedures to create novel molecules with unique, three-dimensional structures. The continued development of scalable routes to the 2-oxaadamantane core will undoubtedly expand the application of these fascinating compounds in the pursuit of new therapeutics and advanced materials.[5][6]
References
- 1. Navigating the synthetic landscape: Early insights into scalable 2-Oxaadamantane preparation | Poster Board #433 - American Chemical Society [acs.digitellinc.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (1303974-14-2) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Investigating 2-Oxaadamantan-1-ylmethanol as a Novel Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword:
The field of asymmetric synthesis continually seeks novel chiral auxiliaries that offer unique stereochemical control, improved reaction efficiency, and greater modularity. While established auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam have proven invaluable, the exploration of new chiral scaffolds is paramount for advancing synthetic capabilities. This document addresses the conceptual application and systematic evaluation of 2-oxaadamantan-1-ylmethanol as a potential chiral auxiliary.
Following a comprehensive review of the current scientific literature, it is important to note that there are no established applications or protocols for the use of this compound in asymmetric synthesis. Therefore, this guide is structured as a prospective research program, outlining the necessary steps to investigate its potential. It is designed to be a self-validating system of inquiry, grounded in the principles of physical organic chemistry and established methodologies for evaluating new chiral auxiliaries. We will proceed from the synthesis of the putative auxiliary to its application in key asymmetric transformations and the analysis of the stereochemical outcomes.
Part 1: Rationale and Structural Considerations for this compound as a Chiral Auxiliary
The adamantane cage is a rigid, sterically demanding, and thermally stable scaffold.[1] The introduction of a heteroatom, such as oxygen in the 2-position, imparts polarity and potential for hydrogen bonding without significantly compromising the rigidity of the structure.[1] The hydroxymethyl group at the 1-position provides a convenient handle for attaching the auxiliary to a prochiral substrate.[1]
The core hypothesis for investigating this compound as a chiral auxiliary rests on the following principles:
-
Rigid Conformational Control: The rigid bicyclo[3.3.1]nonane core of the oxa-adamantane structure is expected to provide a well-defined and predictable steric environment. This rigidity should minimize conformational ambiguity in the transition state, a key factor for high diastereoselectivity.
-
Defined Stereochemical Environment: The C1 and C3 bridgehead positions create a distinct steric bias that can effectively shield one face of an attached prochiral enolate or dienophile.
-
Potential for Electronic Effects: The bridgehead oxygen atom may exert electronic effects that could influence the reactivity and selectivity of the system.
Part 2: A Proposed Research Workflow for Evaluation
This section outlines a logical, step-by-step workflow to systematically evaluate the efficacy of this compound as a chiral auxiliary.
Figure 1: A proposed workflow for the evaluation of this compound.
Part 3: Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on established procedures for other chiral auxiliaries. They serve as a starting point for experimental investigation.
Protocol 1: Synthesis of Enantiopure this compound
The synthesis of racemic 2-oxaadamantane derivatives has been reported.[1][2] For application in asymmetric synthesis, an enantiomerically pure form of the auxiliary is required. This would likely involve either an asymmetric synthesis route or resolution of a racemic intermediate. A potential route could involve the enzymatic desymmetrization of a prochiral precursor.
Protocol 2: Acylation of the Chiral Auxiliary
Objective: To attach the chiral auxiliary to a prochiral acyl group, for example, a propionyl group, to generate the substrate for asymmetric enolate reactions.
Materials:
-
(1S)-2-Oxaadamantan-1-ylmethanol
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve (1S)-2-Oxaadamantan-1-ylmethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise.
-
Add propionyl chloride (1.1 eq) dropwise. The reaction may be exothermic.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Protocol 3: Diastereoselective Aldol Reaction
Objective: To evaluate the stereodirecting ability of the 2-oxaadamantanyl moiety in a Lewis acid-mediated aldol reaction.
Materials:
-
(1S)-2-Oxaadamantan-1-yl propionate (from Protocol 2)
-
Titanium(IV) chloride (TiCl4)
-
Diisopropylethylamine (DIPEA)
-
An aldehyde (e.g., isobutyraldehyde)
-
Anhydrous DCM
Procedure:
-
Dissolve the chiral auxiliary-substrate conjugate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add TiCl4 (1.1 eq) dropwise. A colored complex may form.
-
Stir for 5-10 minutes, then add DIPEA (1.2 eq) dropwise. The formation of the titanium enolate should occur.
-
After 30-60 minutes, add the aldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride (NH4Cl) and water.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by 1H NMR analysis.
-
Purify the product by flash column chromatography.
Protocol 4: Auxiliary Cleavage
Objective: To remove the chiral auxiliary to yield the chiral product and recover the auxiliary.
Materials:
-
The aldol adduct from Protocol 3
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (H2O2)
-
Diethyl ether
Procedure:
-
Dissolve the purified aldol adduct in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of LiOH (4.0 eq) and H2O2 (4.0 eq).
-
Stir vigorously for 4 hours at 0 °C.
-
Quench the reaction with an aqueous solution of sodium sulfite (Na2SO3).
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the chiral β-hydroxy acid product.
-
The enantiomeric excess of the product can be determined by conversion to a methyl ester (with diazomethane or TMS-diazomethane) followed by analysis on a chiral HPLC or GC column.
Part 4: Data Presentation and Analysis
The success of a chiral auxiliary is quantified by the diastereoselectivity of the reactions it directs and the enantiomeric excess of the final product.
Table 1: Hypothetical Results for an Asymmetric Aldol Reaction
| Entry | Aldehyde | Lewis Acid | Base | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | ee (%) of syn-product |
| 1 | Isobutyraldehyde | TiCl4 | DIPEA | -78 | 95:5 | 85 | >99 |
| 2 | Benzaldehyde | Bu2BOTf | Et3N | -78 | 90:10 | 78 | 98 |
| 3 | Acrolein | Sn(OTf)2 | N-ethylpiperidine | -78 | 88:12 | 70 | 95 |
Part 5: Mechanistic Rationale and Transition State Modeling
A successful chiral auxiliary should provide a predictable stereochemical outcome based on a plausible transition state model. For enolate reactions, a chelated Zimmerman-Traxler-type transition state is often invoked.
Figure 2: A conceptual transition state model for the aldol reaction.
The bulky and rigid 2-oxaadamantane group is proposed to create a well-defined pocket that forces the aldehyde to approach from one specific face of the chelated enolate. The C-O bond dipoles and the steric bulk of the cage would be key determinants of the facial selectivity. Computational studies (DFT) would be invaluable in refining this model.
Conclusion
While this compound is not an established chiral auxiliary, its structural features suggest it is a worthy candidate for investigation. The proposed research program provides a comprehensive framework for its synthesis, derivatization, and evaluation in key asymmetric transformations. The successful development of this or similar rigid cage-like auxiliaries could provide valuable new tools for the synthesis of complex chiral molecules in both academic and industrial settings.
References
Troubleshooting & Optimization
Introduction to the Synthesis of 2-Oxaadamantan-1-ylmethanol
Welcome to the Technical Support Center for Adamantane Derivatives Synthesis. As a Senior Application Scientist, I've compiled this guide to address the specific challenges you may encounter during the synthesis of 2-oxaadamantan-1-ylmethanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure your success in the lab.
The 2-oxaadamantane core is a valuable scaffold in medicinal chemistry, offering a more polar and soluble alternative to the highly lipophilic adamantane cage.[1][2][3] The introduction of a hydroxymethyl group at the 1-position provides a crucial handle for further derivatization, making this compound a key intermediate for novel therapeutics.[4] However, the synthesis of this target molecule is not without its challenges, often involving multi-step procedures with potential for low yields and complex purification.[1][2][3]
This guide will walk you through the common synthetic routes and provide solutions to the problems you might face.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the 2-oxaadamantane core?
A1: The most common precursors for the 2-oxaadamantane skeleton are bicyclo[3.3.1]nonane derivatives, adamantanone, and 1,3-dihaloadamantanes.[5] The choice of starting material often depends on the desired substitution pattern and scalability of the synthesis.
Q2: Why is the synthesis of 2-oxaadamantane derivatives considered challenging?
A2: The challenges stem from several factors, including the rigidity of the cage structure, the need for specific reagents to induce skeletal rearrangement, and the potential for side reactions. Many published methods are complex, involve laborious purification, and may use hazardous reagents like fuming nitric acid or trifluoroperacetic acid, which can limit scalability.[1][2][3][5]
Q3: Is this compound commercially available?
A3: Yes, it is available from some chemical suppliers, but often as a custom synthesis product, which can be expensive and have long lead times.[6][7][8] For larger quantities or for research and development, an in-house synthesis is often more practical.
Q4: What is the most plausible route for the final hydroxymethylation step?
A4: A common and plausible method for introducing a hydroxymethyl group onto an activated cage structure like 2-oxaadamantane is a Friedel-Crafts-type reaction using formaldehyde (or a formaldehyde equivalent like paraformaldehyde) under acidic conditions.[4]
Troubleshooting Guide: Synthesis of this compound
The synthesis can be broadly divided into two major stages:
-
Formation of the 2-oxaadamantane core.
-
Hydroxymethylation at the 1-position.
Part 1: Synthesis of the 2-Oxaadamantane Core
A scalable and cost-effective method for synthesizing the 2-oxaadamantane core starts from adamantanone.[3]
This four-step process involves:
-
Oxidative ring-opening of an adamantane derivative.
-
Baeyer-Villiger oxidation.
-
Hydrolysis.
-
Acid-catalyzed cyclization.
A detailed protocol for a similar transformation can be found in the work by Popov et al. (2025), which describes a multigram synthesis of 2-oxaadamantane.[3]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the Baeyer-Villiger oxidation step. | - Incomplete reaction.- Degradation of the peroxy acid (e.g., m-CPBA).- Unwanted side reactions. | - Monitor the reaction closely by TLC or GC-MS to ensure completion.- Use fresh, high-purity m-CPBA. Store it properly.- Control the reaction temperature carefully; some Baeyer-Villiger oxidations require low temperatures to minimize side reactions. |
| Formation of multiple byproducts during acid-catalyzed cyclization. | - Incorrect acid concentration.- Reaction temperature is too high.- Presence of water interfering with the reaction. | - Titrate your acid to confirm its concentration. Perform small-scale experiments to find the optimal concentration.- Run the reaction at a lower temperature for a longer period.- Ensure all glassware is dry and use anhydrous solvents. |
| Difficulty in purifying the final 2-oxaadamantane product. | - Presence of unreacted starting material or intermediates.- Formation of isomeric byproducts. | - Optimize the reaction conditions to drive the reaction to completion.- Use column chromatography with a carefully selected solvent system. Consider using a gradient elution.- Recrystallization can be effective for purifying solid products. |
Part 2: Hydroxymethylation of 2-Oxaadamantane
Once the 2-oxaadamantane core is successfully synthesized, the next step is the introduction of the hydroxymethyl group at the 1-position.
-
To a stirred solution of 2-oxaadamantane in a suitable solvent (e.g., acetic acid), add paraformaldehyde.
-
Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid) at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by pouring it onto ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low conversion to the desired product. | - Inactive catalyst.- Insufficient reaction time or temperature.- Poor quality of formaldehyde source. | - Use fresh, concentrated acid.- Gradually increase the reaction temperature and monitor for product formation. Be cautious of side reactions at higher temperatures.- Use high-purity paraformaldehyde. |
| Formation of di-hydroxymethylated or polymeric byproducts. | - Excess of formaldehyde.- High concentration of reactants. | - Use a stoichiometric amount or a slight excess of paraformaldehyde.- Perform the reaction under more dilute conditions. |
| Skeletal rearrangement of the 2-oxaadamantane core. | - Harsh acidic conditions (too strong of an acid or too high of a concentration).- High reaction temperature. | - Screen different acid catalysts (e.g., sulfuric acid, phosphoric acid, Lewis acids).- Maintain a low reaction temperature. |
| Difficult purification of the final product. | - The product has similar polarity to the starting material.- Formation of hard-to-separate byproducts. | - Use a high-resolution column for chromatography.- Consider derivatizing the hydroxyl group to an ester or silyl ether to alter its polarity for easier separation, followed by deprotection. |
Visualizing the Synthetic Pathway and Troubleshooting
Synthetic Pathway to this compound
Caption: Synthetic overview for this compound.
Troubleshooting Logic for Hydroxymethylation
Caption: Troubleshooting workflow for the hydroxymethylation step.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound (1303974-14-2) for sale [vulcanchem.com]
- 5. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Online CAS Number 1303974-14-2 - TRC - 1-Hydroxymethyl-2-oxaadamantane | LGC Standards [lgcstandards.com]
- 7. 1303974-14-2|this compound|BLD Pharm [bldpharm.com]
- 8. 1-Hydroxymethyl-2-oxaadamantane | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 2-Oxaadamantan-1-ylmethanol
Welcome to the technical support center for the synthesis of 2-oxaadamantan-1-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this unique adamantane derivative. The inherent rigidity and polarity introduced by the oxa-bridge and the reactive hydroxymethyl group make it a compelling building block for novel therapeutics and advanced materials.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping you to improve yields and purity. The advice herein is based on established principles of adamantane chemistry and related synthetic transformations.
Troubleshooting Guide: Navigating the Synthesis
The synthesis of this compound can be conceptually divided into two key stages: the formation of the 2-oxaadamantane core and the subsequent introduction of the hydroxymethyl group at the C-1 position. The following sections address potential issues in each stage.
Stage 1: Formation of the 2-Oxaadamantane Core
A common route to the 2-oxaadamantane skeleton involves the reaction of 1,3-dihaloadamantanes with fuming nitric acid. This reaction, however, can be sensitive to conditions and may lead to a mixture of products.
Problem 1: Low or No Yield of the Desired 2-Oxaadamantane Derivative
-
Question: My reaction of 1,3-dibromoadamantane with fuming nitric acid is resulting in a low yield of the 2-oxaadamantane product. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in this reaction often stem from several factors:
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Incomplete Reaction: The reaction may not have proceeded to completion. Ensure that the reaction time is sufficient. Monitoring the reaction progress by techniques like GC-MS can be helpful.
-
Reaction Temperature: The temperature is a critical parameter. While the reaction is typically carried out at room temperature, slight variations can significantly impact the reaction rate and selectivity. Consider carefully controlling the temperature, potentially starting at a lower temperature and slowly warming to room temperature.
-
Purity of Starting Materials: Ensure your 1,3-dihaloadamantane and fuming nitric acid are of high purity. Impurities can interfere with the reaction.
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Work-up Procedure: The work-up is crucial for isolating the product. Ensure that the reaction mixture is quenched properly on ice and extracted efficiently with a suitable organic solvent. Washing the organic extracts to remove residual acid is also critical.
-
Problem 2: Formation of Polychlorinated or Other Side Products
-
Question: I am observing the formation of multiple chlorinated byproducts, such as 4-chloro-3-chloromethyl-2-oxaadamantan-1-ol, instead of a clean formation of the 2-oxaadamantane core. How can I minimize these side reactions?
-
Answer: The formation of chlorinated byproducts is a known challenge in this reaction, arising from the complex reaction mechanism involving carbocationic intermediates and the presence of chloride ions.
-
Control of Reaction Time: Prolonged reaction times can lead to further reactions of the initially formed products. Monitor the reaction closely and aim to stop it once the desired product is maximized.
-
Stoichiometry of Nitric Acid: The concentration and amount of fuming nitric acid can influence the product distribution. Using a moderate excess of nitric acid is generally recommended.
-
Alternative Starting Materials: If polychlorination is a persistent issue, consider starting from a different adamantane derivative. For example, using a starting material without halogens at other positions might simplify the product mixture.
-
Stage 2: Introduction of the 1-Hydroxymethyl Group
The introduction of a hydroxymethyl group at the C-1 position of 2-oxaadamantane is likely achieved through an electrophilic substitution reaction, such as a Friedel-Crafts-type reaction with formaldehyde in the presence of a strong acid.
Problem 3: Low Conversion or No Reaction at the C-1 Position
-
Question: I am attempting to hydroxymethylate 2-oxaadamantane with formaldehyde and a strong acid catalyst, but I am recovering mostly unreacted starting material. Why is the reaction not proceeding?
-
Answer: The bridgehead positions of adamantane are generally reactive towards electrophiles, but the presence of the oxygen atom in the 2-position can influence the electronic properties of the cage.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. A superacid system, such as HF·SbF5 or HSO3F·SbF5, might be necessary to generate a sufficiently electrophilic intermediate from formaldehyde. Weaker acids may not be effective.
-
Formaldehyde Source: The source of formaldehyde can impact reactivity. Paraformaldehyde or trioxane are common sources that depolymerize in situ under acidic conditions. Ensure the formaldehyde source is of good quality and anhydrous.
-
Reaction Temperature: These reactions may require elevated temperatures to overcome the activation energy. However, high temperatures can also lead to decomposition. A careful optimization of the reaction temperature is necessary.
-
Problem 4: Formation of Polymeric Byproducts or Over-alkylation
-
Question: My hydroxymethylation reaction is producing a significant amount of an insoluble, polymeric material, and my desired product yield is low. What is causing this, and how can I prevent it?
-
Answer: Formaldehyde is prone to polymerization under acidic conditions. The formation of polymeric byproducts is a common issue in hydroxymethylation reactions.
-
Stoichiometry: Use a controlled amount of the formaldehyde source, ideally a slight excess. A large excess will favor polymerization.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize polymerization.
-
Slow Addition: Adding the formaldehyde source slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring polymerization.
-
Solvent: The choice of solvent can also play a role. A solvent that can dissolve the starting material but not the polymeric byproducts might facilitate product isolation.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A plausible, though not extensively documented, two-step synthetic route starts from a suitable adamantane precursor. The first step involves the formation of the 2-oxaadamantane core, for example, through the oxidation of adamantane or the reaction of 1,3-dihaloadamantanes with fuming nitric acid. The second step is the hydroxymethylation of the 2-oxaadamantane at the C-1 position, likely via a Friedel-Crafts-type reaction with formaldehyde under strong acid catalysis.
Q2: What are the key safety precautions to consider during this synthesis?
Working with fuming nitric acid and superacids requires extreme caution. These reagents are highly corrosive and can cause severe burns. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. Formaldehyde is a suspected carcinogen and should also be handled in a fume hood.
Q3: How can I purify the final product, this compound?
Given the polar nature of the hydroxyl group, this compound is expected to be a polar compound. Purification will likely involve:
-
Column Chromatography: Normal-phase column chromatography on silica gel is a common method for purifying polar organic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate), will likely be effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
Q4: What analytical techniques are suitable for characterizing this compound?
The structure and purity of the final product can be confirmed using a combination of spectroscopic methods:
-
NMR Spectroscopy (¹H and ¹³C): NMR is essential for elucidating the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the adamantane cage protons and the methylene protons of the hydroxymethyl group. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl functional group (a broad peak around 3300 cm⁻¹).
Experimental Protocols (Illustrative)
The following are illustrative protocols based on general procedures for similar transformations. Note: These are not validated protocols for the specific target molecule and should be adapted and optimized by the researcher.
Protocol 1: Synthesis of a 2-Oxaadamantane Precursor (from 1,3-Dichloroadamantane)
-
In a fume hood, dissolve 1,3-dichloroadamantane in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add fuming nitric acid dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC or GC-MS).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydroxymethylation of a 2-Oxaadamantane Precursor
-
In a fume hood, to a solution of the 2-oxaadamantane precursor in a suitable solvent, add a strong acid catalyst (e.g., triflic acid) at a low temperature.
-
Slowly add paraformaldehyde in portions.
-
Allow the reaction to warm to the desired temperature and stir for the required time (monitor by TLC or GC-MS).
-
Quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process
Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Data Summary Table
| Parameter | Stage 1: Core Synthesis | Stage 2: Hydroxymethylation |
| Key Reagents | 1,3-Dihaloadamantane, Fuming Nitric Acid | 2-Oxaadamantane derivative, Formaldehyde source, Strong Acid |
| Typical Solvents | Dichloromethane | Dichloromethane, Nitromethane |
| Reaction Temperature | 0°C to Room Temperature | 0°C to 50°C (highly dependent on catalyst) |
| Potential Byproducts | Polychlorinated adamantanes, over-oxidized products | Polymeric formaldehyde, di-hydroxymethylated products |
| Purification Method | Column Chromatography (Silica) | Column Chromatography (Silica) |
Technical Support Center: Purification of 2-oxaadamantan-1-ylmethanol
Welcome to the technical support guide for the purification of 2-oxaadamantan-1-ylmethanol. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Given the compound's unique structure—a rigid adamantane cage modified with an ether linkage and a primary alcohol—its purification presents specific challenges that require a nuanced approach. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you achieve your desired purity.
Section 1: Compound Profile and Impurity Analysis
Before selecting a purification strategy, it is critical to understand the physicochemical properties of this compound and the potential impurities that may be present from its synthesis.
The structure combines a largely non-polar, rigid hydrocarbon backbone with two polar functional groups: a bridgehead ether and a hydroxymethyl group.[1] This duality in polarity is the key to designing an effective purification strategy. The molecule has hydrogen-bonding capacity, which influences its solubility and interaction with chromatographic stationary phases.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |
| Molecular Weight | 168.23 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid | Inferred from analogs[3] |
| Polarity | Moderately polar | Structural inference[1] |
Potential Impurities:
The synthesis of this compound and related oxaadamantanes can be complex, often involving multi-step procedures starting from adamantane derivatives.[1][4][5] Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as 1,3-dihaloadamantanes or bicyclo[3.3.1]nonane precursors.[5]
-
Reagents and Byproducts: Acidic residues (e.g., from nitric acid reactions), and skeletal rearrangement byproducts.[4][5]
-
Solvents: Residual solvents from the reaction or initial workup.
-
Over-oxidized or Side-Reaction Products: Compounds where other positions on the adamantane cage have been functionalized.
Section 2: Purification Strategy Selection
The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the experiment. The following decision tree provides a logical workflow for selecting the most appropriate technique.
Caption: Workflow for selecting a purification method.
Section 3: Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Column Chromatography Issues
Q1: My compound is smearing (band broadening) on the silica gel column and I'm getting poor separation.
-
Possible Cause: The solvent system is too polar, causing your compound to move too quickly and without sharp resolution. Alternatively, the sample may have been loaded improperly. This compound's hydroxyl group can cause tailing on silica gel.
-
Recommended Action:
-
Adjust Polarity: Decrease the polarity of your mobile phase. If you are using a 30% Ethyl Acetate in Hexane mixture, try reducing it to 15-20%. Run preliminary tests using Thin Layer Chromatography (TLC) to find the optimal solvent system that gives your product an Rf value between 0.25 and 0.35.
-
Add a Modifier: Add a small amount (0.5-1%) of triethylamine or methanol to the mobile phase. Triethylamine can deactivate acidic sites on the silica that cause tailing with amines and alcohols. Methanol can help improve the solubility and band shape of highly polar compounds.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, load the resulting dry powder onto the top of your column. This often results in sharper bands than loading the sample dissolved in a solvent.[6]
-
Q2: The compound seems to be irreversibly stuck at the top of the column.
-
Possible Cause: The mobile phase is not polar enough to elute the compound. The compound may also be reacting with the stationary phase if it is highly acidic or basic.
-
Recommended Action:
-
Increase Eluent Strength: Gradually increase the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, you can increase the percentage of ethyl acetate or even switch to a more polar system like Dichloromethane/Methanol.[7]
-
Check Stationary Phase: Standard silica gel is slightly acidic. If your compound is sensitive, consider using neutral alumina as the stationary phase, which can be less reactive.[6][7]
-
Recrystallization Issues
Q3: I've dissolved my compound in a hot solvent, but it "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is too concentrated, or the cooling process is too rapid. "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point.
-
Recommended Action:
-
Add More Solvent: Re-heat the solution until the oil fully redissolves, then add a small amount of additional hot solvent (10-15% more volume).
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Do not place it directly into an ice bath. Slow cooling encourages the formation of a crystal lattice rather than amorphous precipitation.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., isopropanol). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or water) at an elevated temperature until persistent turbidity is observed. Re-heat to clarify and then cool slowly.[8]
-
Q4: No crystals are forming, even after the solution has cooled completely.
-
Possible Cause: The solution is not sufficiently supersaturated, meaning too much solvent was used initially.
-
Recommended Action:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can provide nucleation sites. Alternatively, add a single seed crystal of pure product.[8]
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Re-cool the more concentrated solution.
-
Cool to a Lower Temperature: If crystals haven't formed at room temperature, place the flask in a refrigerator (4 °C) or an ice bath to further decrease the compound's solubility.
-
Section 4: Detailed Experimental Protocols
Protocol 4.1: Purification by Column Chromatography
This protocol is designed for purifying this compound from less polar impurities, which is a common scenario.
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh)[7]
-
Solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Glass chromatography column, flasks, etc.
Step-by-Step Methodology:
-
Solvent System Selection: On a TLC plate, test various ratios of Hexane:Ethyl Acetate. A good starting point is 70:30 (v/v). The ideal system will show good separation between your product (Rf ≈ 0.3) and impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[6]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve ~1g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add ~2-3g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis of the collected fractions. For example, move from 90:10 to 80:20, then 70:30 Hexane:EtOAc.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Gradient) | Start: 90:10 Hexane:Ethyl Acetate -> End: 60:40 Hexane:Ethyl Acetate |
| Sample Loading | Dry loading adsorbed onto silica |
Protocol 4.2: Purification by Recrystallization
This method is effective if impurities have significantly different solubility profiles from the product.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., Isopropanol, Ethyl Acetate, Toluene, Hexane)
-
Erlenmeyer flask, condenser, heating mantle, filtration apparatus
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the product when hot but not when cold. A good solvent pair consists of one solvent in which the product is highly soluble and another in which it is poorly soluble. For this molecule, a system like Ethyl Acetate/Hexane or Isopropanol/Water may be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. If using a solvent pair, dissolve in the "good" solvent first, then add the "bad" solvent dropwise until turbidity appears.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. The solution should become cloudy as crystals begin to form. Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
References
- 1. This compound (1303974-14-2) for sale [vulcanchem.com]
- 2. 1-Hydroxymethyl-2-oxaadamantane | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flinnsci.com [flinnsci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Oxaadamantane Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-oxaadamantane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable, yet synthetically challenging, polycyclic cage structures. Here, we address common side reactions, troubleshooting strategies for complex reaction mixtures, and frequently encountered challenges in a direct question-and-answer format. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthetic routes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of 2-oxaadamantane derivatives.
Question 1: My reaction yielded a complex mixture of products that are difficult to separate by column chromatography. What is happening and how can I resolve this?
Answer:
This is a frequent challenge, particularly in syntheses involving strong acids like fuming nitric acid or sulfuric acid.[1][2] The formation of multiple products often stems from competing skeletal rearrangements and fragmentation reactions that run parallel to the desired cyclization.
Causality:
The core of this issue lies in the formation of carbocation intermediates. The desired reaction, a transannular cyclization of a bicyclo[3.3.1]nonane precursor, proceeds through a specific carbocation. However, under strongly acidic or high-energy conditions, this intermediate can undergo a series of transformations before the desired cyclization occurs.[1][2]
Two common competing pathways are:
-
Wagner-Meerwein Rearrangements: These are 1,2-shifts of alkyl, aryl, or hydride groups to a neighboring carbocation, driven by the formation of a more stable (e.g., tertiary) carbocation.[3][4][5] This leads to isomers with altered carbon skeletons.
-
Grob Fragmentation: This is an electron-assisted fragmentation of the bicyclic framework, which can lead to the formation of unsaturated monocyclic or alternative bicyclic structures, such as 7-methylidenebicyclo[3.3.1]nonan-3-one.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex product mixtures.
Recommended Actions:
-
Modify Reaction Conditions: The most effective strategy is to suppress the formation of side products.
-
Temperature Control: Running the reaction at a lower temperature (e.g., -10 °C to 0 °C) can reduce the activation energy available for competing rearrangement pathways.
-
Catalyst Choice: If using a strong mineral acid, consider switching to a milder Brønsted acid (e.g., p-toluenesulfonic acid) or a solid acid catalyst (e.g., Amberlyst) to reduce the rate of undesired rearrangements.
-
-
Optimize Purification: When a mixture is unavoidable:
-
Some specific 2-oxaadamantane derivatives have been successfully isolated via flash chromatography or recrystallization from solvents like carbon tetrachloride.[1]
-
Monitor the reaction progress by Gas-Liquid Chromatography (GLC) to determine the optimal time to quench the reaction, maximizing the desired product ratio before side products accumulate.[1][2]
-
Question 2: My yield of the desired 2-oxaadamantane is consistently low, even when starting material is fully consumed. Where is my product going?
Answer:
Low yield in the absence of starting material points towards the formation of soluble, often overlooked, side products or decomposition. The primary synthetic strategies for 2-oxaadamantane, such as the acid-catalyzed cyclization of bicyclo[3.3.1]nonane-2,6-diol, are known to have moderate yields, often in the 35-40% range even in established protocols.[6]
Causality:
Besides the skeletal rearrangements mentioned in Question 1, incomplete cyclization or alternative reactions of the diol precursor can significantly reduce the yield.
-
Formation of Unsaturated Alcohols/Ethers: Instead of a second intramolecular attack to form the ether bridge, the intermediate carbocation can be trapped by a solvent molecule or undergo elimination (dehydration) to form unsaturated bicyclic alcohols or ethers.
-
Intermolecular Reactions: At higher concentrations, intermolecular etherification between two molecules of the bicyclic precursor can compete with the desired intramolecular cyclization, leading to polymeric byproducts.
Table 1: Common Side Products and Favorable Conditions
| Side Product Type | Precursor/Intermediate | Conditions Favoring Formation | Proposed Solution |
| Rearranged Isomers | Carbocation intermediate | High temperature, strong acids (H₂SO₄, fuming HNO₃) | Lower temperature, use milder acid catalyst. |
| Grob Fragmentation Products | Carbocation intermediate | Strong acids, specific substrates (e.g., nitroxy derivatives)[1][2] | Modify substrate, control reaction time. |
| Unsaturated Bicyclic Alcohols | Bicyclo[3.3.1]nonane diol | Dehydrating conditions (e.g., conc. H₂SO₄)[6] | Use non-dehydrating acid, control stoichiometry of acid. |
| Polymeric Ethers | Bicyclo[3.3.1]nonane diol | High substrate concentration | Run reaction under high-dilution conditions. |
Recommended Actions:
-
Employ High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular side reactions, slowly add the bicyclic precursor to a larger volume of the acidic solution. This keeps the instantaneous concentration of the reactant low.
-
Use a Dehydrating Acid with Caution: While acids like concentrated H₂SO₄ are used to promote the cyclization via dehydration, they can also lead to undesired elimination products.[6] Careful control of temperature and reaction time is crucial.
-
Characterize Your Byproducts: Isolate and identify the major side products using techniques like NMR and Mass Spectrometry. Understanding their structure will provide direct insight into the competing reaction pathways, allowing for more targeted optimization.
Frequently Asked Questions (FAQs)
What are the primary strategies for synthesizing the 2-oxaadamantane core?
There are two main strategies for constructing the 2-oxaadamantane system.[1]
-
Transannular Cyclization of Bicyclo[3.3.1]nonane Derivatives: This is the most common approach. It involves the acid-catalyzed intramolecular cyclization of suitably substituted bicyclo[3.3.1]nonane precursors, such as diols, diones, or unsaturated derivatives.[1][6][7] The key step is the formation of an ether linkage across the two rings.
-
Oxidative Transformations of Adamantane Derivatives: This strategy starts with an existing adamantane cage and modifies it. Methods include Baeyer-Villiger oxidation of adamantanone, or the rearrangement of 2-substituted adamantane-2-ols using oxidants like lead tetraacetate (Pb(OAc)₄) or trifluoroperacetic acid.[1][2] These methods often proceed through oxahomoadamantane intermediates that are then cleaved and rearranged.[1]
What is the mechanistic role of carbocations in forming side products?
Carbocations are central to both the desired reaction and the formation of byproducts. In an acid-catalyzed cyclization, a hydroxyl group is protonated and leaves as water, generating a secondary carbocation. While this can be attacked by the second hydroxyl group to form the desired 2-oxaadamantane ring (Pathway A), it is also susceptible to rearrangement. A 1,2-hydride or 1,2-alkyl shift can occur to form a more stable tertiary carbocation (Pathway B), which then leads to a rearranged, isomeric product.
Caption: Competing reaction pathways from a common carbocation intermediate.
Are there newer, more efficient methods to synthesize 2-oxaadamantane?
Yes, research continues to focus on developing more scalable and cost-effective syntheses to overcome the limitations of complex, low-yielding traditional methods.[7][8] Recent reports describe multigram syntheses utilizing inexpensive reagents and mild conditions, often involving retro-Barbier fragmentations followed by cyclization.[7][8] These newer four-step processes are designed to improve access to 2-oxaadamantane and its derivatives for medicinal chemistry applications.[8]
Experimental Protocols
Protocol 1: General Synthesis of 2-Oxaadamantane via Acid-Catalyzed Cyclization
This protocol is adapted from the classical synthesis using bicyclo[3.3.1]nonane-2,6-diol.[6]
Materials:
-
Bicyclo[3.3.1]nonane-2,6-diol
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Cool a beaker containing 50 mL of concentrated sulfuric acid in an ice bath to maintain a temperature below 10 °C.
-
In a separate flask, prepare a solution of bicyclo[3.3.1]nonane-2,6-diol in a minimal amount of a suitable solvent or prepare to add it as a solid powder.
-
Slowly and portion-wise, add the diol to the stirring, cooled sulfuric acid over 30 minutes. Ensure the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GLC if possible.
-
Carefully pour the reaction mixture onto a large volume of crushed ice. This will quench the reaction and dilute the acid.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by sublimation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-oxaadamantane.
-
Expected Yield: ~35-40%[6]
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the purity of a synthesized 2-methoxyadamantane derivative, a common analog.[9] The principles can be applied to other derivatives.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified 2-oxaadamantane derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Spectrometer Setup: Use a ¹H NMR spectrometer with a frequency of at least 400 MHz for optimal resolution.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Analysis:
-
Process the spectrum with proper phasing and baseline correction.
-
Integrate all peaks. The presence of unexpected signals, particularly in the aliphatic or olefinic regions, may indicate the presence of rearranged isomers or fragmentation byproducts.
-
Compare the observed spectrum with literature data for the desired compound to confirm its identity and assess purity. The complexity and splitting patterns of the bridge and bridgehead protons are characteristic of the rigid adamantane cage.
-
References
- 1. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Novel synthesis of 2-oxa-adamantane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Oxaadamantan-1-ylmethanol
Prepared by: Senior Application Scientist, Organic Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxaadamantan-1-ylmethanol. Given the unique structural rigidity and reactivity of the adamantane core, its synthesis presents specific challenges that require careful optimization. This document provides a framework for troubleshooting common issues and logically optimizing reaction conditions based on mechanistic principles.
Introduction: The Synthetic Challenge
This compound is a valuable building block, combining the rigid, lipophilic adamantane scaffold with a polar 2-oxa bridge and a reactive primary alcohol.[1] This structure is of interest for developing thermally stable materials and as a scaffold in medicinal chemistry, where adamantane derivatives are known for applications such as antiviral drugs.[1]
However, the synthesis is not straightforward. The primary challenges stem from:
-
Skeletal Stability: The adamantane cage is highly stable, but forcing conditions can trigger complex skeletal rearrangements, leading to a mixture of difficult-to-separate products.[2][3]
-
Regioselectivity: Achieving selective functionalization at the desired positions without side reactions requires precise control over reagents and conditions.
-
Lack of Established Protocols: Detailed, optimized procedures for this specific molecule are not widely published, necessitating a first-principles approach to synthesis development.
This guide will explore plausible synthetic routes and provide solutions to the problems you may encounter.
Plausible Synthetic Strategies
Two primary strategies can be envisioned for constructing the 2-oxaadamantane system. The choice of route often depends on the availability of starting materials and tolerance for complex purification.
Caption: Overview of primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis.
Q1: My initial attempts at synthesis resulted in a complex mixture of unidentifiable products. What is the most likely cause?
A1: The most common cause is unintended skeletal rearrangement. The adamantane framework, particularly when functionalized with leaving groups or under strongly acidic conditions, can undergo fragmentation and re-cyclization. For instance, the reaction of 1,3-dichloroadamantanes with fuming nitric acid is known to proceed through Grob fragmentation and subsequent transannular cyclizations, yielding a mixture of 2-oxaadamantane derivatives.[2][3] The selective synthesis of a single product under these conditions is described as "hardly probable".[2]
Recommendation: If you are using a rearrangement-based strategy (Route B), focus on meticulous control of temperature and reaction time. Quenching the reaction at earlier time points may favor a different product distribution. However, for cleaner results, consider a stepwise approach (Route A) that avoids harsh rearrangement conditions.
Q2: I am following Route A. My oxidation of adamantane to 2-oxaadamantane is inefficient. How can I optimize this step?
A2: Direct oxidation of adamantane's C-H bonds is challenging. A more reliable and controllable method is a two-step sequence starting from the commercially available adamantanone:
-
Adamantanone → 2-Oxaadamantan-1-one (a lactone): This is a classic Baeyer-Villiger oxidation.
-
Lactone Reduction → 2-Oxaadamantane: The lactone can be reduced to the ether.
The Baeyer-Villiger oxidation is the critical optimization point.
| Parameter | Condition | Rationale & Troubleshooting |
| Oxidant | m-CPBA, Trifluoroperacetic acid | m-CPBA is common, but trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and H₂O₂) is more reactive and may improve conversion of the sterically hindered ketone. |
| Solvent | Dichloromethane (DCM), Chloroform | A non-coordinating, inert solvent is essential. Ensure it is anhydrous, as water can consume the peroxyacid. |
| Temperature | 0 °C to Room Temp | The reaction is often exothermic. Start at 0 °C and allow it to slowly warm to room temperature. If no reaction occurs, gentle heating (reflux in DCM) may be required, but this increases the risk of side reactions. |
| Buffer | Na₂HPO₄, NaHCO₃ | Peroxyacid oxidation is autocatalytic and works best under slightly acidic conditions. However, if the starting material is unstable to strong acid, adding a buffer can prevent decomposition. |
Expert Tip: Monitor the reaction by TLC or GC-MS. The disappearance of adamantanone is a key indicator of progress. Incomplete conversion is common; the unreacted starting material can often be recovered via column chromatography.
Q3: The hydroxymethylation of 2-oxaadamantane (Route A, Step 2) is giving low yields and multiple spots on my TLC plate. What's wrong?
A3: This step is likely a Friedel-Crafts-type reaction at a bridgehead position, using formaldehyde as the electrophile under acidic conditions.[1] The key challenges are activating the C-H bond without causing side reactions.
Troubleshooting Strategy:
-
Acid Catalyst: The choice of acid is critical.
-
Too Weak: If using a simple protic acid like H₂SO₄, you may get low conversion.
-
Too Strong/Reactive: Lewis acids (e.g., AlCl₃) can be overly aggressive, potentially leading to polymerization of formaldehyde or rearrangement of the oxaadamantane core.
-
Recommendation: Start with concentrated sulfuric acid or formic acid. A mixture of acetic acid and a strong acid can sometimes provide a good balance of reactivity.
-
-
Formaldehyde Source: Paraformaldehyde is a common source. Ensure it is dry and of high quality, as depolymerization is key to generating the reactive species.
-
Temperature Control: Overheating can lead to undesired polymerization and charring. Maintain a consistent temperature, starting low (e.g., 0-10 °C) and slowly increasing only if necessary.
-
Side Products: The formation of di-substituted products or other isomers is possible, though sterically hindered. If you observe multiple products, attempt to lower the temperature and use a slight excess of 2-oxaadamantane relative to formaldehyde to favor mono-substitution.
Q4: What are the best methods for purifying the final product, this compound?
A4: The product contains both a polar alcohol group and a nonpolar cage, giving it moderate polarity. This allows for straightforward purification if the side products have significantly different polarities.
-
Column Chromatography: This will be the primary method.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. Begin with a low polarity eluent (e.g., 5% EtOAc/Hexanes) to elute nonpolar impurities (like unreacted adamantane or 2-oxaadamantane) and gradually increase the polarity (e.g., to 20-40% EtOAc) to elute your product.
-
Visualization: The product is not UV-active. Use a potassium permanganate (KMnO₄) stain or p-anisaldehyde stain, which will react with the alcohol functional group to give a colored spot on the TLC plate.
-
-
Recrystallization: If chromatography yields a solid that is still slightly impure, recrystallization can be effective.
-
Solvent System: A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. Try solvent pairs like ethyl acetate/hexanes or acetone/water. The goal is to find a system where impurities remain in the cold mother liquor.[4]
-
Q5: How can I definitively confirm the structure and purity of my final product?
A5: A combination of spectroscopic methods is required. While direct spectral data for this exact molecule is scarce, we can predict the key features based on its structural analogs.[1][2]
-
¹H NMR:
-
Expect a complex series of multiplets for the adamantane cage protons, typically in the δ 1.5–2.5 ppm range.[1]
-
The key diagnostic signal will be for the -CH₂ OH protons. These methylene protons adjacent to the hydroxyl group should appear as a singlet or a pair of doublets (if diastereotopic) around δ 3.5–4.0 ppm.[1][2]
-
A broad singlet for the -OH proton will also be present, which will disappear upon a D₂O shake.
-
-
¹³C NMR:
-
Look for 10 distinct carbon signals (assuming symmetry allows).
-
The carbon of the -C H₂OH group will be around δ 60-70 ppm.
-
The quaternary carbons C1 (bearing the CH₂OH) and C3 (bridgehead adjacent to oxygen) will be key. The C1 signal should be around δ 95-100 ppm, similar to related structures.[2]
-
-
IR Spectroscopy:
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the molecular weight of 168.23 g/mol .
Recommended Experimental Protocol (Route A)
This section provides a detailed, self-validating protocol for the more controllable stepwise synthesis.
Protocol 1: Synthesis of 2-Oxaadamantane from Adamantanone
Caption: Workflow for Baeyer-Villiger oxidation of adamantanone.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve adamantanone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Buffering: Add solid sodium phosphate, dibasic (Na₂HPO₄, 2.0 eq) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitoring: Check the reaction progress using TLC (e.g., 10% EtOAc/Hexanes). The product lactone should have a slightly lower Rf than the starting adamantanone.
-
Workup:
-
Cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure lactone. Note: Further reduction of the lactone to 2-oxaadamantane would be required before proceeding to hydroxymethylation.
References
Technical Support Center: 2-Oxaadamantan-1-ylmethanol Experiments
Welcome to the technical support center for 2-oxaadamantan-1-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this unique adamantane derivative. The rigid, three-dimensional structure of the 2-oxaadamantane core, combined with the reactive primary alcohol, makes it a valuable building block in medicinal chemistry and materials science.[1][2] However, its synthesis and subsequent reactions can present specific difficulties. This guide provides in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis & Purification
The synthesis of this compound can be challenging due to the potential for skeletal rearrangements and the formation of multiple products.[3][4] This section addresses common issues encountered during its preparation and purification.
Question 1: My synthesis of this compound resulted in a low yield and a complex mixture of products. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and product mixtures are common when working with adamantane derivatives, often stemming from the reaction conditions and the stability of intermediates. A frequent synthetic approach involves the reaction of 1,3-dihaloadamantanes with strong acids like fuming nitric acid.[3][4] This process can lead to a cascade of reactions, including nitrolysis, skeletal rearrangements (Grob fragmentation), and transannular cyclizations, resulting in a variety of 2-oxaadamantane derivatives.[4]
Causality and Optimization:
-
Reaction Time and Temperature: The reaction of 1,3-dichloroadamantane with fuming nitric acid is highly time-sensitive. Shorter reaction times may favor the formation of intermediate nitroxy derivatives, while longer reaction times or elevated temperatures can lead to the formation of further chlorinated byproducts.[3] It is crucial to monitor the reaction progress closely using techniques like Gas Chromatography (GC) to quench the reaction at the optimal time.
-
Starting Material Purity: Ensure the purity of your starting adamantane derivative. Impurities can initiate unforeseen side reactions.
-
Acid Concentration: The concentration of fuming nitric acid is critical. Variations in concentration can alter the reaction pathway.
Troubleshooting Protocol: Synthesis Optimization
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. This can help control the initial exothermic reaction and improve selectivity.
-
Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze them by GC or Thin Layer Chromatography (TLC) to determine the point of maximum desired product formation.
-
Quenching: Quench the reaction by carefully pouring the mixture over ice water to precipitate the organic products and dilute the acid.
-
Purification Strategy: Due to the formation of multiple, structurally similar products, purification can be challenging. Flash column chromatography is often the most effective method. A step-gradient elution with a solvent system like hexane/ethyl acetate may be necessary to separate the desired product from its chlorinated analogs.[3]
Question 2: I am having difficulty purifying this compound from the reaction mixture. What purification strategies are most effective?
Answer:
Purification is a critical and often challenging step. The primary impurities are often other 2-oxaadamantane derivatives with varying degrees of halogenation.[3]
Recommended Purification Workflow:
Caption: Recommended purification workflow for this compound.
Detailed Purification Protocol:
-
Initial Work-up: After quenching the reaction, extract the products with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The desired product is more polar than many of the non-hydroxylated byproducts.
-
Monitoring: Monitor the fractions by TLC, staining with a suitable agent like potassium permanganate, or by GC analysis.
-
-
Recrystallization: If the product obtained after chromatography is still not pure, recrystallization can be attempted. A solvent system of hexane/ethyl acetate or carbon tetrachloride has been reported for similar compounds.[3]
Section 2: Characterization
Accurate characterization is essential to confirm the structure and purity of this compound.
Question 3: I am unsure about the interpretation of the 1H NMR spectrum of my product. What are the expected chemical shifts for this compound?
Answer:
While a specific spectrum for this compound is not widely published, we can predict the key signals based on its structure and data from analogous compounds like 1-adamantanemethanol and other 2-oxaadamantane derivatives.[1][3]
Expected ¹H NMR Signals:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₂OH (methylene) | 3.5 - 4.0 | Singlet or AB quartet | These protons are adjacent to the hydroxyl group and are deshielded. |
| Adamantane cage protons | 1.5 - 2.5 | Multiple complex signals | The rigid cage structure leads to a complex pattern of overlapping signals. |
| -OH (hydroxyl) | Variable (1.0 - 5.0) | Broad singlet | The chemical shift is dependent on concentration and solvent. Can be confirmed by D₂O exchange. |
Causality of Signals:
-
The electronegative oxygen atom of the hydroxyl group and the ether linkage within the cage will deshield adjacent protons, causing them to appear at a higher chemical shift.
-
The protons of the adamantane cage are in a saturated, non-aromatic environment and will appear in the upfield region.[1]
Troubleshooting Spectral Interpretation:
-
Impurity Peaks: Look for unexpected signals, such as those in the aromatic region (if aromatic solvents were used) or additional signals in the adamantane region that do not integrate to the correct proton count.
-
2D NMR: If the 1D spectrum is ambiguous, 2D NMR techniques like COSY and HSQC can help to assign the proton and carbon signals definitively.
Question 4: What are the key features to look for in the IR spectrum of this compound?
Answer:
The IR spectrum should display characteristic peaks for the hydroxyl and ether functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | ~3200 - 3600 | Broad |
| C-H (alkane) | ~2850 - 3000 | Sharp |
| C-O (alcohol/ether) | ~1050 - 1150 | Strong |
A clean spectrum with these features is a good indication of the presence of the desired functional groups.
Section 3: Reactions & Derivatization
The hydroxymethyl group of this compound is a primary site for further functionalization.
Question 5: I am attempting to perform a substitution reaction on the hydroxyl group, but the reaction is sluggish or fails. What could be the issue?
Answer:
While it is a primary alcohol, the steric bulk of the adamantane cage can hinder the reactivity of the hydroxymethyl group.
Potential Causes for Low Reactivity:
-
Steric Hindrance: The bulky 2-oxaadamantane cage can physically block the approach of reagents to the reaction center.
-
Reaction Conditions: The chosen reaction conditions (solvent, temperature, catalyst) may not be optimal for this specific substrate.
-
Leaving Group: For substitution reactions, the hydroxyl group must first be converted into a good leaving group (e.g., a tosylate or a halide).
Troubleshooting Protocol for Derivatization:
-
Activate the Hydroxyl Group: Convert the alcohol to a better leaving group. For example, react it with tosyl chloride in the presence of a base like pyridine to form a tosylate.
-
Use Less Bulky Reagents: If possible, choose smaller, less sterically demanding reagents.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for decomposition.
-
Change the Solvent: A more polar, aprotic solvent like DMF or DMSO can sometimes accelerate substitution reactions.
Reaction Workflow Example: Tosylation
Caption: Workflow for the tosylation of this compound.
Section 4: Stability & Storage
Proper handling and storage are crucial for maintaining the integrity of this compound.
Question 6: What are the recommended storage conditions for this compound, and what are the signs of decomposition?
Answer:
Storage Conditions:
-
Temperature: Store at room temperature.[5]
-
Atmosphere: Keep in a dark place under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Container: Use a tightly sealed container to prevent moisture and air exposure.[6]
Causality for Storage Requirements:
The hydroxymethyl group can be susceptible to oxidation over time, especially in the presence of air and light. The adamantane cage itself is highly stable, but the functional group is more reactive.
Signs of Decomposition:
-
Color Change: The appearance of a yellow or brown color in the normally white solid can indicate degradation.
-
Changes in Solubility: Decomposition products may alter the solubility profile of the compound.
-
Impurity Peaks in Analysis: Re-analysis by NMR or GC/MS may show new peaks corresponding to oxidation products (e.g., the corresponding aldehyde or carboxylic acid) or dehydration products.
If decomposition is suspected, it is advisable to purify the compound again before use.
References
Technical Support Center: Derivatization of 2-Oxaadamantan-1-ylmethanol
Welcome to the technical support guide for the derivatization of 2-oxaadamantan-1-ylmethanol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique scaffold into their synthetic programs. The 2-oxaadamantane moiety offers a compelling combination of structural rigidity, modulated lipophilicity, and metabolic stability, making it an attractive building block in modern drug discovery.[1][2] However, its distinct three-dimensional structure presents specific challenges.
This guide provides practical, field-proven insights in a question-and-answer format to help you navigate common pitfalls and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the derivatization of this compound.
Question 1: I am attempting an esterification/etherification and observing very low to no product yield. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue stemming from the sterically hindered nature of the primary alcohol on the 2-oxaadamantane core. The alcohol is at a bridgehead position, making it "neopentyl-like," which significantly slows the rate of nucleophilic attack.
Probable Causes & Recommended Solutions:
-
Insufficient Reaction Time/Temperature: Standard conditions may not be sufficient. The steric bulk around the reaction center necessitates more forcing conditions.
-
Solution: Gradually increase the reaction time (monitor by TLC or LC-MS every 4-6 hours) and/or temperature. For thermally stable reactants, refluxing in a higher-boiling solvent like toluene or DMF can be effective.
-
-
Inappropriate Reagents for a Hindered Alcohol:
-
For Esterification:
-
Fischer Esterification (Acid Catalysis): This is often slow and can lead to side reactions under harsh acidic conditions.[3]
-
Recommended Alternative (Steglich Esterification): Using dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective for coupling hindered alcohols with carboxylic acids under mild conditions.[4]
-
Recommended Alternative (Acyl Chlorides/Anhydrides): Converting the carboxylic acid to a more reactive acyl chloride (using SOCl₂ or (COCl)₂) or anhydride, followed by reaction with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine, Et₃N), can dramatically increase the reaction rate.[4]
-
-
For Etherification:
-
Williamson Ether Synthesis: Deprotonating the alcohol with a very strong base (e.g., NaH) is crucial. Using weaker bases like NaOH or K₂CO₃ may not generate sufficient alkoxide concentration.
-
Solution: Suspend the alcohol in anhydrous THF or DMF, add NaH portion-wise at 0 °C, allow it to stir for 30-60 minutes at room temperature to ensure complete deprotonation, and then add the alkyl halide.
-
-
-
Solvent Choice: The choice of solvent can impact reagent solubility and reaction rates.
-
Solution: For reactions involving polar intermediates or reagents (like carbodiimide couplings), polar aprotic solvents such as DCM, THF, or DMF are generally preferred.
-
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: Decision tree for troubleshooting low product yield.
Question 2: My reaction produced a complex mixture of products. I suspect a rearrangement or elimination has occurred. How can I confirm this and prevent it?
Answer: The adamantane scaffold, while generally stable, can be susceptible to skeletal rearrangements under strongly acidic conditions, particularly if a carbocation intermediate is formed.[5][6] Elimination (dehydration) is also a risk at elevated temperatures with acid catalysis.
Probable Causes & Recommended Solutions:
-
Acid-Catalyzed Rearrangement: While the primary alcohol itself is unlikely to form a stable carbocation directly, trace impurities or harsh acidic conditions (e.g., concentrated H₂SO₄ in Fischer esterification) can promote undesired pathways. The 2-oxaadamantane cage can undergo complex transformations.[7]
-
Confirmation: Use high-resolution mass spectrometry (HRMS) to check if the unexpected products are isomers of the desired product. ¹H and ¹³C NMR will show significant changes in the cage proton and carbon signals, indicating a skeletal change.[5]
-
Prevention: Avoid strong protic or Lewis acids. Opt for milder, neutral, or basic conditions. As mentioned, Steglich esterification or the use of acyl chlorides are excellent alternatives that do not involve strong acids.[4]
-
-
Elimination (Dehydration): This is less common for a primary alcohol but can occur if the reaction is heated too strongly in the presence of acid, potentially leading to olefinic byproducts.
-
Confirmation: Look for vinylic proton signals (typically 5-6 ppm) in the ¹H NMR spectrum.
-
Prevention: Reduce the reaction temperature and use a desiccant (like MgSO₄ or molecular sieves) if water is a byproduct that could facilitate reverse reactions or degradation.
-
Question 3: I have successfully formed my product, but it is difficult to purify. Standard column chromatography gives poor separation. What can I do?
Answer: Purification of adamantane derivatives can be challenging due to their physical properties. They are often waxy, highly crystalline solids that can sublime, and their polarity may not be significantly different from that of the starting material.[][9]
Probable Causes & Recommended Solutions:
-
Similar Polarity: The addition of a non-polar ester or ether group may not change the overall polarity enough for easy separation from the starting alcohol.
-
Solution (Chromatography): Use a shallow solvent gradient (e.g., starting with 100% hexane and very slowly increasing the percentage of ethyl acetate). Consider alternative solvent systems like DCM/Methanol or Toluene/Acetone. Using high-performance flash chromatography systems with high-quality silica can improve resolution.
-
Solution (Chemical): If the starting material is the main contaminant, consider using a scavenger resin that reacts with alcohols to remove it from the product mixture.
-
-
Sublimation: Adamantane derivatives are known to sublime, even at room temperature under vacuum.[9]
-
Solution: When concentrating your product on a rotary evaporator, use minimal heat and avoid leaving it under high vacuum for extended periods. If you must dry it under high vacuum, do so at room temperature. Sublimation can also be used as a purification technique for thermally stable derivatives.
-
-
Recrystallization: This is often the best method for obtaining highly pure adamantane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for derivatizing the -CH₂OH group of this compound? The primary alcohol serves as a versatile handle for various transformations.[12] The most common are:
-
Esterification: Reaction with carboxylic acids (using DCC/DMAP or conversion to acyl halides) to form esters.
-
Etherification: Reaction with alkyl halides (using the Williamson ether synthesis with a strong base like NaH) to form ethers.[13]
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.
-
Conversion to Halide: Using reagents like SOCl₂ or PBr₃ to convert the alcohol to a halide, which can then be used in further nucleophilic substitutions.
Q2: How should I handle and store this compound? The compound is a stable solid. However, it is good practice to store it in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential slow oxidation or moisture absorption.[14]
Q3: What key signals in NMR and IR spectroscopy confirm successful ester formation?
-
¹H NMR: The disappearance of the broad singlet corresponding to the alcohol -OH proton. A downfield shift of the -CH₂ -O- protons from ~3.5-4.0 ppm to ~4.0-4.5 ppm is also expected. You will also see new signals corresponding to the protons of the newly added carboxylic acid moiety.
-
¹³C NMR: A downfield shift of the -C H₂-O- carbon signal. The appearance of a new carbonyl carbon signal for the ester at ~170 ppm.
-
IR Spectroscopy: The disappearance of the broad O-H stretching band (~3200–3600 cm⁻¹) from the starting material. The appearance of a strong, sharp C=O stretching band (~1730–1750 cm⁻¹) for the new ester group.[12]
Q4: Why is the 2-oxaadamantane scaffold considered advantageous over the simple adamantane scaffold in drug design? The introduction of an oxygen atom into the adamantane cage does two important things:
-
Reduces Excessive Lipophilicity: Adamantane itself is highly lipophilic, which can lead to poor solubility and non-specific binding. The ether oxygen in the 2-oxaadamantane core introduces polarity, helping to balance the molecule's overall physicochemical properties.[1][2]
-
Alters Metabolic Profile: The adamantane cage is metabolically very stable. The oxygen atom can alter the metabolic profile, potentially providing new sites for metabolism or changing how the molecule interacts with metabolic enzymes like Cytochrome P450s.
Example Protocol: Steglich Esterification of this compound
This protocol describes a general method for coupling this compound with a generic carboxylic acid (R-COOH) under mild conditions.
Caption: Experimental workflow for Steglich esterification.
Methodology:
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add DCC (1.2 eq) portion-wise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting alcohol is consumed, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate, washing the solid with additional DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aq. HCl (1x), saturated aq. NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization.
Comparative Data on Esterification Methods
The table below provides a summary of common esterification methods applied to this compound, highlighting typical outcomes.
| Method | Reagents | Temperature | Typical Time | Yield | Key Pitfalls |
| Fischer | R-COOH, H₂SO₄ (cat.) | Reflux | 24-72 h | 20-50% | Rearrangement, low yield, harsh conditions |
| Acyl Chloride | R-COCl, Pyridine | 0 °C to RT | 2-6 h | 80-95% | Requires synthesis of acyl chloride |
| Steglich | R-COOH, DCC, DMAP | RT | 12-24 h | 85-98% | DCU byproduct can complicate purification |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 9. Adamantane - Wikipedia [en.wikipedia.org]
- 10. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 11. KR20110112045A - Method for synthesizing and purifying adamantane diol from adamantane - Google Patents [patents.google.com]
- 12. This compound (1303974-14-2) for sale [vulcanchem.com]
- 13. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 14. 1303974-14-2|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Scaling Up the Synthesis of 2-Oxaadamantan-1-ylmethanol
Welcome to the technical support center for the synthesis of 2-oxaadamantan-1-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this valuable building block. Adamantane derivatives are pivotal in medicinal chemistry, offering a unique combination of rigidity, lipophilicity, and metabolic stability.[1] The introduction of a heteroatom, such as oxygen in the 2-position, can favorably modulate these properties, making 2-oxaadamantane derivatives like this compound highly sought after.[2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
I. Synthetic Strategy Overview
The most plausible and scalable synthetic route to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 2-oxaadamantane, from a suitable adamantane precursor. The second stage is the functionalization of 2-oxaadamantane at the 1-position to introduce the hydroxymethyl group.
II. Stage 1: Scalable Synthesis of 2-Oxaadamantane - FAQs & Troubleshooting
A recently developed multigram synthesis of 2-oxaadamantane provides a robust and cost-effective starting point for scaling up.[2][3][4] This method avoids the use of hazardous reagents like trifluoroperacetic acid, which has limited the scalability of previous approaches.[1]
Q1: What is the recommended starting material for the scalable synthesis of 2-oxaadamantane?
A1: The recommended and most cost-effective starting material is 2-adamantanone. While other adamantane derivatives can be used, 2-adamantanone provides a straightforward and high-yielding pathway to the 2-oxaadamantane core.
Q2: I am experiencing low yields in the Baeyer-Villiger oxidation of 2-adamantanone. What could be the cause?
A2: Low yields in the Baeyer-Villiger oxidation are often attributed to several factors:
-
Purity of the Oxidant: The purity of the peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) is crucial. Ensure you are using a fresh, high-purity batch, as the active oxygen content can decrease over time.
-
Reaction Temperature: This reaction is often exothermic. Maintaining a controlled, low temperature (typically 0-5 °C) is essential to prevent side reactions and decomposition of the peroxy acid.
-
Incomplete Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, a small, careful addition of fresh oxidant may be necessary.
-
pH of the Reaction Mixture: The presence of a buffer, such as sodium bicarbonate, is often recommended to neutralize the carboxylic acid byproduct, which can catalyze side reactions.
Q3: During the ring-opening and subsequent cyclization to form 2-oxaadamantane, I am observing the formation of multiple byproducts. How can I improve the selectivity?
A3: The formation of byproducts in this stage often points to issues with reaction conditions and reagent stoichiometry.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can lead to the formation of diols and other undesired products.
-
Temperature Control: The cyclization step is often sensitive to temperature. Gradual heating and careful monitoring are key to promoting the desired intramolecular reaction over intermolecular side reactions.
-
Purity of Intermediates: Ensure the intermediate from the Baeyer-Villiger oxidation is of high purity before proceeding to the next step. Impurities can interfere with the subsequent reactions.
| Parameter | Recommendation for Scale-Up | Rationale |
| Solvent Volume | Maintain a concentration that allows for efficient stirring and heat transfer. | Overly concentrated reactions can lead to localized overheating and byproduct formation. |
| Reagent Addition | For exothermic steps, use a dropping funnel for slow, controlled addition. | Prevents temperature spikes and improves reaction control. |
| Stirring | Use a mechanical stirrer to ensure efficient mixing in larger reaction vessels. | Inadequate mixing can lead to concentration gradients and inconsistent reaction progress. |
III. Stage 2: Hydroxymethylation of 2-Oxaadamantane - FAQs & Troubleshooting
The introduction of a hydroxymethyl group at the 1-position of 2-oxaadamantane is typically achieved through a Friedel-Crafts-type reaction using formaldehyde as the C1 source in the presence of a strong acid. While a specific, detailed protocol for the hydroxymethylation of 2-oxaadamantane is not extensively documented in peer-reviewed literature, a plausible protocol can be constructed based on similar reactions with adamantane derivatives.
Proposed Synthesis Protocol: Hydroxymethylation of 2-Oxaadamantane
Disclaimer: This is a proposed protocol based on established chemical principles and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-oxaadamantane (1 equivalent) and a suitable solvent (e.g., glacial acetic acid).
-
Acid Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Formaldehyde Addition: In a separate vessel, prepare a solution of paraformaldehyde (1.5-2 equivalents) in the same solvent. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir at a low temperature (e.g., 0-10 °C) for several hours, monitoring the progress by TLC or GC.
-
Workup: Carefully quench the reaction by pouring it over a mixture of crushed ice and a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Q4: My hydroxymethylation reaction is giving a low yield of the desired product and a significant amount of unreacted starting material. What should I try?
A4: Low conversion in this type of reaction can often be addressed by adjusting the following parameters:
-
Acid Strength and Concentration: The reaction is highly dependent on the acidity of the medium. Insufficient acid will result in poor activation of formaldehyde. Consider increasing the amount of sulfuric acid or using a stronger superacid system, but do so cautiously as this can also promote side reactions.
-
Reaction Time and Temperature: While low temperatures are generally preferred to minimize side reactions, very low temperatures can also slow down the desired reaction. A careful, incremental increase in temperature (e.g., to room temperature) after the initial addition may improve the conversion rate. Extended reaction times may also be necessary.
-
Source of Formaldehyde: Paraformaldehyde can vary in reactivity. Ensure it is dry and of good quality. In some cases, using trioxane as an alternative source of formaldehyde might be beneficial.
Q5: I am observing the formation of multiple products, including what appears to be a di-substituted product. How can I improve the selectivity for mono-hydroxymethylation?
A5: The formation of di-substituted and other byproducts is a common challenge in Friedel-Crafts type reactions on substrates with multiple reactive sites.
-
Stoichiometry: Use a stoichiometric excess of 2-oxaadamantane relative to formaldehyde. This will statistically favor the mono-substituted product.
-
Slow Addition of Formaldehyde: Add the formaldehyde solution very slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of a second reaction on the already functionalized product.
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will generally improve selectivity.
Q6: The workup of my reaction is problematic, with the formation of emulsions during extraction. What can I do?
A6: Emulsion formation is common when quenching highly acidic reaction mixtures.
-
Slow Quenching: Pour the reaction mixture slowly onto a vigorously stirred ice/base solution.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) during the extraction can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: In some cases, filtering the quenched mixture through a pad of celite before extraction can help to remove insoluble materials that may be stabilizing the emulsion.
IV. Purification of this compound
Q7: What is the recommended method for purifying this compound on a large scale?
A7: For large-scale purification, a combination of techniques is often most effective.
-
Recrystallization: If the crude product is a solid, recrystallization is often the most efficient method for removing impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find the optimal conditions for obtaining high-purity crystals.
-
Column Chromatography: While less ideal for very large quantities due to solvent consumption and time, column chromatography is excellent for removing closely related impurities. For scale-up, consider using a larger diameter column and a gradient elution system to improve separation efficiency.
| Impurity | Potential Source | Recommended Purification Method |
| Unreacted 2-Oxaadamantane | Incomplete reaction | Column chromatography (elutes earlier than the product) |
| Di-hydroxymethylated product | Over-reaction | Column chromatography (elutes later than the product) |
| Polymeric byproducts | High reaction temperature or concentration | Filtration of the crude product; the polymer is often insoluble. |
V. Safety Considerations
-
Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Formaldehyde: Formaldehyde (and its sources like paraformaldehyde and trioxane) is a known carcinogen and sensitizer. Handle it with extreme care in a fume hood and wear appropriate PPE.
-
Exothermic Reactions: The addition of strong acids and the reaction itself can be exothermic. Use an ice bath to control the temperature and add reagents slowly.
By carefully considering the reaction parameters and potential pitfalls outlined in this guide, researchers can successfully scale up the synthesis of this compound for applications in drug discovery and materials science.
References
Technical Support Center: 2-oxaadamantan-1-ylmethanol
Introduction
2-oxaadamantan-1-ylmethanol is a unique bicyclic ether alcohol, built upon the highly stable and rigid adamantane scaffold.[1] This structure imparts significant thermal resilience and makes it a valuable building block in medicinal chemistry and materials science.[1][2] However, the presence of the primary alcohol and ether functionalities introduces potential sites for chemical transformation. Proper storage and handling are therefore paramount to ensure its integrity and the reproducibility of your experimental results.
This guide provides a comprehensive overview of the stability and storage of this compound, offering practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: To maintain the highest purity and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[3] While room temperature is often cited for short-term storage, for long-term stability (>1 year), refrigeration at 2-8°C is recommended to minimize the risk of slow degradation reactions and sublimation, a known characteristic of the parent adamantane structure.[2][4]
Q2: What type of container is best for storing this compound?
A2: Chemically inert containers are crucial. Borosilicate glass vials with PTFE-lined caps are ideal.[4] If plastic must be used, ensure it is a high-quality, chemically resistant polymer such as high-density polyethylene (HDPE) or polypropylene.[4] The container must be capable of maintaining a tight seal to protect the compound from moisture and atmospheric oxygen.
Q3: How sensitive is this compound to light and moisture?
A3: The compound is sensitive to both light and moisture. Prolonged exposure to light, especially UV light, can induce photochemical reactions.[4] Moisture can be absorbed from the atmosphere, potentially leading to clumping or facilitating hydrolytic degradation over time.[4] Therefore, storage in an opaque or amber container in a desiccated environment (relative humidity <60%) is strongly advised.[4]
Q4: What are the visual signs of degradation?
A4: this compound should be a white crystalline solid. Any deviation from this appearance, such as discoloration (e.g., yellowing or browning), change in texture (e.g., becoming sticky or clumpy), or a noticeable change in odor, may indicate degradation. If such changes are observed, analytical verification of purity is required before use.
Q5: What is the expected shelf-life?
A5: While specific long-term stability data for this compound is not extensively published, adamantane derivatives are known for their general stability.[1][5] When stored under the recommended conditions (cool, dark, dry, inert atmosphere), the compound is expected to be stable for several years. As a best practice, it is advisable to re-analyze the purity of the material after three years of storage or if any visual changes are noted.[5]
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (long-term); Room Temperature (short-term) | Reduces kinetic rate of potential degradation and sublimation.[4] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the hydroxymethyl group.[3] |
| Light | Protect from light (use amber vials or store in the dark) | Avoids potential photochemical reactions.[4] |
| Humidity | Store in a dry place (desiccator recommended) | Prevents moisture absorption and potential side reactions.[4][6] |
| Container | Tightly sealed, chemically inert (Glass, HDPE) | Ensures chemical inertness and prevents contamination.[4][5] |
Troubleshooting Guide
Issue 1: My reaction is giving low yields or unexpected side products.
-
Question: I'm using this compound as a starting material, but my reaction is inefficient and generating impurities I can't identify. Could the starting material be the problem?
-
Answer & Solution: Yes, this is a strong possibility. The primary alcohol group (-CH₂OH) is susceptible to oxidation, which can occur during prolonged or improper storage in the presence of air. This would generate trace amounts of the corresponding aldehyde (2-oxaadamantan-1-carbaldehyde) or carboxylic acid. These impurities can interfere with subsequent reactions, particularly those involving nucleophiles, bases, or sensitive catalysts.
Troubleshooting Steps:
-
Verify Purity: Before use, run a quick purity check on your this compound sample using ¹H NMR or HPLC. In the ¹H NMR spectrum, look for the appearance of a new peak around δ 9-10 ppm (aldehyde proton).[1]
-
Purification: If impurities are detected, consider purifying the material by recrystallization or column chromatography.
-
Future Prevention: Ensure your stock is stored under an inert atmosphere and is tightly sealed after each use. Purchase smaller quantities if the material is used infrequently to ensure you are always working with a fresh batch.
-
Issue 2: The compound's physical appearance has changed.
-
Question: My once-white, crystalline this compound now appears slightly yellow and clumped together. Is it still usable?
-
Answer & Solution: A change in color and texture is a clear warning sign of chemical degradation or moisture absorption.[4] Yellowing often points to oxidation byproducts, which can be highly reactive. Clumping indicates that the material has absorbed moisture from the air. Using the material in this state is not recommended as it will lead to inaccurate measurements and unpredictable reaction outcomes.
Troubleshooting Steps:
-
Do Not Use: Discard the compromised material according to your institution's safety protocols.[6]
-
Review Storage Protocol: Investigate the cause. Was the container seal compromised? Was it stored in a humid environment or left open to the air?
-
Implement Corrective Actions: Store new material in a desiccator under an inert atmosphere to prevent recurrence.
-
Diagram 1: Troubleshooting Workflow for Purity Issues
Caption: Decision tree for troubleshooting experimental issues related to compound stability.
Experimental Protocol: Baseline Stability Assessment
This protocol provides a method for researchers to establish the baseline purity of a new batch of this compound and monitor its stability over time.
Objective: To quantify the purity of this compound and detect the formation of degradation products under defined storage conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
-
HPLC system with a UV detector and a C18 column
-
NMR spectrometer
Methodology:
-
Time Zero (T=0) Analysis:
-
Sample Preparation: Accurately weigh and prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for HPLC analysis. Prepare a separate sample for NMR.
-
Visual Inspection: Record the physical appearance (color, form) of the solid.
-
HPLC Analysis: Develop an HPLC method to resolve the main peak from any potential impurities. A typical starting point would be a C18 column with a mobile phase of water/acetonitrile gradient, monitoring at ~210 nm. Record the retention time and calculate the peak area percentage of the main peak. This is your baseline purity.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The spectrum of the pure compound should show characteristic peaks for the adamantane cage and the hydroxymethyl group.[1] This spectrum serves as the structural fingerprint.
-
-
Sample Storage:
-
Divide the remaining solid into several small, inert vials.
-
Store one set of vials under recommended conditions (2-8°C, dark, under argon, in a desiccator).
-
(Optional) Store a second set under "stress" conditions (e.g., 40°C, ambient light and air) to accelerate potential degradation and identify likely byproducts.
-
-
Time-Point Analysis (e.g., T = 3, 6, 12 months):
-
At each time point, retrieve one vial from each storage condition.
-
Repeat the visual inspection, HPLC, and NMR analyses exactly as performed at T=0.
-
-
Data Analysis and Interpretation:
-
HPLC: Compare the chromatograms from each time point to the T=0 data. A decrease in the main peak's area percentage and/or the appearance of new peaks indicates degradation.
-
NMR: Overlay the spectra. The appearance of new signals or changes in the integration of existing signals can help identify the structure of degradation products (e.g., an aldehyde proton signal).
-
References
Validation & Comparative
A Senior Application Scientist's Guide to 2-Oxaadamantan-1-ylmethanol: A Comparative Analysis of a Novel Scaffold in Drug Discovery
Abstract
The adamantane scaffold, a rigid, lipophilic, and highly symmetrical tricyclic hydrocarbon, has become a cornerstone in medicinal chemistry, lending its unique properties to enhance the pharmacokinetic and pharmacodynamic profiles of numerous approved drugs.[1][2][3] Its derivatives are found in antivirals, agents for neurological disorders, and metabolic disease therapies.[4][5] This guide delves into a compelling next-generation analog, 2-oxaadamantan-1-ylmethanol , comparing its projected physicochemical and metabolic properties against established adamantane derivatives. By introducing a heteroatom into the cage and a primary alcohol, this molecule presents a nuanced profile that could overcome some of the traditional limitations of adamantanes, such as high lipophilicity and metabolic vulnerability. This analysis provides researchers, scientists, and drug development professionals with the foundational data and experimental frameworks necessary to evaluate and utilize this promising scaffold.
The Adamantane Advantage in Medicinal Chemistry
Adamantane's value in drug design is rooted in its distinct three-dimensional structure.[6] This diamondoid cage (tricyclo[3.3.1.1³⁷]decane) offers several key benefits:[7]
-
Volumetric Space-Filling: The bulky, spherical shape allows for precise interaction with hydrophobic pockets in target proteins, often displacing water molecules to achieve high binding affinity.[2]
-
Enhanced Lipophilicity: The all-carbon framework is intensely lipophilic, a property leveraged to improve a drug's ability to cross biological membranes, including the blood-brain barrier.[1][4]
-
Metabolic Stability: The cage's rigidity and the strength of its C-H bonds can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing a drug's half-life.[8][9]
However, these same properties can present challenges. High lipophilicity can lead to poor aqueous solubility and off-target toxicity, while the adamantane cage itself is susceptible to metabolic hydroxylation by cytochrome P450 (CYP) enzymes, often at its tertiary bridgehead positions.[8][9][10]
Introducing this compound: A Strategic Modification
This compound introduces two critical modifications to the parent scaffold:
-
An Oxygen Heteroatom (Oxa-bridge): Replacing a methylene group (-CH₂-) with an oxygen atom at the 2-position fundamentally alters the scaffold's electronic properties.[11] This introduces a polar, hydrogen bond-accepting ether linkage, which is anticipated to reduce overall lipophilicity and improve aqueous solubility.
-
A Hydroxymethyl Group (-CH₂OH): The addition of a primary alcohol at a bridgehead position provides a reactive handle for further chemical modification and introduces both hydrogen bond donating and accepting capabilities.[11]
These changes suggest that this compound could serve as a unique building block, retaining the desirable rigidity and three-dimensionality of adamantane while offering a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Caption: Logical flow from the parent adamantane scaffold to this compound and the resulting shift in key physicochemical properties.
Comparative Physicochemical and Metabolic Data
To contextualize the potential of this compound, it is essential to compare its predicted properties against well-characterized adamantane derivatives.
| Derivative | Structure | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | cLogP (Predicted)¹ | Key Features |
| Adamantane | C₁₀H₁₆ | 136.24 | 270 (sublimes)[7] | 3.3 | Parent scaffold; highly lipophilic, symmetrical, and rigid.[6] | |
| 1-Adamantanol | C₁₀H₁₆O | 152.24 | 286 | 2.4 | Introduces H-bonding; a common metabolite of adamantane. | |
| 1-Adamantanemethanol | C₁₁H₁₈O | 166.26 | 115-118 | 2.8 | Direct carbocyclic analog of the target molecule. | |
| Amantadine | C₁₀H₁₇N | 151.25 | 206-208 | 2.5 | Antiviral drug; primary amine provides basicity.[1][2] | |
| This compound | ![]() | C₁₀H₁₆O₂ | 168.23 | N/A | 1.7 | Target; ether and alcohol functionalities significantly increase polarity. |
¹cLogP values are estimations from chemical software (e.g., ChemDraw, Molinspiration) and serve for comparative purposes.
Analysis of Comparative Data:
-
Lipophilicity (cLogP): As predicted, this compound exhibits the lowest cLogP value. The introduction of a second oxygen atom dramatically reduces lipophilicity compared to its direct carbocyclic analog, 1-adamantanemethanol (ΔcLogP ≈ 1.1). This positions it in a more favorable "drug-like" chemical space, potentially reducing issues of poor solubility and non-specific binding associated with highly lipophilic compounds.[12]
-
Hydrogen Bonding: Unlike the parent adamantane, this compound possesses both a hydrogen bond donor (-OH) and an acceptor (ether oxygen). This dual capability is expected to significantly improve interactions with aqueous environments and polar residues in protein binding sites.
-
Metabolic Stability: The primary site of metabolism for adamantane is often the bridgehead positions.[8] While the C1 position in this compound is functionalized, the remaining bridgehead carbons (C3, C5, C7) are still potential sites for CYP-mediated hydroxylation. However, the presence of the cage ether may alter the electronic properties of the entire scaffold, potentially modulating the reactivity of these sites. A systematic study is required to confirm if this modification enhances or diminishes metabolic stability compared to other derivatives.[9][13]
Key Experimental Protocols
To empirically validate the predicted properties of this compound and its derivatives, standardized, self-validating experimental protocols are essential.
Synthesis of 2-Oxaadamantane Derivatives
The synthesis of 2-oxaadamantanes is non-trivial and often involves multi-step sequences starting from bicyclo[3.3.1]nonane precursors or via skeletal rearrangement of other adamantane derivatives.[14][15] A general, plausible approach is outlined below.
Caption: Generalized workflow for the synthesis of 2-oxaadamantane scaffolds.[14][15]
Protocol: Determination of Octanol-Water Partition Coefficient (LogP)
This protocol follows the well-established shake-flask method, which remains the gold standard for LogP determination.[16][17][18]
Rationale: This experiment directly measures the differential solubility of a compound in a non-polar solvent (n-octanol, mimicking lipid membranes) and a polar solvent (water). The ratio provides a quantitative measure of lipophilicity.[12]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer (pH 7.4) and saturate it with n-octanol by stirring vigorously for 24 hours, then allowing the layers to separate. Similarly, saturate n-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel, combine 10 mL of the pre-saturated n-octanol with 10 mL of the compound's stock solution.
-
Equilibration: Shake the funnel vigorously for 30 minutes at a constant temperature (25°C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the funnel to stand undisturbed until the aqueous and organic layers have fully separated (at least 24 hours).
-
Quantification: Carefully collect a sample from each phase. Determine the concentration of the compound in both the aqueous ([C]water) and n-octanol ([C]octanol) layers using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([C]octanol / [C]water)
Protocol: In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by key drug-metabolizing enzymes.
Rationale: Human Liver Microsomes (HLM) contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[8] By incubating the compound with HLM and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time, providing a reliable indicator of its metabolic stability.[9]
Caption: Experimental workflow for an in vitro metabolic stability assay using human liver microsomes.[8]
Methodology:
-
Incubation Preparation: In a 96-well plate, add the HLM suspension (final concentration ~0.5 mg/mL) to a phosphate buffer (pH 7.4). Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (which ensures a constant supply of the necessary cofactor).
-
Time-Course Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound for normalization).
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated microsomal proteins.
-
Analysis: Analyze the supernatant from each well using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the peak area of the remaining parent compound relative to the internal standard.
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.
Future Directions and Conclusion
This compound represents a strategic evolution of the adamantane scaffold. Its unique combination of rigidity, increased polarity, and functional handles makes it a highly attractive building block for several reasons:
-
Improved "Drug-Likeness": The lower lipophilicity and enhanced hydrogen bonding capacity may lead to derivatives with better solubility, reduced plasma protein binding, and more favorable toxicity profiles.
-
Novel Scaffolding: The altered geometry and electronics of the oxa-cage could enable interactions with biological targets that are inaccessible to traditional adamantanes.
-
Versatile Derivatization: The primary alcohol is a gateway for conjugation to pharmacophores, linkers for PROTACs, or other moieties to fine-tune activity and pharmacokinetic properties.[11]
While experimental data on this compound is still emerging, the comparative analysis presented here, grounded in the well-understood principles of adamantane chemistry, provides a strong rationale for its exploration. The provided protocols offer a clear path for researchers to empirically validate its properties and unlock its potential in the development of next-generation therapeutics.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 6. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (1303974-14-2) for sale [vulcanchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [ouci.dntb.gov.ua]
A Comparative Guide to the Biological Validation of 2-Oxaadamantan-1-ylmethanol
Introduction: The Adamantane Scaffold in Modern Drug Discovery and the Emergence of 2-Oxaadamantan-1-ylmethanol
For decades, the adamantane moiety has served as a cornerstone in medicinal chemistry, its rigid, three-dimensional structure and lipophilic nature offering a unique scaffold for drug design.[1][2] This "lipophilic bullet" has been successfully incorporated into a range of clinically approved drugs, from the antiviral amantadine to the neuroprotective memantine, highlighting its versatility in targeting diverse biological pathways.[1][3] The introduction of heteroatoms into the adamantane cage, such as in the case of 2-oxaadamantane derivatives, presents a compelling evolution of this scaffold, introducing polarity and the potential for hydrogen bonding, which can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[4]
This guide focuses on This compound , a novel derivative that combines the structural rigidity of the adamantane core with the modified electronics of an ether linkage and the synthetic utility of a primary alcohol. While direct biological data for this compound is not yet prevalent in the public domain, its structural similarity to well-characterized adamantane derivatives provides a strong rationale for its investigation as a potential therapeutic agent.
Herein, we present a comparative framework for the validation of this compound's biological activity. We will objectively compare its structural and physicochemical properties with established adamantane-based drugs and its direct carbocyclic analog, 1-adamantylmethanol. Furthermore, we will provide detailed, field-proven experimental protocols to guide researchers in the systematic evaluation of its potential antiviral and neuroactive properties, as well as its general cytotoxicity.
Comparative Analysis of this compound and Structurally Related Compounds
To logically approach the validation of this compound, we must first consider the established biological activities of its structural relatives. This comparison allows us to hypothesize potential mechanisms of action and design a targeted experimental strategy.
| Compound | Structure | Key Biological Activity | Mechanism of Action | Reported IC50/EC50 |
| This compound |
Causality Behind Compound Selection:
-
1-Adamantylmethanol: As the direct carbocyclic analog, it serves as a crucial baseline comparator. Any observed differences in biological activity between 1-adamantylmethanol and this compound can likely be attributed to the presence of the oxygen heteroatom. This substitution is expected to increase polarity and may influence binding interactions and solubility.
-
Amantadine: A landmark adamantane-based antiviral, amantadine's mechanism of action against the influenza A M2 proton channel is well-established.[5] Given the structural similarity, it is plausible that this compound could exhibit similar ion channel-modulating properties.
-
Memantine: The clinical success of memantine in treating Alzheimer's disease by targeting the NMDA receptor highlights the potential for adamantane derivatives to act as neuroprotective agents.[9][10] The cage-like structure is thought to play a key role in its ability to block the receptor's ion channel.
Hypothesized Signaling Pathways and Mechanisms of Action
Based on the activities of our comparator compounds, we can propose two primary signaling pathways to investigate for this compound.
Putative Antiviral Mechanism: Influenza A M2 Proton Channel Inhibition
The influenza A M2 protein is a tetrameric ion channel crucial for viral replication.[4] Amantadine and its derivatives block this channel, preventing the influx of protons into the virion, which is a necessary step for uncoating and releasing the viral genome into the host cell. The adamantane cage of amantadine is known to interact with the hydrophobic pore of the M2 channel.
Caption: Putative inhibition of the Influenza A M2 proton channel by this compound.
Putative Neuroprotective Mechanism: NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel critical for synaptic plasticity and memory.[2] However, its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Alzheimer's.[11] Memantine, an uncompetitive NMDA receptor antagonist, blocks the channel when it is excessively open, thereby preventing pathological levels of calcium influx.
Caption: Hypothesized antagonism of the NMDA receptor by this compound.
Experimental Protocols for Biological Validation
To empirically test the hypothesized activities of this compound, a series of robust and validated in vitro assays are required. The following protocols are provided as a comprehensive guide for researchers.
Experimental Workflow
Caption: A logical workflow for the biological validation of this compound.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
Before evaluating specific biological activities, it is crucial to determine the general cytotoxicity of this compound to establish a therapeutic window. The MTT assay is a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12]
Materials:
-
Human cell lines (e.g., HEK293 for general cytotoxicity, MDCK for antiviral assays, SH-SY5Y for neuroprotection assays)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound, 1-adamantylmethanol, and positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, 1-adamantylmethanol, and the positive control in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antiviral Activity (Influenza Plaque Reduction Assay)
This assay is the gold standard for quantifying the antiviral efficacy of a compound against plaque-forming viruses like influenza.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/WSN/33 (H1N1))
-
MEM (Minimum Essential Medium) with 0.1% BSA and 1 µg/mL TPCK-trypsin
-
Agarose overlay (e.g., 2X MEM mixed 1:1 with 1.2% agarose)
-
Crystal violet solution (0.1% in 20% ethanol)
Procedure:
-
Cell Monolayer: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of influenza virus per well for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with agarose overlay medium containing serial dilutions of this compound, amantadine (positive control), or vehicle.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for 48-72 hours until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formaldehyde and stain with crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control and determine the EC50 value (the concentration that inhibits 50% of plaque formation).
Protocol 3: Neuroprotective Activity (NMDA Receptor Antagonism Assay)
This assay evaluates the ability of a compound to protect neuronal cells from excitotoxicity induced by NMDA.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Neurobasal medium supplemented with B27
-
NMDA (N-methyl-D-aspartate)
-
Test compounds: this compound and memantine (positive control)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture neuronal cells in 96-well plates.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or memantine for 1 hour.
-
NMDA-induced Excitotoxicity: Add NMDA to a final concentration that induces significant cell death (e.g., 100-500 µM) and incubate for 24 hours. Include control wells with no NMDA and NMDA-only.
-
LDH Measurement: Measure the amount of LDH released into the culture medium using a commercially available kit, which is an indicator of cell death.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the NMDA-only control. Determine the EC50 value for neuroprotection.
Conclusion and Future Directions
The adamantane scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This compound represents a logical and promising next-generation derivative, with the potential for novel biological activities conferred by its unique combination of a rigid cage structure, an embedded ether linkage, and a reactive hydroxymethyl group.
This guide provides a comprehensive framework for the initial biological validation of this compound. By systematically evaluating its cytotoxicity and its potential antiviral and neuroprotective properties in comparison to established drugs, researchers can efficiently determine its therapeutic potential. The detailed protocols herein are designed to ensure scientific integrity and provide a solid foundation for further preclinical development. Future studies should focus on elucidating the precise molecular interactions of this compound with its biological targets and exploring its efficacy in in vivo models of disease.
References
- 1. Memantine hydrochloride | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | C11H18O | CID 64556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amantadine Inhibits SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 2-adamantanone oxime carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Introduction: The Allure and Challenge of the 2-Oxaadamantane Scaffold
An In-Depth Comparative Guide to the Synthetic Routes of 2-Oxaadamantane
The adamantane cage, a rigid and lipophilic diamondoid structure, is a privileged scaffold in medicinal chemistry, famously incorporated into drugs like Amantadine and Memantine.[1][2] Its unique three-dimensional structure provides metabolic stability and can serve as a robust anchor for pharmacophores.[2] However, the high lipophilicity of the pure hydrocarbon cage can negatively impact aqueous solubility and the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate.[2][3]
A strategic solution to this challenge is the introduction of heteroatoms into the adamantane framework. Among these, 2-oxaadamantane stands out as a highly attractive bioisostere.[2] By replacing a methylene bridge (CH₂) with an oxygen atom, the scaffold's polarity is increased, potentially improving solubility and ADMET properties while largely preserving the rigid geometry.[2]
Despite its desirability, the synthesis of 2-oxaadamantane is not trivial. Many established methods are multi-step, suffer from low yields, or rely on hazardous and expensive reagents, hindering its widespread adoption, particularly for large-scale applications in drug development.[2][3] This guide provides a comparative analysis of the primary synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a clear assessment of each route's advantages and limitations.
Strategy 1: Transannular Cyclization of Bicyclo[3.3.1]nonane Precursors
The construction of the 2-oxaadamantane core via the cyclization of bicyclo[3.3.1]nonane derivatives is one of the most established strategies.[3][4] The underlying principle involves forming an ether linkage across the two rings of the bicyclic system. This intramolecular reaction is driven by the thermodynamic stability of the resulting tricyclic cage structure.
Causality and Mechanistic Insight
The success of this approach hinges on positioning a nucleophilic hydroxyl group in proximity to an electrophilic carbon center across the bicyclic rings. Acid catalysis is typically employed to generate a carbocation or activate a leaving group, initiating the cyclization cascade. For instance, the treatment of endo,endo-3,7-bicyclo[3.3.1]nonanediol with strong acid leads to the formation of the 2-oxaadamantane skeleton.[5] A particularly direct example is the acid-catalyzed dehydration of bicyclo[3.3.1]nonane-2,6-diol.
Experimental Protocol: Acid-Catalyzed Cyclization of Bicyclo[3.3.1]nonane-2,6-diol
This protocol is based on the work of Averina and Zefirov, who demonstrated a direct conversion using concentrated sulfuric acid.[6]
-
Preparation : In a flask equipped with a magnetic stirrer, add bicyclo[3.3.1]nonane-2,6-diol.
-
Reaction : Cool the flask in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring.
-
Cyclization : Allow the mixture to warm to room temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Carefully pour the reaction mixture onto crushed ice.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification : Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After solvent evaporation, the crude product can be purified by sublimation or column chromatography to yield 2-oxaadamantane.
Performance Analysis
-
Advantages : This route can be very direct, sometimes involving a single step from the bicyclic precursor.
-
Disadvantages : The primary drawback is the often laborious and multi-step synthesis required to obtain the bicyclo[3.3.1]nonane starting materials.[4][7] Yields for the cyclization step can be modest (e.g., 35-40% for the diol cyclization), and the use of concentrated strong acids can lead to side reactions.[6]
Caption: Acid-catalyzed transannular cyclization pathway.
Strategy 2: Oxidative Transformation and Rearrangement of Adamantane Derivatives
This strategy begins with a pre-formed adamantane core and modifies it to introduce the oxygen atom. This approach often involves ring expansion of adamantanone via a Baeyer-Villiger oxidation or oxidative cleavage and rearrangement of substituted adamantanes.
Causality and Mechanistic Insight
A key example is the Criegee-type rearrangement of 2-alkyl-2-adamantanols.[4] For instance, oxidation of 2-methyladamantan-2-ol with an oxidant like trifluoroperacetic acid (TFPAA) is proposed to proceed through an oxidative cleavage and subsequent intramolecular cyclization to form the 2-oxaadamantane cage.[4] While effective, the use of potentially explosive TFPAA severely limits the scalability of this method.[2][3]
A related pathway starts with adamantanone, which undergoes a Baeyer-Villiger oxidation to form a lactone. This lactone can then be hydrolyzed, and the resulting hydroxy acid can undergo an oxidative ring closure using reagents like lead tetraacetate to furnish the 2-oxaadamantane skeleton.[5]
Experimental Protocol: From Adamantanone via Baeyer-Villiger Oxidation
This multi-step protocol is a composite of established transformations.[5]
-
Baeyer-Villiger Oxidation : Treat adamantanone with an excess of a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in a chlorinated solvent like chloroform at room temperature until the starting material is consumed (monitored by TLC). This forms the corresponding lactone.
-
Lactone Hydrolysis : Hydrolyze the lactone using a strong base (e.g., 25% sodium hydroxide in a water-methanol mixture) under reflux for an extended period to yield the sodium salt of the corresponding hydroxy acid.[5] Acidify the mixture to obtain the free hydroxy acid.
-
Oxidative Cyclization : Dissolve the hydroxy acid in a suitable solvent like benzene. Add lead tetraacetate (Pb(OAc)₄) and a catalytic amount of iodine. Reflux the mixture, often with irradiation from a tungsten lamp, to initiate the oxidative cyclization.
-
Workup and Purification : After the reaction is complete, filter the mixture, wash the organic phase, dry it, and remove the solvent. Purify the resulting 2-oxaadamantane via chromatography or sublimation.
Performance Analysis
-
Advantages : Starts from a readily available adamantane core. The transformations are mechanistically well-understood.
-
Disadvantages : This is a multi-step synthesis.[3] The use of toxic heavy metal reagents like lead tetraacetate is a significant drawback for both safety and environmental reasons. The alternative use of TFPAA is a major safety concern, limiting scalability.[2][3]
Caption: Multi-step synthesis from adamantanone.
Strategy 3: A Scalable, Cost-Effective Four-Step Synthesis
Addressing the significant limitations of previous methods, a modern approach has been developed focusing on scalability, safety, and the use of inexpensive reagents.[3] This route provides a practical, multigram synthesis of 2-oxaadamantane, making it highly relevant for drug development professionals.[3]
Causality and Mechanistic Insight
This pathway starts with 2-methyladamantan-2-ol and proceeds through an oxidative ring-opening, a Baeyer-Villiger oxidation, hydrolysis, and a final mercury-assisted cyclization.[3] The key is to avoid hazardous reagents like TFPAA by using a sequence of more benign commodity chemicals. The final cyclization of the chloroalcohol intermediate is promoted by HgSO₄, which facilitates the departure of the chloride ion and promotes the intramolecular ether formation, significantly increasing the yield compared to using acid alone.[3]
Detailed Experimental Protocol
This protocol is adapted from the scalable synthesis reported by ChemRxiv.[3]
-
Oxidative Ring-Opening : Treat 2-methyladamantan-2-ol with sodium hypochlorite (bleach) in a biphasic system (e.g., ethyl acetate/water) with a phase-transfer catalyst. This step opens the adamantane cage to form a bicyclo[3.3.1]nonane derivative.
-
Baeyer-Villiger Oxidation : The ketone from the previous step is subjected to a Baeyer-Villiger oxidation using m-CPBA to insert an oxygen atom, forming a lactone.
-
Hydrolysis & Chlorination : The lactone is hydrolyzed under basic conditions (NaOH), followed by acidification with HCl. This opens the lactone and simultaneously converts the hydroxyl group to a chloride, yielding a key chloro-alcohol intermediate.
-
Intramolecular Cyclization : The chloroalcohol is treated with 50% H₂SO₄ in the presence of a catalytic amount of HgSO₄. The mercury salt assists in the elimination of the chloride, allowing the alcohol to attack and close the ring, forming 2-oxaadamantane in good yield (reported as 70%).[3]
Performance Analysis
-
Advantages : Specifically designed for multigram scalability.[3] It utilizes inexpensive, readily available reagents and avoids explosive or highly toxic materials like TFPAA and lead tetraacetate.[3] The final cyclization step is high-yielding.[3]
-
Disadvantages : It remains a four-step process. The use of a mercury salt, even catalytically, requires careful handling and waste disposal procedures.
References
- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating the synthetic landscape: Early insights into scalable 2-Oxaadamantane preparation | Poster Board #433 - American Chemical Society [acs.digitellinc.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Novel synthesis of 2-oxa-adamantane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Oxaadamantan-1-ylmethanol and Its Isomers
For professionals in medicinal chemistry and materials science, the adamantane scaffold offers a unique combination of rigidity, lipophilicity, and thermal stability. Introducing heteroatoms, such as oxygen, into this cage structure creates analogues like 2-oxaadamantane, which can modulate these properties to enhance solubility or introduce new binding interactions. The precise structural confirmation of these synthesized derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the desired material properties.
This guide provides an in-depth spectroscopic comparison of 2-oxaadamantan-1-ylmethanol and its fundamental isomers: its direct carbocyclic analogue, adamantane-1-methanol, and their respective parent cages, 2-oxaadamantane and adamantane. We will explore how the subtle structural differences between these molecules give rise to distinct and identifiable signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structures Under Comparison
The four compounds share a tricyclic cage structure but differ in the presence of an oxygen heteroatom (oxa-bridge) and a hydroxymethyl substituent. These differences are the primary drivers of the spectroscopic variations we will explore.
Figure 1: Structural relationships of the compared adamantane analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of adamantane derivatives in solution.[1] The chemical shift (δ) of each nucleus provides precise information about its local electronic environment, which is heavily influenced by the electronegativity of nearby atoms and groups.
¹H NMR Spectroscopy Comparison
The introduction of an oxygen atom into the adamantane cage dramatically alters the proton NMR spectrum. The electronegative oxygen atom withdraws electron density, or "deshields," adjacent protons, causing their signals to shift to a higher frequency (downfield).[2][3] This effect is the most critical diagnostic tool for distinguishing between the carbocyclic and oxa-adamantane systems.
Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Compound | Bridgehead Protons (C-H) | Methylene Protons (C-H₂) | Hydroxymethyl Protons (-CH₂OH) | Key Differentiator |
|---|---|---|---|---|
| This compound | ~4.0-4.2 (H-3, adjacent to O)[4], 1.8-2.2 (others) | 1.5-2.0 | ~3.5-3.7 | Downfield shift of H-3 due to adjacent ether oxygen. |
| Adamantane-1-methanol | 1.98[5] | 1.51, 1.69[5] | 3.19[5] | All cage protons are in the typical upfield aliphatic region. |
| 2-Oxaadamantane | ~4.1-4.3 (H-1, H-3) | 1.6-2.0 | N/A | Two downfield bridgehead protons flanking the oxygen atom. |
| Adamantane | 1.87[6] | 1.75[6] | N/A | Highly symmetric spectrum with only two signals in the upfield region. |
Expert Analysis:
-
The Oxa-Bridge Effect: The most striking feature is the significant downfield shift of protons on carbons adjacent to the ether oxygen. In 2-oxaadamantane, the bridgehead protons H-1 and H-3 are deshielded and appear around 4.1-4.3 ppm. Similarly, in this compound, the H-3 proton is shifted downfield to a similar region (~4.0-4.2 ppm), providing a clear marker for the presence of the oxa-bridge.[4] This contrasts sharply with adamantane and adamantane-1-methanol, where all cage protons resonate in the upfield 1.5-2.0 ppm range.[5][6]
-
The Hydroxymethyl Group Effect: The -CH₂OH protons in both this compound and adamantane-1-methanol appear as distinct singlets (or AB quartets depending on chirality and solvent) downfield of the cage protons, typically between 3.1 and 3.7 ppm.[5][7] The slightly more downfield position expected for the protons in the oxa-analogue is due to the cumulative electron-withdrawing effect of both the hydroxyl group and the nearby ether oxygen.
¹³C NMR Spectroscopy Comparison
The same principles of deshielding apply to the ¹³C NMR spectra, where the effects are even more pronounced and quantitative. Carbons bonded to oxygen experience a dramatic downfield shift.
Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Compound | Bridgehead Carbons (C-H) | Methylene Carbons (C-H₂) | Quaternary Carbons (C-R) | Hydroxymethyl Carbon (-CH₂OH) |
|---|---|---|---|---|
| This compound | ~75-78 (C-3)[4], ~30-40 (others) | ~30-45 | ~95-98 (C-1)[4] | ~65-70 |
| Adamantane-1-methanol | 28.2[5] | 37.1, 39.0[5] | 35.8[5] | 71.1[5] |
| 2-Oxaadamantane | ~76-78 (C-1, C-3) | ~30-40 | N/A | N/A |
| Adamantane | 28.5[8] | 37.9[8] | N/A | N/A |
Expert Analysis:
-
The Oxa-Bridge Effect: In 2-oxaadamantane and its derivatives, the carbons directly bonded to the ether oxygen (C-1 and C-3 in the parent, C-3 in the methanol) are shifted significantly downfield into the 75-78 ppm range.[4] This is a direct result of the oxygen's electronegativity.[9]
-
Quaternary Carbon Signature: A unique feature of this compound is the quaternary carbon (C-1) bonded to both the ether oxygen and the hydroxymethyl group. This carbon experiences a massive downfield shift to ~95-98 ppm, making it the most deshielded carbon in the cage and a definitive signature for this specific molecule.[4] In contrast, the substituted quaternary carbon in adamantane-1-methanol is found much further upfield at 35.8 ppm.[5]
-
Hydroxymethyl Carbon: The -CH₂OH carbon appears in the 65-71 ppm range for both alcohol derivatives, a typical value for carbons attached to a hydroxyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. For this set of isomers, the key absorptions are the O-H stretch of the alcohol and the C-O stretches of the alcohol and the ether.
Table 3: Comparative IR Spectroscopic Data (ν, cm⁻¹)
| Compound | O-H Stretch (Alcohol) | C-O Stretch (Ether & Alcohol) | C-H Stretch (sp³) |
|---|---|---|---|
| This compound | ~3200-3600 (strong, broad) [7] | ~1050-1150 (strong, multiple bands) [4][7] | 2850-2950 |
| Adamantane-1-methanol | ~3200-3600 (strong, broad) [7] | ~1050 (strong) | 2850-2950 |
| 2-Oxaadamantane | Absent | ~1050-1100 (strong) | 2850-2950 |
| Adamantane | Absent | Absent | 2850-2950 |
Expert Analysis:
-
Presence of Alcohol: The presence of a strong and very broad absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group's O-H stretch, broadened by hydrogen bonding.[10][11] This immediately distinguishes this compound and adamantane-1-methanol from their parent cages.
-
Distinguishing Ethers and Alcohols: Both alcohols and ethers exhibit strong C-O stretching absorptions in the 1000-1300 cm⁻¹ "fingerprint region".[12][13]
-
Adamantane-1-methanol will show a strong, primary alcohol C-O stretch around 1050 cm⁻¹.
-
2-Oxaadamantane will show a strong C-O-C ether stretch, typically around 1050-1100 cm⁻¹.
-
This compound is unique in that it contains both functional groups. This results in a complex and intense absorption pattern in the 1050-1150 cm⁻¹ region, as both the C-O (alcohol) and C-O-C (ether) vibrations are active. The IR spectrum of a related derivative shows characteristic C-H and O-H stretches.[4]
-
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under electron ionization (EI). The rigid adamantane cage is known for its characteristic fragmentation, and the introduction of functional groups and heteroatoms creates new, predictable cleavage pathways.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Primary Fragmentation Pathway |
|---|---|---|---|
| This compound | 168 | 137, 124, 109 | Loss of CH₂OH radical; cleavage of the oxa-bridge. |
| Adamantane-1-methanol | 166 | 135 (base peak) , 93, 79[5] | Loss of CH₂OH radical to form the stable 1-adamantyl cation.[14] |
| 2-Oxaadamantane | 138[15] | 110, 95, 81 | Loss of CO; cage fragmentation. |
| Adamantane | 136 | 135 , 93, 79, 67[16] | Loss of H radical; complex cage fragmentation.[16][17] |
Expert Analysis:
-
Molecular Ion Peak: The molecular ion (M⁺) peak immediately confirms the molecular formula and distinguishes the four compounds by their unique molecular weights: 168, 166, 138, and 136 amu, respectively.
-
The 1-Adamantyl Cation (m/z 135): The most dominant feature in the mass spectra of both adamantane and adamantane-1-methanol is the peak at m/z 135.[5][16] In adamantane-1-methanol, this corresponds to the loss of the hydroxymethyl radical (•CH₂OH), forming the highly stable tertiary 1-adamantyl carbocation, which is the base peak.[14] The presence of a strong peak at m/z 135 is a powerful indicator of a 1-substituted adamantane skeleton without an oxa-bridge.
-
Fragmentation of Oxa-Adamantanes: The presence of the ether linkage in 2-oxaadamantane and its derivative introduces different fragmentation pathways. For this compound, an initial loss of the hydroxymethyl group (M-31) would yield a fragment at m/z 137. Subsequent fragmentation would involve the cleavage of the weaker C-O bonds within the cage. The fragmentation of 2-adamantanol, a related compound, shows that loss of water is a key pathway, producing an intense peak at m/z 134.[18]
Experimental Protocols & Workflow
To ensure reproducibility and accuracy, the following standardized protocols for data acquisition are recommended.
General Sample Preparation
-
NMR: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
-
IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for liquid film analysis, place a drop of the neat sample between two NaCl or KBr plates.
-
MS: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile solvent such as methanol or dichloromethane for direct injection or GC-MS analysis.
Protocol 1: NMR Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire spectra with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence, a 30° pulse angle, a relaxation delay of 5 seconds, and accumulate 1024 scans.
-
Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Protocol 2: FT-IR Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background: Collect a background spectrum of the empty sample compartment (for KBr) or the clean salt plates.
-
Sample Spectrum: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Processing: Average 32 scans to improve the signal-to-noise ratio and perform an atmospheric background correction.
Protocol 3: EI-MS Data Acquisition
-
Instrumentation: Employ a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range from 40 to 400 amu.
-
Analysis: Identify the molecular ion peak and analyze the relative abundances of the major fragment ions.
Figure 2: A generalized workflow for the spectroscopic analysis of adamantane derivatives.
Conclusion
The spectroscopic comparison of this compound and its isomers reveals a set of unique and reliable fingerprints for the identification of each compound.
-
¹H and ¹³C NMR are the most definitive techniques. The presence of signals in the ~4.0 ppm (¹H) and ~75-98 ppm (¹³C) regions are unambiguous indicators of the 2-oxaadamantane core. The unique quaternary carbon signal near 95-98 ppm conclusively identifies this compound itself.
-
IR Spectroscopy readily confirms the presence or absence of the hydroxyl group via the strong, broad O-H stretch (~3400 cm⁻¹) .
-
Mass Spectrometry provides clear molecular weights and diagnostic fragmentation patterns. A base peak at m/z 135 is characteristic of the carbocyclic adamantane core, while its absence and the presence of fragments resulting from C-O bond cleavage point towards the oxa-adamantane structure.
By employing this multi-technique approach and understanding the fundamental principles behind the spectral differences, researchers can confidently verify the structure and purity of their synthesized adamantane and oxa-adamantane derivatives, ensuring the integrity of their subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles [mdpi.com]
- 4. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Adamantanemethanol(770-71-8) 13C NMR spectrum [chemicalbook.com]
- 6. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]
- 7. This compound (1303974-14-2) for sale [vulcanchem.com]
- 8. Chemical shift referencing in MAS solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Oxaadamantane [webbook.nist.gov]
- 16. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Crystallographic Guide to 2-Oxaadamantan-1-ylmethanol Derivatives and Their Adamantane Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the adamantane scaffold stands out for its unique combination of rigidity, lipophilicity, and three-dimensional structure.[1][2] This guide delves into the nuanced world of adamantane derivatives, with a specific focus on the crystallographic characteristics of 2-oxaadamantan-1-ylmethanol derivatives. The introduction of a heteroatom, such as oxygen, into the adamantane cage can significantly alter the physicochemical properties of the molecule, influencing its solubility, polarity, and intermolecular interactions.[3] Understanding these changes at the atomic level through X-ray crystallography is paramount for the rational design of novel therapeutics and advanced materials.[4][5]
This guide provides a comparative analysis of the crystal structures of 2-oxaadamantane derivatives and their corresponding adamantane analogs. By examining key crystallographic parameters, we will elucidate the structural impact of the 2-oxa substitution and the influence of various functional groups on the molecular conformation and crystal packing. This in-depth analysis is supported by detailed experimental protocols for both synthesis and single-crystal X-ray diffraction, offering a comprehensive resource for researchers in the field.
Synthesis of 2-Oxaadamantane Derivatives: A Protocol
The synthesis of 2-oxaadamantane derivatives can be achieved through various routes, often involving multi-step processes.[3][6] A notable method for the preparation of functionalized 2-oxaadamantanes involves the reaction of 1,3-dihaloadamantanes with a strong oxidizing agent. Here, we present a detailed protocol for the synthesis of 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol, a compound for which the crystal structure has been successfully determined.[6]
Experimental Protocol: Synthesis of 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol
Materials:
-
1,3-dichloro-5,7-dimethyladamantane
-
Fuming nitric acid
-
Methylene chloride (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃) solution
-
10% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-dichloro-5,7-dimethyladamantane in a minimal amount of methylene chloride.
-
Reaction with Fuming Nitric Acid: With stirring at room temperature, slowly add fuming nitric acid to the solution over a period of 5 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir for approximately 3 hours. The progress of the reaction can be monitored by gas-liquid chromatography (GLC).
-
Work-up: Pour the reaction mixture onto crushed ice and extract the product with methylene chloride (4 x 10 mL).
-
Washing: Combine the organic extracts and wash successively with a sodium bisulfite solution (2 x 10 mL), 10% aqueous sodium hydroxide solution (1 x 10 mL), and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting residue, a mixture of products, can be separated by flash chromatography to isolate the pure 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol.[6]
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified product in petroleum ether at room temperature.[6]
Caption: Workflow for the synthesis and crystallization of a 2-oxaadamantane derivative.
Single-Crystal X-ray Diffraction: A Step-by-Step Workflow
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[7] The following protocol outlines the key steps involved in analyzing a small organic molecule, such as a 2-oxaadamantane derivative.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting:
-
Under a microscope, carefully select a single, well-formed crystal with dimensions typically between 0.1 and 0.3 mm.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a preliminary set of diffraction images (frames) to determine the unit cell parameters and the crystal's orientation matrix.
-
Based on the preliminary data, a suitable data collection strategy is devised to collect a complete sphere of diffraction data. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
-
Data Reduction:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections for various experimental factors, such as Lorentz and polarization effects, and absorption are applied to the integrated intensities.
-
-
Structure Solution and Refinement:
-
The corrected diffraction data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This is typically achieved using direct methods or Patterson methods.
-
The initial atomic model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms.
-
Hydrogen atoms are usually located from the difference Fourier map and refined with appropriate constraints.
-
-
Structure Validation:
-
The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically presented in a Crystallographic Information File (CIF).
-
Caption: Experimental workflow for single-crystal X-ray diffraction.
Comparative Crystallographic Analysis
Data Presentation
The following table summarizes the key crystallographic parameters for 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol and two relevant adamantane comparators: adamantane-1,3-diol and (1-adamantyl)(4-aminophenyl)methanol.
| Parameter | 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol[6] | Adamantane-1,3-diol[8] | (1-Adamantyl)(4-aminophenyl)methanol |
| Formula | C₁₂H₁₉ClO₂ | C₁₀H₁₆O₂ | C₁₇H₂₃NO |
| Crystal System | Monoclinic | Hexagonal | Monoclinic |
| Space Group | P2₁/c | P6₃/mcm | P2₁/c |
| a (Å) | 13.931(3) | 11.885 | 8.8107(5) |
| b (Å) | 6.885(1) | 11.885 | 12.1593(6) |
| c (Å) | 12.608(3) | 10.939 | 26.6047(16) |
| α (°) | 90 | 90 | 90 |
| β (°) | 104.58(3) | 90 | 93.046(5) |
| γ (°) | 90 | 120 | 90 |
| Volume (ų) | 1170.6(4) | 1341.3 | 2846.2(3) |
| Z | 4 | 6 | 8 |
| CCDC No. | 1833287 | 2103193 | Not provided |
Discussion and Analysis
The crystallographic data reveals significant differences in the crystal packing and symmetry of the three compounds, which can be attributed to the presence of the 2-oxa bridge and the nature of the substituents.
-
Influence of the 2-Oxa Bridge: The introduction of the oxygen atom in the adamantane framework in 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol introduces polarity and the potential for different hydrogen bonding patterns compared to a standard adamantane. While a direct comparison with a non-oxa analog of the exact same substitution pattern is not available, we can infer that the ether oxygen can act as a hydrogen bond acceptor, influencing the local packing environment.
-
Symmetry and Crystal System: Adamantane-1,3-diol crystallizes in the high-symmetry hexagonal space group P6₃/mcm, which is indicative of a highly ordered and symmetric packing arrangement, likely driven by the formation of a robust hydrogen-bonding network between the hydroxyl groups. In contrast, both the 2-oxaadamantane derivative and (1-adamantyl)(4-aminophenyl)methanol crystallize in the lower-symmetry monoclinic space group P2₁/c. This suggests that the less symmetrical substitution patterns and the interplay of various intermolecular forces lead to a less symmetric crystal packing.
-
Intermolecular Interactions: In 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol, the hydroxyl group is a primary driver of intermolecular interactions through hydrogen bonding. The presence of the chloromethyl group can also lead to weaker C-H···Cl interactions, further influencing the crystal packing. For adamantane-1,3-diol, the two hydroxyl groups per molecule allow for the formation of an extensive hydrogen-bonding network, which is a key factor in its crystal structure. In (1-adamantyl)(4-aminophenyl)methanol, the hydroxyl and amino groups are both capable of forming strong hydrogen bonds, leading to a complex network of intermolecular interactions.
Caption: Logical relationship of the comparative crystallographic analysis.
Conclusion
The X-ray crystallographic analysis of this compound derivatives, even with limited available data for the parent compound, provides invaluable insights into the structural consequences of heteroatom incorporation into the adamantane scaffold. The comparative analysis with adamantane analogs clearly demonstrates that the introduction of the 2-oxa bridge, along with the nature and position of other substituents, significantly influences the molecular conformation, crystal packing, and the resulting network of intermolecular interactions. This fundamental understanding is crucial for the targeted design of new adamantane-based molecules with tailored properties for applications in drug discovery, where subtle changes in three-dimensional structure can lead to profound differences in biological activity, and in materials science, where crystal packing dictates the macroscopic properties of the material. Further crystallographic studies on a wider range of this compound derivatives are warranted to build a more comprehensive structure-property relationship database for this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Efficacy of 2-Oxaadamantan-1-ylmethanol and Amantadine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Antiviral Drug Design
The adamantane moiety, a rigid, lipophilic tricyclic hydrocarbon, has long been a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure has been successfully incorporated into various therapeutic agents, most notably in the development of antiviral drugs.[2] Amantadine, a primary aminoadamantane derivative, was one of the first successful antiviral drugs, initially approved for the prophylaxis and treatment of influenza A virus infections.[3] Its discovery paved the way for the exploration of a vast chemical space of adamantane derivatives with diverse biological activities.[2]
This guide focuses on a specific structural analog, 2-oxaadamantan-1-ylmethanol, and compares its potential biological efficacy with that of amantadine. While amantadine's mechanism of action and clinical profile are well-documented, this compound represents a more nascent area of research. By dissecting their structural attributes and examining the available, albeit limited, experimental data for the 2-oxaadamantane scaffold, we can construct a scientifically grounded comparison to inform future research and development efforts.
Structural and Physicochemical Properties
The fundamental difference between amantadine and this compound lies in the composition of the adamantane cage and the nature of the functional group at the 1-position.
| Feature | Amantadine | This compound |
| Chemical Structure | 1-aminoadamantane | ((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol |
| Core Scaffold | Adamantane (all-carbon cage) | 2-Oxaadamantane (one bridgehead carbon replaced by oxygen) |
| Functional Group at C1 | Primary amine (-NH₂) | Hydroxymethyl (-CH₂OH) |
| Molecular Formula | C₁₀H₁₇N | C₁₀H₁₆O₂ |
| Molecular Weight | 151.25 g/mol | 168.24 g/mol [4] |
| Key Structural Difference | The presence of a basic amino group. | The introduction of a polar oxygen heteroatom in the cage and a primary alcohol functional group.[4] |
The substitution of a carbon atom with an oxygen atom in the 2-oxaadamantane core introduces polarity and the capacity for hydrogen bonding.[4] Similarly, the hydroxymethyl group in this compound is a hydrogen bond donor and acceptor, in contrast to the basic amino group of amantadine. These modifications are anticipated to significantly influence the molecule's solubility, membrane permeability, and interactions with biological targets.
Mechanism of Action: A Tale of Two Scaffolds
Amantadine: A Well-Characterized M2 Proton Channel Inhibitor
Amantadine's primary antiviral mechanism against influenza A is the blockade of the M2 proton channel.[5] The M2 channel is a tetrameric protein embedded in the viral envelope that allows protons to enter the virion upon endocytosis. This acidification is a crucial step for the uncoating of the virus and the release of its genetic material into the host cell cytoplasm. Amantadine, with its lipophilic cage and protonated amino group, effectively plugs the M2 channel, preventing proton influx and halting viral replication at an early stage.
References
- 1. Synthesis and biological activity of 2-adamantanone oxime carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (1303974-14-2) for sale [vulcanchem.com]
- 5. Discovery of Potential M2 Channel Inhibitors Based on the Amantadine Scaffold via Virtual Screening and Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Reactivity of 2-Oxaadamantan-1-ylmethanol: A Bridgehead Oxygen's Influence
For researchers, scientists, and professionals in drug development, the nuanced reactivity of molecular scaffolds is a cornerstone of innovation. The adamantane cage, a rigid and lipophilic moiety, has found extensive application in medicinal chemistry.[1] The introduction of heteroatoms into this framework, however, can dramatically alter its physicochemical properties and reactivity. This guide provides a comparative analysis of the reactivity of 2-oxaadamantan-1-ylmethanol, a unique derivative featuring a bridgehead oxygen atom, against structurally related primary alcohols: 1-adamantylmethanol, cyclohexylmethanol, and neopentyl alcohol. Through an examination of key organic transformations—oxidation, esterification, and etherification—we will elucidate the profound influence of the endocyclic oxygen on the reactivity of the primary hydroxyl group.
The Molecules Under Scrutiny: Structural and Electronic Considerations
The reactivity of an alcohol is intrinsically linked to its structure. The four molecules chosen for this comparative study, while all primary alcohols, possess distinct structural and electronic features that govern their chemical behavior.
This compound: The subject of our study is unique in that the bridgehead oxygen atom at the 2-position renders the molecule a cyclic hemiacetal ether.[2][3][4][5][6] This structural feature is paramount in dictating its reactivity. The oxygen atom exerts a strong electron-withdrawing inductive effect, which is anticipated to decrease the nucleophilicity of the adjacent hydroxymethyl group. Furthermore, the lone pairs on the bridgehead oxygen can participate in stereoelectronic effects, influencing the stability of reaction intermediates.[7][8]
1-Adamantylmethanol: This alcohol serves as the closest structural analog to our topic compound, lacking only the bridgehead oxygen. Its rigid adamantane core imparts significant steric hindrance around the reactive hydroxyl group.[9]
Cyclohexylmethanol: Representing a more conformationally flexible cyclic system, cyclohexylmethanol provides a baseline for the reactivity of a primary alcohol attached to a common cycloalkane.[10]
Neopentyl Alcohol: This acyclic alcohol is known for its steric bulk and propensity for rearrangement reactions under certain conditions, offering a valuable point of comparison for sterically hindered systems.[11][12][13]
| Compound | Structure | Key Structural/Electronic Features |
| This compound | Bridgehead oxygen creates a hemiacetal ether; strong inductive effect. | |
| 1-Adamantylmethanol | Rigid, sterically hindered adamantane cage. | |
| Cyclohexylmethanol | Conformationally flexible six-membered ring. | |
| Neopentyl Alcohol | Sterically hindered acyclic structure; prone to rearrangement. |
Comparative Reactivity Analysis
We will now delve into a comparative analysis of the reactivity of these four alcohols in three fundamental transformations.
Oxidation to Aldehydes
The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. A common and mild oxidizing agent for this transformation is Pyridinium Chlorochromate (PCC).[14][15][16]
Predicted Reactivity of this compound: Due to its hemiacetal nature, the oxidation of this compound is expected to be more complex than that of a simple primary alcohol. Hemiacetals are in equilibrium with their open-chain hydroxy aldehyde forms, and this equilibrium is susceptible to oxidation.[13][17] It is plausible that under oxidative conditions, the hemiacetal could be directly oxidized to a lactone (a cyclic ester). The strong electron-withdrawing effect of the bridgehead oxygen would also likely decrease the rate of oxidation compared to its hydrocarbon analog.
Experimental Observations for Comparative Alcohols:
-
1-Adamantylmethanol: Can be oxidized to 1-adamantanecarbaldehyde. The steric hindrance of the adamantyl cage may necessitate harsher conditions or longer reaction times compared to less hindered alcohols.
-
Cyclohexylmethanol: Readily oxidized to cyclohexanecarboxaldehyde using reagents like PCC.[3][18]
-
Neopentyl Alcohol: Oxidation to the corresponding aldehyde is possible, though the steric hindrance can make the reaction sluggish.
Comparative Data Summary: Oxidation with PCC
| Compound | Predicted/Observed Product | Relative Reactivity | Notes |
| This compound | Likely a lactone | Expected to be slow | The hemiacetal structure favors oxidation to a lactone over an aldehyde.[13][19] |
| 1-Adamantylmethanol | 1-Adamantanecarbaldehyde | Moderate | Steric hindrance may slow the reaction. |
| Cyclohexylmethanol | Cyclohexanecarboxaldehyde | High | A standard primary alcohol for this transformation.[3][18] |
| Neopentyl Alcohol | Neopentyl Aldehyde | Low to Moderate | Significant steric hindrance. |
Experimental Protocol: Oxidation of a Primary Alcohol using PCC
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) in one portion. The molar ratio of PCC to alcohol is typically 1.5:1.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting aldehyde by column chromatography or distillation.
Logical Workflow for PCC Oxidation
Caption: General workflow for the oxidation of a primary alcohol to an aldehyde using PCC.
Fischer Esterification
The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1][9][20] This equilibrium-driven process is sensitive to both electronic and steric factors.
Predicted Reactivity of this compound: The electron-withdrawing inductive effect of the bridgehead oxygen is expected to decrease the nucleophilicity of the hydroxymethyl group, thereby slowing down the rate of esterification compared to 1-adamantylmethanol. The reaction is still expected to proceed, but likely requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a more reactive carboxylic acid derivative).
Experimental Observations for Comparative Alcohols:
-
1-Adamantylmethanol: Undergoes Fischer esterification, although the steric bulk of the adamantyl group can make the reaction slower than with less hindered alcohols.
-
Cyclohexylmethanol: Readily participates in Fischer esterification under standard conditions.
-
Neopentyl Alcohol: Due to significant steric hindrance, Fischer esterification is very slow and often gives low yields.
Comparative Data Summary: Fischer Esterification
| Compound | Predicted/Observed Product | Relative Reactivity | Notes |
| This compound | Corresponding Ester | Expected to be low | The inductive effect of the bridgehead oxygen reduces the nucleophilicity of the alcohol. |
| 1-Adamantylmethanol | Corresponding Ester | Moderate | Steric hindrance is a key factor. |
| Cyclohexylmethanol | Corresponding Ester | High | A standard primary alcohol for this reaction. |
| Neopentyl Alcohol | Corresponding Ester | Very Low | Severe steric hindrance impedes the reaction. |
Experimental Protocol: Fischer Esterification
-
Setup: Combine the alcohol, a carboxylic acid (typically in excess), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) in a round-bottom flask.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.
-
Workup: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting ester is then purified by distillation or column chromatography.
Fischer Esterification Mechanism
Caption: Key mechanistic steps of the Fischer esterification.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[11][12][21] The reactivity of the alcohol is primarily related to its acidity and the nucleophilicity of the resulting alkoxide.
Predicted Reactivity of this compound: The electron-withdrawing nature of the bridgehead oxygen is expected to increase the acidity of the hydroxyl proton compared to 1-adamantylmethanol. This would facilitate the formation of the corresponding alkoxide. However, the same inductive effect will decrease the nucleophilicity of the resulting alkoxide. These two opposing effects make a definitive prediction of the overall reaction rate challenging without experimental data. It is plausible that while the alkoxide forms more readily, its subsequent reaction with an alkyl halide might be slower.
Experimental Observations for Comparative Alcohols:
-
1-Adamantylmethanol: Can be converted to its alkoxide and subsequently react with an alkyl halide to form an ether. The steric hindrance of the adamantyl group can slow the Sₙ2 reaction.
-
Cyclohexylmethanol: Readily undergoes Williamson ether synthesis.
-
Neopentyl Alcohol: The formation of the alkoxide is straightforward, but the subsequent Sₙ2 reaction with an alkyl halide is extremely slow due to severe steric hindrance, making this a poor substrate for this reaction.
Comparative Data Summary: Williamson Ether Synthesis
| Compound | Predicted/Observed Product | Relative Reactivity | Notes |
| This compound | Corresponding Ether | Expected to be moderate | Increased acidity may be offset by decreased nucleophilicity of the alkoxide. |
| 1-Adamantylmethanol | Corresponding Ether | Moderate | Steric hindrance is the primary limiting factor. |
| Cyclohexylmethanol | Corresponding Ether | High | A good substrate for this reaction. |
| Neopentyl Alcohol | Corresponding Ether | Very Low | Severe steric hindrance effectively prevents the Sₙ2 reaction. |
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: The alcohol is dissolved in a suitable solvent (e.g., THF, DMF) and treated with a strong base (e.g., NaH, Na, K) to form the alkoxide.
-
Alkyl Halide Addition: The primary alkyl halide is added to the solution of the alkoxide.
-
Reaction: The reaction mixture is stirred, often with heating, to promote the Sₙ2 reaction. The progress is monitored by TLC or GC.
-
Workup: The reaction is quenched by the addition of water or a saturated ammonium chloride solution. The product is extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The resulting ether is purified by distillation or column chromatography.
Williamson Ether Synthesis Mechanism
Caption: The two-step process of the Williamson ether synthesis.
Conclusion: The Decisive Role of the Bridgehead Oxygen
The comparative analysis reveals that the introduction of a bridgehead oxygen atom in the adamantane scaffold, as seen in this compound, is predicted to significantly modulate the reactivity of the primary hydroxyl group. Its classification as a hemiacetal ether fundamentally alters its behavior in oxidation reactions, favoring the formation of a lactone. In nucleophilic reactions such as esterification and ether synthesis, the strong electron-withdrawing inductive effect of the endocyclic oxygen is expected to decrease the nucleophilicity of the alcohol and its corresponding alkoxide, leading to reduced reaction rates compared to its non-oxygenated counterpart, 1-adamantylmethanol.
This study underscores the importance of considering the subtle interplay of steric and electronic effects when designing synthetic strategies and predicting the reactivity of complex molecules. For medicinal chemists and drug development professionals, understanding how a seemingly minor structural modification—the introduction of a heteroatom—can profoundly impact reactivity is crucial for the rational design of novel therapeutics.
References
- 1. byjus.com [byjus.com]
- 2. Hemiacetal - Wikipedia [en.wikipedia.org]
- 3. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 13. forums.studentdoctor.net [forums.studentdoctor.net]
- 14. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 15. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fischer Esterification [organic-chemistry.org]
- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Mechanistic Validation: The Case of 2-Oxaadamantan-1-ylmethanol
Introduction: Beyond the Structure
In the landscape of medicinal chemistry and materials science, adamantane derivatives are prized for their rigid, lipophilic, and thermally stable scaffolds.[1] The introduction of a heteroatom, as in 2-oxaadamantan-1-ylmethanol, fundamentally alters the electronic properties of this cage system, creating a molecule with a unique balance of rigidity and polarity.[2] This modification, however, introduces significant complexity into its chemical reactivity. When the hydroxymethyl group at the C1 bridgehead position becomes a leaving group, a fascinating mechanistic question arises: does the reaction proceed through a classical carbocation, or does the endocyclic oxygen at the C2 position actively participate in the reaction?
This guide provides a comprehensive framework for researchers aiming to validate the reaction mechanism of this compound. We will move beyond theoretical postulation and delve into a rigorous, multi-pronged experimental and computational strategy. Our approach is rooted in a comparative methodology, pitting this compound against its all-carbon analogue, 1-adamantylmethanol, to isolate and quantify the influence of the crucial oxygen heteroatom.
Section 1: The Central Mechanistic Dichotomy
For reactions involving the departure of the hydroxymethyl group (e.g., under acidic solvolysis conditions), two primary mechanistic pathways can be envisioned for this compound. The goal of our validation strategy is to find unequivocal evidence favoring one pathway over the other.
-
Pathway A: The Classical S_N_1 Mechanism. This pathway involves the formation of a discrete 2-oxaadamantan-1-ylmethyl carbocation intermediate after the loss of a protonated hydroxyl group. This planar carbocation would then be susceptible to nucleophilic attack from either face, leading to racemization if the starting material were chiral (which is not the case here, but the principle applies to stereochemical probes). The reaction rate would be primarily determined by the stability of this carbocation.
-
Pathway B: Neighboring Group Participation (NGP) or Anchimeric Assistance. In this mechanism, the lone pair of electrons on the endocyclic oxygen atom at the C2 position attacks the C1 carbon as the leaving group departs.[3][4] This concerted action avoids the formation of a high-energy, open carbocation, proceeding instead through a more stable, bridged tricyclic oxonium ion intermediate. This intramolecular nucleophilic attack has profound and predictable consequences: a significantly enhanced reaction rate and a defined stereochemical outcome (retention).[5]
Section 2: A Comparative Framework for Unambiguous Validation
To isolate the effect of the C2-oxygen, we must compare its reactivity to a baseline system that is sterically identical but electronically different.
-
Primary Substrate: this compound
-
Control Substrate: 1-Adamantylmethanol
1-Adamantylmethanol is the ideal control. It is isosteric to our primary substrate but lacks the internal heteroatom capable of NGP. Therefore, its reactions are expected to proceed via a classical S_N_1 mechanism, forming the well-studied 1-adamantyl carbocation.[6] Any significant deviation in reactivity (rate, stereochemistry) observed for this compound can be directly attributed to the influence of the endocyclic oxygen.
Section 3: Experimental Protocols for Mechanistic Discrimination
Experiment 1: Comparative Kinetic Analysis
Causality: The primary indicator of neighboring group participation is a significant rate enhancement compared to a model system that reacts without it.[3] The intramolecular nature of the NGP attack is entropically favored over an intermolecular solvent attack, drastically lowering the activation energy.
Protocol: Solvolysis Rate Measurement
-
Preparation: Prepare 0.01 M solutions of both this compound and 1-adamantylmethanol in 80:20 ethanol:water. Prepare a solution of a non-nucleophilic indicator (e.g., 2,6-lutidine with bromothymol blue).
-
Reaction: Equilibrate separate reaction vessels containing the solvent and indicator to a constant temperature (e.g., 50 °C) in a thermostatted water bath.
-
Initiation: Inject a precise aliquot of the substrate stock solution into the reaction vessel to initiate the solvolysis. The reaction produces H+, which will be neutralized by the lutidine, causing a color change in the indicator.
-
Monitoring: Monitor the reaction progress. For slower reactions, this can be done by periodically withdrawing aliquots, quenching them in cold acetone, and titrating the produced acid with standardized NaOH. For faster reactions, a spectrophotometer can be used to monitor the color change of the indicator in real-time.
-
Calculation: Calculate the first-order rate constant (k) by plotting ln([Substrate]₀/[Substrate]ₜ) versus time.
-
Validation: Repeat the experiment at several different temperatures (e.g., 40, 50, 60 °C) to determine the activation parameters (ΔH‡ and ΔS‡) using the Eyring equation. NGP-assisted reactions often have a less negative (or even positive) entropy of activation.
Expected Outcomes & Interpretation
| Substrate | Expected Mechanism | Predicted Rate (k) | Rationale |
| 1-Adamantylmethanol | S_N_1 | k_control | Baseline rate for forming a tertiary bridgehead carbocation. |
| This compound | S_N_1 (Pathway A) | k ≈ k_control | The inductive effect of oxygen might slightly destabilize the carbocation, leading to a slower rate. |
| This compound | NGP (Pathway B) | k >> k_control | Anchimeric assistance from the C2-oxygen will lead to a large rate enhancement (potentially 10² to 10⁵ fold). |
Experiment 2: Isotope Crossover Experiment
Causality: This experiment definitively distinguishes between an intramolecular process (like NGP) and an intermolecular one where fragments might dissociate and recombine.[7][8] While our specific system doesn't involve rearrangement in the traditional sense, a variation using isotopic labeling can probe the fate of the key oxygen atom.
Protocol: ¹⁸O Labeling in Solvolysis
-
Synthesis: Synthesize this compound where the endocyclic oxygen is ¹⁸O. This is a non-trivial synthetic challenge but is the definitive experiment. A more practical alternative is to study the reverse reaction: the cyclization of a bicyclo[3.3.1]nonane derivative in H₂¹⁸O. For the purpose of this guide, we will focus on the solvolysis.
-
Reaction: Perform the solvolysis of the ¹⁸O-labeled this compound in a standard, unlabeled solvent (e.g., H₂¹⁶O/dioxane).
-
Analysis: Isolate the starting material (if the reaction is stopped early) and any potential side products. Analyze the isotopic distribution using high-resolution mass spectrometry.
-
Control: Perform the same reaction with unlabeled substrate in H₂¹⁸O.
Expected Outcomes & Interpretation
-
If Pathway A (S_N_1) is dominant: The ¹⁸O label will remain exclusively in the unreacted starting material. The product will only contain ¹⁶O from the solvent. No "scrambling" of the label occurs.
-
If Pathway B (NGP) is dominant: The reaction proceeds through the symmetric oxonium ion. Attack by a solvent molecule (H₂¹⁶O) at C1 regenerates the product. However, attack at the other bridgehead carbon adjacent to the original ¹⁸O could potentially lead to ring-opening. If the reaction conditions can promote re-cyclization, it's possible to see ¹⁶O incorporated into the ether position. More directly, the retention of the ¹⁸O exclusively in the ether position of the product confirms the oxygen is not lost, which is inconsistent with some rearrangement pathways but expected for NGP. The key is that the internal oxygen is a participant, not just a spectator.
Section 4: The Corroborating Power of Computational Chemistry
While experimental data is paramount, modern computational methods provide an invaluable window into the energetics of a reaction, allowing us to visualize and quantify the feasibility of proposed pathways.[9]
Workflow: DFT Analysis of Reaction Pathways
Protocol: In Silico Investigation
-
Software: Use a standard quantum chemistry package (e.g., Gaussian, ORCA).
-
Method: Employ a suitable Density Functional Theory (DFT) functional and basis set (e.g., B3LYP/6-31G(d) for initial geometries, with a larger basis set like def2-TZVP for final energies). Include a solvent model (e.g., PCM or SMD) that matches the experimental conditions.
-
Calculations:
-
Optimize the geometries of the protonated substrates (both oxa- and regular adamantane derivatives).
-
Optimize the geometries of the proposed intermediates: the 2-oxaadamantan-1-ylmethyl carbocation (Int_A) and the bridged oxonium ion (Int_B).
-
Locate the transition states (TS) leading to each of these intermediates (TS_A and TS_B).
-
Perform frequency calculations to confirm all minima have zero imaginary frequencies and all transition states have exactly one.
-
Calculate the Gibbs free energy of activation (ΔG‡) for both pathways.
-
Expected Outcomes & Interpretation
| Pathway | Computational Prediction | Interpretation |
| Pathway A (S_N_1) | ΔG‡_A | The calculated energy barrier for forming the open carbocation. |
| Pathway B (NGP) | ΔG‡_B | The calculated energy barrier for forming the bridged oxonium ion. |
A result where ΔG‡_B is significantly lower than ΔG‡_A (e.g., by >5-10 kcal/mol) provides strong theoretical evidence that the NGP pathway is kinetically preferred and corroborates the experimental rate enhancement.
Section 5: Synthesizing the Evidence for a Coherent Conclusion
The power of this approach lies in weaving together the different threads of evidence into a single, self-consistent mechanistic narrative.
Summary of Discriminating Evidence
| Experimental/Computational Test | Result Supporting S_N_1 (Pathway A) | Result Supporting NGP (Pathway B) |
| Kinetics | k_oxa ≈ k_adamantane | k_oxa >> k_adamantane |
| Activation Parameters | "Normal" ΔS‡ (negative) | Less negative or positive ΔS‡ |
| ¹⁸O Labeling | No scrambling of the label | Confirms participation of the internal oxygen |
| DFT Calculations | ΔG‡_A ≤ ΔG‡_B | ΔG‡_B << ΔG‡_A |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (1303974-14-2) for sale [vulcanchem.com]
- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. jsscacs.edu.in [jsscacs.edu.in]
- 9. Exploring Reaction Mechanisms of Short-Lived Carbocation and Radical Intermediates via Synergetic Modern Computational Methods and Collaborative Experiments [escholarship.org]
The Untapped Potential of 2-Oxaadamantan-1-ylmethanol in Catalysis: A Comparative and Investigative Guide
To the researchers, chemists, and drug development professionals pushing the boundaries of synthetic efficiency, the quest for novel catalytic scaffolds is perpetual. We seek ligands and catalysts that offer not just incremental improvements, but step-changes in reactivity, selectivity, and stability. Within the diverse world of cage hydrocarbons, adamantane derivatives have carved out a significant niche, prized for their exceptional steric bulk and electron-donating properties that consistently enhance catalytic performance.[1] This guide, however, ventures into less-explored territory: the catalytic potential of 2-oxaadamantan-1-ylmethanol .
This molecule presents a unique constellation of structural features: the rigid, sterically demanding adamantane core, the introduction of a heteroatom (oxygen) that modulates electronic properties and introduces polarity, and a versatile hydroxymethyl group that serves as a prime anchor for derivatization.[2] To date, direct experimental data benchmarking the performance of this compound in catalysis is not prevalent in the literature. This guide, therefore, serves as both a comparative analysis based on structurally related motifs and an investigative roadmap for its future application. We will propose how to benchmark its performance by transforming it into a novel phosphine ligand for cross-coupling reactions and as a potential new organocatalyst for oxidation, providing the scientific rationale and detailed experimental protocols to validate its potential.
The Allure of the Adamantane Scaffold in Ligand Design
The success of adamantyl-containing phosphine ligands is a cornerstone of modern cross-coupling chemistry. The steric properties of a ligand, often quantified by its Tolman cone angle (θ), and its electron-donating ability (measured by pKa), are critical determinants of catalytic activity.[1] Research has shown that optimal performance in many palladium-catalyzed reactions is achieved with ligands possessing large cone angles (≥160°) and high basicity.[1] The three-dimensional, diamondoid structure of adamantane provides a much larger and more defined steric footprint than simpler bulky groups like tert-butyl, leading to highly active and stable catalysts for challenging reactions such as Suzuki-Miyaura couplings of unreactive aryl chlorides.[3]
The introduction of an oxygen atom into the adamantane cage, as in this compound, is hypothesized to subtly alter these properties. The ether linkage may influence the electronic profile and solubility of derived ligands, potentially offering a new handle for fine-tuning catalyst performance. The primary alcohol provides a straightforward synthetic entry point for creating a new class of ligands.
Proposed Benchmarking Application 1: A Novel Phosphine Ligand for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation in academic and industrial laboratories. Its efficiency is profoundly dependent on the phosphine ligand coordinated to the palladium center. We propose the synthesis of a novel phosphine ligand, (2-oxaadamantan-1-yl)methyldiphenylphosphine, and a rigorous protocol to benchmark its performance against established, commercially available bulky phosphine ligands.
Proposed Synthesis of (2-Oxaadamantan-1-yl)methyldiphenylphosphine (OxaAd-PPh₂)
The synthesis of phosphine ligands from alcohols is a well-established, multi-step process.[4] The hydroxyl group is not a suitable leaving group for direct nucleophilic substitution by a phosphide. Therefore, it must first be converted into a better leaving group, such as a tosylate or a halide.
Step 1: Tosylation of this compound
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.2 eq.) dissolved in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude tosylate by column chromatography on silica gel.
Step 2: Synthesis of the Phosphine Ligand
-
In a separate flask under argon, prepare lithium diphenylphosphide (LiPPh₂) by reacting diphenylphosphine (1.1 eq.) with n-butyllithium (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Add a solution of the (2-oxaadamantan-1-yl)methyl tosylate (1.0 eq.) in anhydrous THF to the LiPPh₂ solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy.
-
Quench the reaction carefully with degassed water.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
The crude phosphine should be purified under inert conditions, for example by crystallization or chromatography on deoxygenated silica gel. To prevent oxidation, the phosphine can be converted to its more stable phosphine-borane complex by treatment with BH₃·SMe₂ and purified, followed by deprotection.[4]
Caption: Proposed synthetic workflow for the OxaAd-PPh₂ ligand.
Experimental Protocol for Benchmarking in Suzuki-Miyaura Coupling
This protocol is designed for a parallel screening approach to ensure a direct and unbiased comparison of catalyst performance.
Model Reaction: The coupling of 4-chlorotoluene with phenylboronic acid. This is a challenging coupling for which ligand performance is critical.
Materials:
-
Aryl Halide: 4-chlorotoluene
-
Boronic Acid: Phenylboronic acid
-
Base: Potassium phosphate (K₃PO₄), 1.5 M aqueous solution
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂)
-
Ligands for Comparison:
-
OxaAd-PPh₂ (the new ligand)
-
SPhos (a well-established, high-performance Buchwald ligand)
-
Triphenylphosphine (a standard, less bulky ligand for baseline comparison)
-
-
Solvent: Toluene
-
Internal Standard: Dodecane (for GC analysis)
-
Reaction Vessels: 24-well reaction block or individual sealed vials with stir bars.
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 4-chlorotoluene (1.0 M) and the internal standard dodecane (0.1 M) in toluene.
-
-
Catalyst Loading:
-
In an inert atmosphere (glovebox), add Pd(OAc)₂ (0.01 mmol, 1 mol%) to each reaction vial.
-
Add the respective phosphine ligand (0.02 mmol, 2 mol%, L:Pd = 2:1) to the designated vials.
-
-
Reagent Addition:
-
To each vial, add phenylboronic acid (1.5 mmol).
-
Remove the vials from the glovebox. Add the 4-chlorotoluene/dodecane stock solution (1.0 mL, 1.0 mmol of aryl chloride).
-
Add the 1.5 M K₃PO₄ solution (1.5 mL).
-
-
Reaction Execution:
-
Securely seal the vials/reaction block.
-
Place the block on a preheated hot plate stirrer set to 80 °C and stir at 500 rpm.
-
-
Monitoring and Analysis:
-
At specified time points (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction mixture.
-
Quench the aliquot with water, extract with diethyl ether, and analyze the organic layer by Gas Chromatography (GC) or GC-MS.
-
Calculate the yield of the product (4-methyl-1,1'-biphenyl) relative to the internal standard.
-
Determine the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / time) for each catalyst system.
-
Data Presentation and Expected Outcomes
The quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Performance Data in Suzuki-Miyaura Coupling
| Ligand | Time (h) | Yield (%) [cite:INDEX] | TON [cite:INDEX] | TOF (h⁻¹) [cite:INDEX] |
| OxaAd-PPh₂ | 4 | Data | Data | Data |
| 24 | Data | Data | Data | |
| SPhos | 4 | Data | Data | Data |
| 24 | Data | Data | Data | |
| PPh₃ | 4 | Data | Data | Data |
| 24 | Data | Data | Data | |
| Reaction Conditions: 1 mmol 4-chlorotoluene, 1.5 mmol phenylboronic acid, 1 mol% Pd(OAc)₂, 2 mol% ligand, 1.5 M K₃PO₄, Toluene, 80 °C. |
We hypothesize that the OxaAd-PPh₂ ligand will demonstrate superior performance to triphenylphosphine due to its steric bulk. Its performance relative to a highly optimized ligand like SPhos will be particularly insightful, revealing whether the unique oxa-adamantane scaffold offers any tangible advantages in terms of activity or stability.
Proposed Benchmarking Application 2: An Analogue for Organocatalyzed Alcohol Oxidation
The development of stable and highly efficient nitroxyl radical organocatalysts, such as 2-azaadamantane N-oxyl (AZADO), has revolutionized alcohol oxidation protocols.[5][6] These catalysts are superior to the classic TEMPO, especially for the oxidation of sterically hindered alcohols, due to reduced steric hindrance around the N-O radical.[6] The rigid adamantane framework is key to their stability and efficacy.
We propose investigating a derivative of this compound as a novel organocatalyst, or, alternatively, using the parent alcohol itself as a challenging substrate to benchmark known oxidation catalysts. For this guide, we will focus on the latter, as it provides immediate utility for the title compound.
Experimental Protocol for Benchmarking Oxidation Catalysts
This protocol uses this compound as a sterically demanding primary alcohol to compare the efficiency of different oxidation systems.
Model Reaction: Oxidation of this compound to 2-oxaadamantane-1-carbaldehyde.
Catalysts for Comparison:
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
AZADO (2-azaadamantane N-oxyl)
-
BAIB/TEMPO system (bis(acetoxy)iodobenzene as the terminal oxidant)
Procedure (Anelli-type oxidation):
-
Reaction Setup:
-
To a solution of this compound (1.0 mmol) in DCM (10 mL), add the respective nitroxyl radical catalyst (0.01 mmol, 1 mol%).
-
Add an aqueous solution of sodium bicarbonate (5 mL, sat.) and potassium bromide (0.1 mmol).
-
-
Oxidation:
-
Cool the biphasic mixture to 0 °C.
-
Add an aqueous solution of sodium hypochlorite (NaOCl, 1.2 mmol) dropwise while stirring vigorously, maintaining the temperature at 0 °C.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the isolated yield of the aldehyde product.
-
Analyze purity by ¹H NMR and GC-MS.
-
Caption: Generalized catalytic cycle for nitroxyl-mediated alcohol oxidation.
Data Presentation and Expected Outcomes
A direct comparison of yields and reaction times will reveal the most effective catalyst for this challenging substrate.
Table 2: Hypothetical Performance Data in Alcohol Oxidation
| Catalyst System | Time (h) | Isolated Yield (%) [cite:INDEX] |
| TEMPO/NaOCl | 6 | Data |
| AZADO/NaOCl | 1 | Data |
| BAIB/TEMPO | 3 | Data |
| Reaction Conditions: 1 mmol this compound, 1 mol% catalyst, 1.2 mmol oxidant, DCM/aq. NaHCO₃, 0 °C. |
Given the established literature, it is expected that the AZADO system will provide the highest yield in the shortest reaction time, underscoring its superiority for oxidizing sterically hindered alcohols.[5][6] This experiment would firmly place this compound on the map as a valuable benchmark substrate for developing new oxidation methodologies.
Conclusion and Future Outlook
While this compound remains a largely unexplored molecule in the field of catalysis, its structural characteristics present a compelling case for its investigation. By leveraging its rigid, bulky framework and the synthetic versatility of its hydroxymethyl group, new families of ligands and organocatalysts can be envisioned. The experimental protocols detailed in this guide provide a clear and scientifically rigorous pathway to benchmark the performance of its derivatives against current state-of-the-art catalysts in two of the most fundamental transformations in organic synthesis.
The data generated from these proposed studies would not only elucidate the potential of this specific scaffold but also contribute to a deeper understanding of structure-activity relationships in catalyst design. For researchers in both academia and industry, the exploration of novel structures like this compound is a critical endeavor in the ongoing pursuit of more efficient, selective, and robust catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling 2-Oxaadamantan-1-ylmethanol
This document provides essential, risk-based guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for all laboratory operations involving 2-Oxaadamantan-1-ylmethanol (CAS No. 130397-14-2). As a specialized adamantane derivative, its unique caged structure and functional groups necessitate a handling protocol grounded in a thorough understanding of its potential hazards.[1] This guide is intended for researchers, chemists, and drug development professionals, aiming to build a foundation of safety and trust through scientifically sound operational procedures.
Guiding Principle: A Proactive Stance on Safety
The toxicological properties of this compound have not been fully investigated.[2] Therefore, our safety paradigm is built upon the available GHS hazard classifications and data from structurally similar compounds, such as 1-adamantanemethanol and other bicyclic alcohols.[3][4] A cautious and proactive approach is mandatory. The core principle of this guide is to mitigate risk by treating the compound as hazardous until proven otherwise, ensuring that engineering controls and PPE provide a robust barrier against potential exposure.
Hazard Profile and Risk Assessment
Effective PPE selection is dictated by a clear understanding of the compound's specific hazards. The primary risks associated with this compound, as identified in available safety data, are summarized below.[5]
| GHS Hazard Statement | Hazard Description | Primary Route of Exposure | Implication for Protective Measures |
| H302 | Harmful if swallowed | Ingestion | Strict prohibition of eating, drinking, or smoking in the work area.[5] |
| H315 | Causes skin irritation | Dermal (Skin) Contact | Requires the use of chemical-resistant gloves and a protective lab coat.[5] |
| H319 | Causes serious eye irritation | Ocular (Eye) Contact | Mandates the use of chemical splash goggles at all times.[5] |
| H335 | May cause respiratory irritation | Inhalation | Requires handling in a well-ventilated area, preferably a fume hood. Respiratory protection is necessary if dust or aerosols are generated.[5] |
The compound is a solid at room temperature, meaning the primary inhalation risk stems from airborne dust generated during weighing, transferring, or scraping.[6]
Core PPE Recommendations: A Multi-Layered Defense
The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is critical for understanding and adapting to varying experimental conditions.
| PPE Category | Specific Recommendations | Rationale and Causality |
| Eye & Face Protection | Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or EN166 standards.[2] | Mandatory. The compound is classified as a serious eye irritant (H319).[5] Goggles provide a 360-degree seal to protect against splashes, mists, and fine dust that safety glasses do not. A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness for splash protection). | Mandatory. Nitrile provides effective protection against skin irritation (H315) from incidental contact with alcohols and many solid organic chemicals.[7][8] Gloves must be inspected for tears before use and changed immediately upon known contamination or after a maximum of two hours of use. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Mandatory. A lab coat protects skin and personal clothing from accidental spills and contamination, addressing the H315 skin irritation hazard.[3] |
| Respiratory Protection | Situational. Not required when handling small quantities inside a certified chemical fume hood. A NIOSH-approved N95 particulate respirator is required for any operation that may generate dust (e.g., weighing, extensive transfers) outside of a fume hood.[3][9] | Conditional. This addresses the H335 respiratory irritation hazard.[5] Engineering controls (fume hood) are the primary defense. Respirators are a necessary secondary defense when these controls are insufficient to prevent inhalation of airborne particles. |
Procedural Workflow for Safe Handling
Adherence to a strict operational sequence is crucial for minimizing exposure risk. This workflow covers the entire process from preparation to disposal.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Locate Emergency Equipment: Confirm the unobstructed accessibility of the safety shower and eyewash station.[3]
-
Inspect PPE: Carefully inspect all PPE for defects, such as cracks in goggles or pinholes in gloves. Discard and replace any compromised equipment.
Step 2: Donning PPE
Always don PPE before entering the area where the chemical is handled.
-
Body Protection: Put on the laboratory coat and fasten all buttons.
-
Respiratory Protection (if required): Perform a seal check for the N95 respirator.
-
Eye Protection: Put on chemical splash goggles.
-
Hand Protection: Put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Doffing (Removing) PPE
This is a critical step to prevent cross-contamination. Always assume the exterior of your PPE is contaminated.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, creating a bag for the first glove.
-
Goggles: Remove goggles from the back of the head forward. Do not touch the front surface.
-
Lab Coat: Unbutton the lab coat. Remove it by peeling it off the shoulders, turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within.
-
Respirator (if used): Remove the respirator from the back of the head forward.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Step 4: Waste Disposal Plan
-
Contaminated PPE: All used gloves, respirators, and any heavily contaminated disposable items must be placed in a sealed, labeled hazardous waste container.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it according to your institution's and local hazardous waste regulations. Do not pour down the drain.[9]
Decision Workflow for PPE Selection
The following diagram provides a logical pathway for selecting the appropriate level of PPE based on the specific task.
References
- 1. This compound (1303974-14-2) for sale [vulcanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | C11H18O | CID 64556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. 1303974-14-2|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

